Haloperidol
描述
Structure
3D Structure
属性
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034150 | |
| Record name | Haloperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Haloperidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L | |
| Record name | SID855969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Haloperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HALOPERIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Haloperidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.8X10-11 mm Hg @ 25 °C /Estimated/ | |
| Record name | HALOPERIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER | |
CAS No. |
52-86-8 | |
| Record name | Haloperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloperidol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | haloperidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | haloperidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Haloperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Haloperidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6292F8L3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HALOPERIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Haloperidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151.5 °C | |
| Record name | Haloperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HALOPERIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Haloperidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Haloperidol's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of haloperidol, a potent antipsychotic agent, on the dopamine D2 receptor (D2R). This compound's therapeutic efficacy in treating psychosis is primarily attributed to its high-affinity antagonism of D2Rs in the brain.[1][2][3] This document delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key signaling pathways involved.
Quantitative Data Summary
The interaction of this compound with the dopamine D2 receptor has been extensively quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative reference for researchers.
Table 1: this compound Binding Affinity for Dopamine D2 Receptors
| Parameter | Value | Radioligand/Method | Species/Tissue | Reference |
| Ki | 0.66 - 2.84 nM | Multiple radioligands | Not Specified | [4] |
| Ki | 0.89 nM | Not Specified | Not Specified | [5] |
| Kd | 7.42 ± 1.03 nM | [3H]this compound | Rat striatum membranes | [6] |
| Kd (in vivo) | 0.25 ± 0.1 nmol/L | [123I]IBZM SPECT | Human | [7] |
| IC50 | 0.16 - 0.7 nM | Not Specified | Not Specified | [4] |
| Bmax | 1.58 ± 0.20 pmol/mg protein | [3H]this compound | Rat striatum membranes | [6] |
Ki: Inhibitor constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Kd: Dissociation constant, the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro. Bmax: Maximum number of binding sites.
Table 2: this compound-Induced D2 Receptor Occupancy and Clinical Correlations
| D2 Receptor Occupancy | Clinical Outcome/Effect | Dosage/Plasma Level | Study Population | Reference |
| 53% - 74% | Putative therapeutic range | 2 mg/day | Schizophrenia patients | [8][9] |
| 60% - 80% | Expected therapeutic occupancy | 2-5 mg/day (1-2 ng/ml plasma) | Patients | [10] |
| > 65% | Likelihood of clinical response increases | Not Specified | First-episode schizophrenia | [11][12] |
| > 72% | Increased risk of hyperprolactinemia | Not Specified | First-episode schizophrenia | [11][12] |
| > 78% | Increased risk of extrapyramidal side effects | Not Specified | First-episode schizophrenia | [11][12] |
| 53% - 88% | Observed occupancy range | 1-5 mg/day (0.5-5.8 ng/ml plasma) | Patients | [10] |
Core Mechanism of Action at the D2 Receptor
This compound acts as a potent antagonist at postsynaptic dopamine D2 receptors.[1][2] In conditions like schizophrenia, which are associated with hyperactive dopaminergic transmission in the mesolimbic pathway, this compound's blockade of D2 receptors mitigates the excessive signaling, leading to the alleviation of positive psychotic symptoms such as hallucinations and delusions.[2][13] The crystal structure of the D2R in complex with this compound has revealed an extended binding pocket that contributes to its high-affinity binding and distinguishes it from other D2-like receptor subtypes.[14][15][16]
This compound's interaction with D2Rs, which are Gi/o-coupled receptors, leads to the inhibition of downstream signaling pathways.[17] Specifically, its antagonism prevents the dopamine-induced inhibition of adenylyl cyclase, thereby affecting the intracellular levels of the second messenger cyclic AMP (cAMP).[18] Furthermore, this compound has been shown to be a potent antagonist of the β-arrestin 2 recruitment to the D2R, a key process in receptor desensitization and G protein-independent signaling.[19][20] Some studies suggest that this compound may exhibit functional selectivity, being more potent in inhibiting the β-arrestin pathway compared to the G protein-mediated pathway.[21]
Signaling Pathways
The interaction of this compound with the dopamine D2 receptor modulates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin mediated pathway.
G-Protein Dependent Signaling Pathway
Dopamine D2 receptors are canonically coupled to inhibitory G-proteins (Gαi/o). Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this action of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.
β-Arrestin Mediated Signaling Pathway
Upon agonist binding, G-protein coupled receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This leads to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades. This compound acts as an antagonist, preventing dopamine-induced β-arrestin recruitment to the D2 receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's interaction with the D2 receptor.
Radioligand Binding Assay for D2 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound for the D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]spiperone or [3H]raclopride).
Objective: To determine the Ki of this compound for the D2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing D2 receptors (e.g., rat striatum).
-
Radiolabeled D2 receptor antagonist (e.g., [3H]spiperone).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound or buffer (for total binding).
-
For non-specific binding, add a high concentration of a non-radiolabeled D2 antagonist (e.g., unlabeled spiperone or this compound) to a set of tubes.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Multi-receptor drug design: this compound as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of [3H]this compound to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo measurement of this compound affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High levels of dopamine D2 receptor occupancy with low-dose this compound treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. The relationship between D2 receptor occupancy and plasma levels on low dose oral this compound: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]
- 14. This compound bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Evaluation of Functional Selectivity of this compound, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
The Pharmacodynamics of Haloperidol in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacodynamics of haloperidol, a first-generation antipsychotic, within the central nervous system (CNS). It details the molecular mechanisms, receptor interactions, downstream signaling cascades, and functional outcomes that underpin its therapeutic efficacy and adverse effect profile.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound, a butyrophenone derivative, exerts its primary antipsychotic effects through potent antagonism of dopamine D2 receptors in the brain.[1][2][3] In psychotic disorders such as schizophrenia, an overactivity of dopaminergic transmission, particularly in the mesolimbic pathway, is often observed.[1] By blocking these D2 receptors, this compound mitigates the excessive dopaminergic activity, which helps to alleviate positive symptoms like hallucinations and delusions.[1][4] The clinical antipsychotic effect of this compound is directly related to its ability to bind to and occupy D2 receptors.[4]
The therapeutic window for D2 receptor occupancy by this compound has been extensively studied using positron emission tomography (PET). Clinical response is typically associated with at least 65% occupancy of D2 receptors.[5][6] However, occupancies exceeding 72% are linked to an increased risk of hyperprolactinemia, and those above 78% are associated with a higher likelihood of extrapyramidal side effects (EPS).[5][6] Studies have shown that even low doses of this compound, such as 2 mg/day, can achieve D2 receptor occupancy levels within the therapeutic range of 53%-74%.[7]
Receptor Binding Profile
While its principal action is at the D2 receptor, this compound interacts with a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile, including some of its side effects.[8]
| Receptor Subtype | Binding Affinity (Ki) | Notes |
| Dopamine D2 | 0.89 nM[8] | High affinity; primary target for antipsychotic action. |
| Dopamine D3 | - | This compound also binds to D3 receptors.[9] |
| Dopamine D4 | - | Binds with some affinity.[8] |
| Serotonin 5-HT2A | ED50 = 2.6 mg/kg[5] | Binds at higher doses compared to D2 receptors.[5] |
| Alpha-1 Adrenergic | ED50 = 0.42 mg/kg[5] | Lower affinity than for D2 receptors; contributes to side effects like orthostatic hypotension.[3][5] |
| Sigma-1 | High Affinity[10] | This compound irreversibly blocks sigma-1 receptors, which may contribute to its neurotoxic effects.[5][11] |
| Muscarinic Cholinergic | Minimal Binding[3] | |
| Histaminergic H1 | Minimal Binding[3] |
Table 1: Receptor Binding Affinities of this compound. This table summarizes the binding affinities of this compound for various neurotransmitter receptors in the central nervous system. Ki values represent the concentration of the drug required to occupy 50% of the receptors. ED50 values indicate the dose required to achieve 50% of the maximal effect.
Downstream Signaling Pathways
This compound's antagonism of D2 receptors initiates a cascade of intracellular signaling events, primarily impacting the cyclic adenosine monophosphate (cAMP) and Akt/Glycogen Synthase Kinase 3 (GSK-3) pathways.
cAMP/PKA/DARPP-32 Pathway
Dopamine D2 receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cAMP and reduced activity of protein kinase A (PKA).[12][13] By blocking D2 receptors in the striatopallidal medium spiny neurons (MSNs) of the indirect pathway, this compound disinhibits adenylyl cyclase, resulting in an increase in cAMP levels and PKA activation.[12]
This activation of PKA leads to the phosphorylation of Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32) at its Thr34 residue.[12] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP-1).[14] The inhibition of PP-1 allows for the sustained phosphorylation of various downstream targets, influencing gene expression and neuronal excitability.[12][14] This pathway is crucial for the cellular and molecular actions of this compound on striatopallidal neurons.[15] The induction of immediate early genes like cFos and Arc in the striatum by this compound requires the synergistic activation of this cAMP/PKA/DARPP-32 pathway.[15]
Figure 1. this compound's effect on the cAMP/PKA/DARPP-32 signaling pathway.
Akt/GSK-3β Signaling Pathway
This compound has also been shown to modulate the Akt/GSK-3β signaling pathway, which is implicated in cell survival and neuroplasticity.[16][17] Studies have demonstrated that this compound can increase the phosphorylation of Akt, a serine/threonine kinase.[16][18] This effect appears to be specific to D2 receptor-expressing neurons.[16]
Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3 beta (GSK-3β).[19] The inhibition of GSK-3β is a point of convergence for the actions of several psychotropic medications.[19] this compound's modulation of this pathway may contribute to its therapeutic effects.[18] Some research suggests that this compound activates the Dvl-GSK3β-β-catenin signaling pathway, leading to increased expression of Dvl-3 and β-catenin in the nucleus accumbens.[19] However, other studies have indicated that this compound can also lead to a reduction in the phosphorylation of Akt, potentially inducing apoptosis, highlighting the complexity of its effects on this pathway.[20][21]
Figure 2. this compound's influence on the Akt/GSK-3β signaling pathway.
mTORC1 Pathway
Recent evidence suggests that this compound's mechanism of action involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, downstream of Akt.[16] this compound has been shown to increase the phosphorylation of ribosomal protein S6 (S6RP) and 4E-BP1, which are key effectors of mTORC1 and regulate protein synthesis.[16][22] This activation of the Akt-mTORC1 pathway may lead to increased synthesis of cytoskeletal proteins, potentially inducing morphological changes in neurons and contributing to the therapeutic effects of the drug.[16]
Effects on Dopamine Neurotransmission
This compound's blockade of D2 autoreceptors on presynaptic dopaminergic neurons leads to a feedback mechanism that increases the synthesis and release of dopamine.[23][24] Studies using intracerebral dialysis have shown that acute administration of this compound significantly increases the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.[23][25]
However, the effects of chronic this compound administration are more complex. Long-term treatment can lead to a state of "depolarization block" in dopamine neurons, resulting in a decrease in basal dopamine release in regions like the striatum and nucleus accumbens.[26] Conversely, some studies have reported that chronic this compound treatment may induce compensatory increases in basal dopamine activity, as evidenced by elevated levels of dopamine metabolites.[27]
| Treatment | Brain Region | Effect on Dopamine Release | Effect on Dopamine Metabolites (DOPAC, HVA) |
| Acute this compound | Striatum | Increased[23][24] | Increased[23][25] |
| Chronic this compound | Striatum | Decreased (due to depolarization block)[26] | Increased basal levels[27] |
| Chronic this compound | Nucleus Accumbens | Decreased[26] | - |
| Chronic this compound | Prefrontal Cortex | Attenuated response to stimuli[28] | - |
Table 2: Effects of Acute and Chronic this compound on Dopamine Neurotransmission. This table summarizes the differential effects of short-term and long-term this compound administration on dopamine release and metabolism in key brain regions.
Functional Consequences: Therapeutic Effects and Adverse Reactions
The diverse receptor interactions and downstream signaling effects of this compound translate into its clinical profile of therapeutic efficacy and a significant burden of adverse effects.
Figure 3. Relationship between this compound's receptor actions and clinical outcomes.
-
Therapeutic Effects: The blockade of D2 receptors in the mesolimbic pathway is primarily responsible for the antipsychotic effects of this compound, leading to a reduction in positive symptoms such as hallucinations and delusions.[1][29]
-
Extrapyramidal Side Effects (EPS): Antagonism of D2 receptors in the nigrostriatal pathway disrupts the normal regulation of motor function, leading to a high incidence of EPS, including parkinsonism, dystonia, and akathisia.[4][29]
-
Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway, which normally tonically inhibits prolactin release from the pituitary gland, results in elevated prolactin levels.[1]
-
Other Adverse Effects: Blockade of alpha-1 adrenergic receptors can cause orthostatic hypotension.[1] The irreversible blockade of sigma-1 receptors may contribute to potential neurotoxicity.[5]
Experimental Protocols
The understanding of this compound's pharmacodynamics has been built upon a variety of experimental techniques. Below is a generalized workflow for a key methodology.
Positron Emission Tomography (PET) for D2 Receptor Occupancy
PET is a non-invasive imaging technique used to quantify neurotransmitter receptor occupancy in the living human brain.
Figure 4. Generalized workflow for a PET study of this compound's D2 receptor occupancy.
Methodology Overview:
-
Subject Recruitment and Dosing: Patients with a diagnosis such as schizophrenia are administered a stable dose of this compound for a specified period (e.g., 2 weeks).[7]
-
Radiotracer Administration: A radiolabeled ligand with high affinity for D2 receptors, such as [11C]raclopride, is injected intravenously.[7][30]
-
PET Imaging: The patient is positioned in a PET scanner, and images of the brain are acquired over a period of time to measure the distribution and binding of the radiotracer.[30]
-
Data Analysis: The PET data is used to determine the binding potential of the radiotracer in specific brain regions, such as the striatum.
-
Occupancy Calculation: The D2 receptor occupancy is calculated by comparing the binding potential in the drug-treated state to a baseline (drug-free) condition or to a reference region with low D2 receptor density. The formula is often: Occupancy (%) = 100 * (BPND(baseline) - BPND(drug)) / BPND(baseline).
-
Clinical Correlation: The calculated receptor occupancy levels are then correlated with clinical measures of therapeutic response and the emergence of side effects.[6]
Conclusion
This compound's pharmacodynamic profile in the central nervous system is characterized by its potent antagonism of dopamine D2 receptors, which triggers a complex array of downstream signaling events. While this action is fundamental to its antipsychotic efficacy, the drug's interactions with other receptors and its profound impact on multiple signaling cascades also account for its significant adverse effect liability. A thorough understanding of these intricate mechanisms is essential for the rational use of this compound and for the development of novel antipsychotic agents with improved therapeutic indices.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. High levels of dopamine D2 receptor occupancy with low-dose this compound treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-receptor drug design: this compound as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo measurement of this compound affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a role of this compound-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irreversible blockade of sigma-1 receptors by this compound and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 13. LRRK2 mediates this compound-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Regulates the State of Phosphorylation of Ribosomal Protein S6 via Activation of PKA and Phosphorylation of DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antipsychotics increase Akt signalling to mTORC1-dependant translation [thermofisher.com]
- 17. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. mdpi.com [mdpi.com]
- 20. Neurotoxic potential of this compound in comparison with risperidone: implication of Akt-mediated signal changes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound induces the nuclear translocation of phosphatidylinositol 3'-kinase to disrupt Akt phosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of this compound-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acute administration of this compound enhances dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound effects on striatal dopamine and DOPAC levels and subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chronic this compound decreases dopamine release in striatum and nucleus accumbens in vivo: depolarization block as a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Striatal dopamine metabolism increases during long-term this compound administration in rats but shows tolerance in response to acute challenge with raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chronic this compound-induced changes in regional dopamine release and metabolism and neurotensin content in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. news-medical.net [news-medical.net]
- 30. Time course of D2-dopamine receptor occupancy examined by PET after single oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Haloperidol's Interaction with Serotonin 5-HT2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of the typical antipsychotic drug haloperidol for the serotonin 5-HT2 receptor family. This compound, a butyrophenone derivative, is a cornerstone in the treatment of schizophrenia and other psychotic disorders. While its primary mechanism of action is potent antagonism of the dopamine D2 receptor, its interaction with other neurotransmitter systems, including the serotonergic system, contributes to its overall pharmacological profile.[1][2] This document provides a consolidated overview of quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Quantitative Binding Affinity of this compound for 5-HT2 Receptors
The binding affinity of this compound for the different subtypes of the 5-HT2 receptor has been characterized in numerous studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The data presented below has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP).
| Receptor Subtype | This compound Ki (nM) | Species | Source |
| 5-HT2A | 120 | Human | [2] |
| 4.5 | Rat | PDSP | |
| 20 | Rat | PDSP | |
| 5-HT2B | 1300 | Human | PDSP |
| 5-HT2C | 4700 | Human | [2] |
| 1500 | Rat | [3] | |
| 30 | Rat | PDSP |
Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation (e.g., cell lines vs. brain tissue), and assay buffer composition.
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for this compound at 5-HT2 receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.
I. General Protocol for 5-HT2A Receptor Binding Assay
This protocol is a representative example of how the binding affinity of this compound for the 5-HT2A receptor is determined.
A. Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from specific brain regions known to have a high density of these receptors (e.g., rat frontal cortex).[4]
-
Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [3H]ketanserin or [3H]spiperone.
-
Unlabeled Ligand (Competitor): this compound.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A solution that emits light when it interacts with the radioactive decay of the radioligand.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
B. Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending it in a fresh buffer and centrifuging again.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
Total Binding: Add receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of an unlabeled 5-HT2A antagonist (e.g., ketanserin) to saturate all specific binding sites.
-
Competition: Add receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
C. Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways of 5-HT2A Receptors
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses.
Conclusion
This compound exhibits a moderate to low affinity for serotonin 5-HT2 receptors, with a higher affinity for the 5-HT2A subtype compared to the 5-HT2C subtype. This interaction with the serotonergic system, although less potent than its action on dopamine D2 receptors, is believed to contribute to its overall therapeutic effects and side-effect profile. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to elucidate the complex pharmacology of antipsychotic medications and to design novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Multi-receptor drug design: this compound as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14898 [pdspdb.unc.edu]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Haloperidol's Impact on Striatal Medium Spiny Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloperidol, a typical first-generation antipsychotic, exerts its therapeutic and adverse effects primarily through the antagonism of dopamine D2 receptors (D2Rs), which are densely expressed in the striatum. This guide provides an in-depth technical analysis of the multifaceted impact of this compound on striatal medium spiny neurons (MSNs), the principal neuronal population of the striatum. It synthesizes key findings on the electrophysiological, molecular, and morphological changes induced by both acute and chronic this compound administration. This document presents quantitative data in structured tables, details common experimental protocols, and visualizes complex signaling pathways and workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
The striatum, a critical node in the basal ganglia circuitry, is integral to motor control, reward processing, and cognitive function. Its neuronal landscape is dominated by two populations of GABAergic MSNs: the direct pathway MSNs (dMSNs) expressing dopamine D1 receptors (D1Rs), and the indirect pathway MSNs (iMSNs) expressing D2Rs.[1] this compound's high affinity for D2Rs makes iMSNs a primary target, initiating a cascade of events that underlie both its antipsychotic efficacy and its propensity to cause extrapyramidal side effects.[1][2] Understanding the precise cellular and molecular consequences of this compound's interaction with these neurons is paramount for developing novel therapeutics with improved efficacy and safety profiles.
Electrophysiological Effects of this compound on Striatal MSNs
This compound significantly modulates the electrical activity of striatal neurons. Acute administration generally leads to a decrease in the firing rate of MSNs and fast-spiking interneurons (FSIs), while increasing the firing rate of tonically active neurons (TANs).[1][3] Chronic treatment paradigms reveal more complex, adaptive changes in neuronal excitability and synaptic transmission.
Quantitative Data on Electrophysiological Changes
| Neuronal Subtype | Effect of Acute this compound | Quantitative Change | Reference |
|---|---|---|---|
| Medium Spiny Neurons (MSNs) | Decreased firing rate | - | [1][2] |
| Fast Spiking Interneurons (FSIs) | Decreased firing rate | - | [1][2] |
| Tonically Active Neurons (TANs) | Increased firing rate | - | [1][2] |
| MSNs and FSIs | Increased oscillatory firing | Phase-locked to 7-9 Hz high-voltage spindle oscillations | [1][2] |
| MSN Subtype | Effect of Chronic this compound | Quantitative Change | Reference |
|---|---|---|---|
| D1-MSNs | Increased inhibitory/excitatory synaptic transmission ratio | - | |
| D2-MSNs | Reduced excitability | - |
Experimental Protocol: In Vivo Electrophysiology in Freely Moving Rats
This protocol outlines the key steps for recording single-unit activity in the striatum of freely moving rats before and after systemic this compound administration, as described in related studies.[1][2]
-
Animal Subjects: Adult male Sprague Dawley or Long-Evans rats (250-450 g) are used. Animals are housed under controlled temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to food and water.[1]
-
Surgical Implantation of Microelectrode Arrays:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the dorsal striatum.
-
Implant a multi-wire electrode array (e.g., 16-microwire arrays) into the dorsal striatum at stereotaxically defined coordinates.
-
Secure the implant to the skull using dental acrylic.
-
Allow for a post-operative recovery period of at least one week.
-
-
Electrophysiological Recording:
-
Connect the implanted array to a recording system.
-
Allow the animal to acclimatize to the recording cage.
-
Record baseline extracellular activity for a defined period (e.g., 30 minutes) while the animal is in a resting state.
-
Administer this compound systemically (e.g., intraperitoneal injection).
-
Continue recording for a post-injection period (e.g., 30 minutes) to capture the drug's effects.
-
-
Data Analysis:
-
Perform offline spike sorting to isolate single-unit activity from the continuous raw signal.
-
Classify neuronal subtypes (MSNs, FSIs, TANs) based on their electrophysiological properties (e.g., firing rate, waveform shape).
-
Analyze changes in firing rate, firing patterns (e.g., bursting, regularity), and oscillatory activity before and after this compound administration.
-
Analyze local field potentials (LFPs) for changes in oscillatory power, particularly in the high-voltage spindle frequency range (7-9 Hz).[1][2]
-
Experimental Workflow for In Vivo Electrophysiology.
Molecular Adaptations to this compound
This compound induces significant changes in gene expression and intracellular signaling cascades within striatal MSNs. These molecular adaptations are thought to contribute to both the therapeutic effects and long-term side effects of the drug.
Gene Expression Changes
Chronic this compound treatment leads to alterations in the expression of various genes, including those encoding for dopamine receptors and neuropeptides.
| Gene | Effect of this compound | Quantitative Change | Neuronal Subtype | Reference |
|---|---|---|---|---|
| D2 Receptor mRNA | Increased | +119% | Cholinergic interneurons | |
| D2 Receptor mRNA | Increased | +54% | Enkephalinergic neurons (iMSNs) | |
| Proenkephalin mRNA | Increased | +45% (Caudate-putamen) | iMSNs | |
| cFos, Arc, Zif268 (IEGs) | Increased | - | Predominantly in D2R-MSNs | [4] |
Signaling Pathways
This compound's blockade of D2Rs in iMSNs disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This triggers the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[5] This signaling cascade is crucial for mediating many of the downstream effects of this compound. Furthermore, the induction of immediate early genes (IEGs) like cFos in D2R-MSNs by this compound involves the synergistic action of the cAMP/PKA/DARPP-32 pathway and the mTOR pathway, and requires input from both adenosine A2a and glutamate NMDA receptors.[4]
References
- 1. This compound-induced changes in neuronal activity in the striatum of the freely moving rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]
- 3. This compound-induced changes in neuronal activity in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
A Technical Guide to the Neurochemical Consequences of Chronic Haloperidol Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the significant neurochemical alterations resulting from long-term exposure to haloperidol, a first-generation typical antipsychotic. By synthesizing data from multiple preclinical studies, this document details the profound impact of chronic dopamine D2 receptor antagonism on dopaminergic, glutamatergic, and serotonergic pathways. It serves as a critical resource for understanding the molecular underpinnings of both the therapeutic effects and the debilitating side effects associated with this widely used medication, such as tardive dyskinesia (TD).
Core Neurochemical Impact: The Dopaminergic System
Chronic administration of this compound fundamentally alters the dopaminergic system, primarily through its high-affinity antagonism of the D2 receptor.[1][2] The initial blockade of these receptors leads to a compensatory upregulation and sensitization, a phenomenon known as dopamine supersensitivity.[3][4][5] This state is a critical factor in the diminished efficacy of the drug over time and is hypothesized to be a key mechanism behind the development of TD.[3][6][7][8]
1.1. Dopamine Receptor Upregulation
Prolonged blockade of D2 receptors triggers a homeostatic response in which the neuron increases the density of these receptors on its surface. Studies have consistently demonstrated a significant increase in striatal D2 receptor numbers following chronic this compound treatment.[3][9][10] This upregulation is not merely a numerical increase; it is also associated with a greater proportion of D2 receptors in a high-affinity state for dopamine, amplifying the postsynaptic response to endogenous dopamine.[3][11]
1.2. Dopamine Metabolism and Release
Chronic this compound exposure also leads to complex changes in dopamine turnover and release. While acute administration increases dopamine metabolite levels, long-term treatment can lead to a state of tolerance in the presynaptic response.[11][12] Basal levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are often elevated in the caudate putamen after chronic treatment.[12] However, the dynamic response to stimuli, such as potassium-induced depolarization, can be attenuated in regions like the prefrontal cortex.[12]
| Parameter | Brain Region | Species | Duration of Treatment | Change from Control | Reference(s) |
| D2 Receptor Density (Bmax) | Striatum | Rat | 21 weeks | ▲ 70% | [9] |
| D2 Receptor Density (Bmax) | Medial Prefrontal Cortex | Rat | 21 weeks | ▲ 50% | [9] |
| D2 Receptor Density (Bmax) | Striatum | Mouse | 7 days | ▲ 21% | [13] |
| D2 Receptor Density (Bmax) | Caudate | Rat | 3 months | ▲ 78% | [10] |
| D2 High-Affinity Receptors | Striatum | Rat | Not Specified | ▲ 100-160% | [3][11] |
| Basal Dopamine Metabolites | Caudate Putamen | Rat | 6 months | ▲ Increased | [12] |
| Dopamine Baseline Levels | Medial Prefrontal Cortex | Rat | 14 days | ▼ Reduced | [14] |
| Dopamine Baseline Levels | Caudate Putamen / NAc | Rat | 14 days | ▼ Reduced | [14] |
Crosstalk and Maladaptation: Glutamatergic and GABAergic Pathways
The effects of chronic this compound are not confined to the dopamine system. Significant downstream and compensatory changes occur in the brain's primary excitatory (glutamate) and inhibitory (GABA) systems, contributing to the overall neurochemical imbalance.
2.1. The Glutamatergic System
Long-term this compound treatment induces regionally specific changes in glutamate receptor expression and function. This includes increased binding to NMDA-type glutamate receptors in the parietal cortex and altered expression of various glutamate receptor subunit mRNAs (e.g., GluR2, KA2) in the striatum, cortex, and hippocampus.[15][16] Furthermore, chronic treatment can impair glutamate transport by reducing the maximal rate of glutamate uptake in the striatum, potentially leading to excitotoxicity.[17]
2.2. The GABAergic System
Recent proteomic and electrophysiological studies reveal that chronic this compound alters the inhibitory/excitatory balance in the striatum.[18] This includes an upregulation of GAD2, an enzyme crucial for GABA synthesis, and an increased ratio of inhibitory to excitatory synaptic transmission onto D1-receptor-expressing medium spiny neurons (D1-MSNs).[18] These slow adaptations in GABAergic transmission may contribute to the delayed therapeutic effects of the drug.[18]
| Parameter | Brain Region | Species | Duration of Treatment | Change from Control | Reference(s) |
| NMDA Receptor Binding | Parietal Cortex | Rat | 21 days | ▲ 10-20% | [16] |
| Glutamate Transport (Vmax) | Striatum | Rat | 27 weeks | ▼ 63% | [17] |
| GluR2 flip/flop ratio | Striatum & Cortex | Rat | 16 weeks | ▲ Increased | [15] |
| KA2 mRNA | Hippocampus & Cortex | Rat | 16 weeks | ▲ Increased | [15] |
| GAD2 Expression | Striatum | Mouse | 30 days | ▲ Upregulated | [18] |
Impact on Serotonergic and Other Signaling Pathways
This compound's pharmacological profile extends to other neurotransmitter systems, although these effects are generally less pronounced than its impact on dopamine D2 receptors.
3.1. The Serotonergic System
Unlike atypical antipsychotics such as clozapine, chronic this compound administration does not typically affect the gene expression of serotonin 5-HT1A, 5-HT2A, or 5-HT2C receptors.[19] However, some studies have noted modest reductions in the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the striatum and hippocampus.[19] this compound can also act as a non-competitive inhibitor of the 5-HT3 receptor, a ligand-gated ion channel, which may contribute to both its therapeutic and adverse effects.[20]
3.2. Intracellular Signaling Cascades
Chronic this compound exposure influences key intracellular signaling pathways that integrate neurotransmitter inputs. This includes the cAMP/PKA pathway, which is affected by D2 receptor blockade.[21] this compound has also been shown to induce the phosphorylation of AKT and GSK-3β, critical components of pathways involved in cell survival and metabolism.[22] Proteomic analyses have implicated broader pathways as well, including oxidative phosphorylation, mitochondrial function, and clathrin-mediated endocytosis, highlighting the widespread cellular impact of long-term treatment.
Experimental Protocols: Methodologies for Studying Chronic Exposure
The findings summarized in this guide are derived from a variety of established preclinical experimental paradigms. Below are detailed methodologies for key experimental approaches.
4.1. Chronic Drug Administration in Rodent Models
-
Objective: To model long-term human antipsychotic use and induce neurochemical adaptations.
-
Animal Model: Male Wistar or Sprague-Dawley rats; C57BL/6 or genetically heterogeneous mice.[10][16][17]
-
Drug Administration:
-
Oral: this compound is mixed into the drinking water (e.g., 1.3-1.7 mg/kg/day) or administered via oral gavage. This method mimics clinical administration.[9][23][24]
-
Injections: Daily or twice-daily intraperitoneal (i.p.) injections (e.g., 0.5-1.5 mg/kg).[16][25][26][27]
-
Osmotic Minipumps: Subcutaneously implanted pumps provide continuous, steady infusion (e.g., 0.5 mg/kg/day), ensuring stable plasma levels and high D2 receptor occupancy.[5][14][28]
-
-
Duration: Varies from short-term (7-21 days) to long-term (4 weeks to 14 months) to study the temporal dynamics of neuroadaptation.[13][16][24]
4.2. Receptor Binding Autoradiography
-
Objective: To quantify the density (Bmax) and affinity (Kd) of neurotransmitter receptors in specific brain regions.
-
Methodology:
-
Following chronic treatment and a washout period, animals are euthanized and brains are rapidly frozen.
-
Brains are sectioned on a cryostat (e.g., 20 µm thickness) and mounted on slides.
-
Sections are incubated with a radiolabeled ligand specific to the receptor of interest (e.g., [3H]-spiperone for D2 receptors).
-
Non-specific binding is determined by co-incubating adjacent sections with an excess of a non-labeled competitor.
-
Slides are washed, dried, and apposed to film or a phosphor imaging screen.
-
The resulting autoradiograms are analyzed using densitometry software, with optical densities converted to fmol/mg of tissue using standards of known radioactivity.[9][16]
-
4.3. In Vivo Microdialysis
-
Objective: To measure extracellular concentrations of neurotransmitters and their metabolites in awake, freely moving animals.
-
Methodology:
-
A microdialysis guide cannula is surgically implanted into the target brain region (e.g., striatum, prefrontal cortex).
-
After a recovery period, a microdialysis probe is inserted through the cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurochemicals from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.
-
Samples (dialysates) are collected at regular intervals (e.g., every 20-30 minutes).
-
The concentrations of analytes (e.g., dopamine, HVA, 5-HIAA, glutamate) in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[12][14][28]
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
5.1. Signaling and Logical Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and conceptual frameworks discussed.
Caption: D2 receptor signaling cascade and the impact of chronic this compound.
Caption: Hypothesized neurochemical cascade leading to Tardive Dyskinesia.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Dopamine Supersensitivity Psychosis | Dopamine Supersensitivity Psychosis | åè大å¦å¤§å¦é¢å»å¦ç ç©¶é¢ãç²¾ç¥å»å¦æå®¤ [m.chiba-u.ac.jp]
- 5. Antipsychotic Induced Dopamine Supersensitivity Psychosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced neurotoxicity--possible implications for tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does this compound (Haldol) cause tardive dyskinesia? [ebmconsult.com]
- 8. researchgate.net [researchgate.net]
- 9. Chronic this compound administration increases the density of D2 dopamine receptors in the medial prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Individual differences in the response of dopamine receptor number to chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] “Breakthrough” Dopamine Supersensitivity during Ongoing Antipsychotic Treatment Leads to Treatment Failure over Time | Semantic Scholar [semanticscholar.org]
- 12. Chronic this compound-induced changes in regional dopamine release and metabolism and neurotensin content in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound treatment increases D2 dopamine receptor protein independently of RNA levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The effect of chronic this compound treatment on glutamate receptor subunit (GluR1, GluR2, KA1, KA2, NR1) mRNAs and glutamate binding protein mRNA in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic this compound treatment enhances binding to NMDA receptors in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic this compound treatment impairs glutamate transport in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic treatment with D2-antagonist this compound leads to inhibitory/excitatory imbalance in striatal D1-neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of clozapine and this compound on serotonin-1A, -2A and -2C receptor gene expression and serotonin metabolism in the rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a typical antipsychotic, inhibits 5-HT3 receptor-mediated currents in NCB-20 cells: a whole-cell patch-clamp study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LRRK2 mediates this compound-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oral this compound or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of long-term administration of this compound on electrophysiologic properties of rat mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound-induced dyskinesia is associated with striatal NO synthase suppression: reversal with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chronic this compound affects striatal D2-dopamine receptor reappearance after irreversible receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Effects of Immediate Aversive Stimulation on this compound-Induced Catalepsy in Rats [frontiersin.org]
- 28. Dynamic regulation of dopamine and serotonin responses to salient stimuli during chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Haloperidol by Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the antipsychotic drug haloperidol, with a focus on the role of cytochrome P450 (CYP) enzymes. This compound undergoes extensive metabolism in the liver, primarily mediated by CYP enzymes, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for predicting drug-drug interactions, interindividual variability in drug response, and potential mechanisms of toxicity.
Cytochrome P450 Isoforms Involved in this compound Metabolism
In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the major enzyme responsible for this compound metabolism.[1][2][3] Other enzymes, including CYP2D6, play a minor role in its biotransformation.[4]
Key Metabolic Reactions Catalyzed by CYP Enzymes:
-
Reduction: The ketone group of this compound can be reduced to form reduced this compound (RHAL). This reaction is reversible, with the back-oxidation of RHAL to this compound also occurring.
-
Oxidative N-dealkylation: This pathway involves the cleavage of the bond between the piperidine ring and the butyrophenone side chain, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid (FBPA).[5]
-
Pyridinium Metabolite Formation: this compound can be oxidized to its potentially neurotoxic pyridinium metabolite, HPP+.[5][6][7] This biotransformation is primarily catalyzed by CYP3A enzymes.[6]
Quantitative Data on this compound Metabolism
The following tables summarize the kinetic parameters for the key metabolic pathways of this compound and the inhibition potential of this compound and its metabolites towards CYP2D6.
Table 1: Kinetic Parameters for this compound Metabolism
| Metabolic Pathway | Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Back-oxidation | CYP3A4 | Reduced this compound | This compound | 51-59 | 190-334 | [8] |
| Back-oxidation | CYP3A4 | Reduced this compound | This compound | 69.7 | 4.87 (pmol/min/pmol P450) | [9] |
| N-dealkylation | CYP3A4 | Reduced this compound | CPHP | 44-49 | 74-110 | [8] |
| Pyridinium Formation | CYP3A4 | This compound | HPP+ | 80 | 243.8 | [10] |
Table 2: Inhibition of CYP2D6 by this compound and its Metabolites
| Inhibitor | Ki (µM) | Type of Inhibition | Reference |
| This compound | 0.89 | Competitive | [11][12] |
| Racemic Reduced this compound | 0.24 | Competitive | [11][12] |
| S(-)-Reduced this compound | 0.11 | Competitive | [11][12] |
| R(+)-Reduced this compound | 1.1 | Competitive | [11][12] |
| HPP+ | 0.79 | Noncompetitive | [11][12] |
| RHPTP | 0.09 | Competitive | [11][12] |
| CPHP | 20.9 | Competitive | [11][12] |
| FBPA | No notable inhibition | - | [11][12] |
| Reduced this compound | 4.3 | - | [9] |
Experimental Protocols
This section outlines typical methodologies for studying the in vitro metabolism of this compound.
Incubation with Human Liver Microsomes (HLM)
This protocol is designed to assess the overall metabolism of this compound in a system that contains a mixture of CYP enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and this compound solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by HPLC-MS/MS.
Incubation with Recombinant CYP Enzymes
This protocol is used to identify the specific CYP isoforms responsible for a particular metabolic pathway.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) co-expressed with NADPH-cytochrome P450 reductase
-
This compound or its metabolite of interest
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Quenching solution
-
Incubator/water bath at 37°C
Procedure:
-
Follow a similar procedure as for HLM incubations, but replace the HLM with a specific recombinant CYP enzyme.
-
Initiate the reaction by adding NADPH.
-
The remainder of the protocol is the same as for HLM incubations.
Analytical Method: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites.
Typical HPLC-MS/MS Parameters:
-
HPLC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is employed for optimal separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for this compound and each metabolite are monitored.
Visualizations
The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.
Caption: Metabolic pathways of this compound.
Caption: In vitro metabolism experimental workflow.
References
- 1. In vitro characterization of the metabolism of this compound using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of this compound: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of CYP3A4 and CYP2D6 in the Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism of this compound (HP): the role of CYP3A in the production of the neurotoxic pyridinium metabolite HPP+ found in rat brain following ip administration of HP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the in vitro conversion of this compound to a potentially neurotoxic pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of human cytochrome P450 3A4 in reduced this compound oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Evaluation of a Physiologically Based Pharmacokinetic Model for Predicting this compound Exposure in Healthy and Disease Populations | MDPI [mdpi.com]
- 11. Potent inhibition of CYP2D6 by this compound metabolites: stereoselective inhibition by reduced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to the Pharmacokinetics of Haloperidol Decanoate Long-Acting Injection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile of haloperidol decanoate, a long-acting injectable (LAI) antipsychotic. This compound decanoate is an ester prodrug of this compound, formulated in sesame oil for sustained release following deep intramuscular administration. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens and ensuring patient safety.
Absorption
Following deep intramuscular injection, this compound decanoate is slowly released from the oily vehicle into the systemic circulation.[1] The absorption process is rate-limited by its gradual release from the depot and subsequent enzymatic hydrolysis by tissue and blood esterases into the active moiety, this compound, and decanoic acid.[2] This slow conversion process is fundamental to its long-acting nature.
Plasma concentrations of the active this compound gradually increase, reaching a peak (Tmax) approximately 3 to 9 days after injection.[1][3] Steady-state plasma concentrations are typically achieved after the third or fourth monthly injection, which corresponds to about 2 to 4 months of consistent therapy.[2][4][5] Studies in rats suggest that the intramuscularly administered ester is absorbed via the lymphatic system, where hydrolysis to this compound likely occurs.[6]
Distribution
Once converted to this compound, the drug is widely distributed throughout the body. This compound is highly lipophilic and exhibits extensive protein binding in human plasma, with approximately 89% to 93% being bound.[7][8] This high degree of protein binding results in a small free fraction of the drug, ranging from 7.5% to 11.6%.[7]
Metabolism
This compound undergoes extensive metabolism in the liver, with only about 1% of the administered dose being excreted unchanged in the urine.[9][10] The primary metabolic pathways include:
-
Glucuronidation: This is the main route of metabolism, accounting for the largest proportion of hepatic clearance.[10][11] The process is primarily catalyzed by UGT enzymes UGT2B7, UGT1A9, and UGT1A4.[12]
-
Reduction: this compound is reversibly metabolized to a reduced, inactive metabolite.[13]
-
Oxidation: This pathway is mediated by the cytochrome P450 (CYP) enzyme system.[10][11] CYP3A4 is the major isoform responsible for the metabolism of this compound.[11][14][15] CYP2D6 also plays a role, though to a lesser extent.[8][10][14]
The key enzymes involved in the biotransformation of this compound are CYP3A4, CYP2D6, carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase.[11]
Excretion
The metabolites of this compound are primarily excreted through both renal and biliary pathways, meaning they are eliminated in the urine and feces.[7] Due to its extensive hepatic metabolism, less than 1% of the parent drug is excreted unchanged in the urine.[10][12]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound decanoate are summarized in the tables below. These values can exhibit significant interindividual variability.[4][13]
Table 1: Key Pharmacokinetic Parameters of this compound Decanoate LAI
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 3 - 9 days | [1][3] |
| Apparent Elimination Half-Life (t½) | Approximately 3 weeks (21 days) | [1][9][16] |
| Time to Reach Steady State (Css) | 2 - 4 months (after 3rd or 4th injection) | [2][4][5] |
| Protein Binding | 89% - 93% | [7][8] |
Table 2: Dosing and Plasma Concentrations
| Dosing Information | Plasma Concentration | Reference(s) |
| Recommended Dosing Interval | 4 weeks | [3] |
| Conversion from Oral this compound | Maintenance dose is typically 10-15 times the previous daily oral dose. | [1][3] |
| Therapeutic Plasma Range (this compound) | 4 - 25 µg/L | [7] |
| Minimal Steady State Value (100 mg/month) | Approximately 4 ng/mL | [2] |
Visualizing the Pharmacokinetic Pathways
The following diagrams illustrate the metabolic cascade and the experimental workflow for a typical pharmacokinetic study of this compound decanoate.
Caption: Pharmacokinetic pathway of this compound decanoate from injection to excretion.
Caption: Typical workflow for a clinical pharmacokinetic study of this compound decanoate.
Experimental Protocols
Bioanalytical Method for this compound Quantification in Plasma
The quantification of this compound in plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[17][18]
Objective: To accurately measure the concentration of this compound in human plasma samples.
Typical Protocol Outline:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (IS) to correct for variability during sample processing.[19]
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile to remove plasma proteins that can interfere with the analysis.[20]
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up.[20]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reverse-phase column is commonly used for separation.[21]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer) is used. The exact ratio and pH are optimized for best separation.[21]
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Injection Volume: A small, precise volume of the prepared sample extract is injected into the HPLC system.
-
-
Detection (MS/MS):
-
The eluent from the HPLC column is directed to a tandem mass spectrometer.
-
The mass spectrometer is set up for Multiple Reaction Monitoring (MRM) to selectively detect and quantify this compound and the internal standard based on their specific precursor-to-product ion transitions. This provides high specificity.
-
-
Quantification:
-
A calibration curve is generated by analyzing plasma samples spiked with known concentrations of this compound.[20]
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification is typically in the low ng/mL range.[20]
-
Clinical Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound decanoate after intramuscular administration.
Typical Protocol Outline:
-
Study Population:
-
Enroll a cohort of patients (e.g., individuals with schizophrenia) who are candidates for long-acting antipsychotic therapy.[22]
-
Obtain informed consent from all participants.
-
Conduct a baseline assessment including physical examination, medical history, and psychiatric evaluation.
-
-
Dosing Regimen:
-
Blood Sampling:
-
Collect serial venous blood samples into appropriate anticoagulant tubes at pre-defined time points.
-
For a single-dose study, sampling might occur pre-dose and at multiple time points post-dose (e.g., 1, 3, 6, 12, 24, 48, 72 hours, and then on days 5, 7, 14, 21, 28, etc.) to capture the absorption, distribution, and elimination phases.
-
-
Sample Handling and Bioanalysis:
-
Process blood samples to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Analyze plasma samples for this compound concentration using a validated bioanalytical method, such as LC-MS/MS, as described above.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include Cmax (maximum observed concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life).
-
-
Safety and Tolerability Monitoring:
-
Monitor participants throughout the study for any adverse events, including injection site reactions and extrapyramidal symptoms.
-
This guide provides a foundational understanding of the complex pharmacokinetics of this compound decanoate. The provided data and protocols serve as a valuable resource for professionals in the field of drug development and clinical research.
References
- 1. Articles [globalrx.com]
- 2. karger.com [karger.com]
- 3. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jnjlabels.com [jnjlabels.com]
- 6. Pharmacokinetics of this compound Decanoate in Rats [jstage.jst.go.jp]
- 7. news-medical.net [news-medical.net]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of this compound: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of CYP3A4 and CYP2D6 in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of this compound and reduced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound decanoate - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. euchembioj.com [euchembioj.com]
- 21. mdpi.com [mdpi.com]
- 22. Comparative bioavailability study of two this compound decanoate containing products - PubMed [pubmed.ncbi.nlm.nih.gov]
Haloperidol: A Deep Dive into its Molecular Landscape and Chemical Characteristics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Haloperidol, a butyrophenone derivative discovered in 1958, is a first-generation antipsychotic medication that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1][2] Its efficacy in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, is a complex molecule featuring a central piperidine ring.[2] Its structure is characterized by the presence of a p-chlorophenyl group and a hydroxyl group attached to the same carbon of the piperidine ring, and a p-fluorobutyrophenone moiety linked to the piperidine nitrogen.[2] The presence of these functional groups dictates its physicochemical properties and pharmacological activity.
The crystalline structure of this compound has been elucidated using single-crystal X-ray diffraction, revealing its three-dimensional conformation. The molecule crystallizes in the monoclinic space group P21/c.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [3] |
| CAS Number | 52-86-8 | [3] |
| Molecular Formula | C21H23ClFNO2 | [3] |
| Molar Mass | 375.87 g/mol | [3] |
| Melting Point | 150-152 °C | [3] |
| Solubility | Water: Very low (1.4 mg/100 mL) Soluble in: Chloroform, methanol, acetone, benzene, and dilute acids | [3] |
| pKa | 8.3 | [4] |
| LogP | 3.2 | [5] |
Pharmacological Profile
This compound's primary mechanism of action is the blockade of dopamine D2 receptors.[6] However, it also exhibits affinity for other receptors, which contributes to its broader pharmacological profile and side effects.[1]
Table 2: Receptor Binding Affinities of this compound
| Receptor | Binding Affinity (Ki) | Reference(s) |
| Dopamine D2 | 0.89 nM | [7] |
| Dopamine D3 | ~2.94 nM | [8] |
| Dopamine D4 | - | |
| Serotonin 5-HT2A | 120 nM | [7] |
| Serotonin 5-HT1A | 3600 nM | [7] |
| Serotonin 5-HT2C | 4700 nM | [7] |
| Alpha-1 Adrenergic | ED50 = 0.42 mg/kg | [1] |
| Sigma-1 | High Affinity | [3] |
Dopamine D2 Receptor Signaling Pathway
The antipsychotic effects of this compound are mediated through its antagonism of D2 receptors in the mesolimbic pathway. By blocking these receptors, this compound reduces the excessive dopaminergic activity associated with psychosis.
Pharmacokinetics
This compound can be administered orally, intramuscularly, or intravenously. The decanoate ester form allows for a long-acting injectable formulation.[3]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Oral | Intramuscular (IM) | Intravenous (IV) | IM (Decanoate) | Reference(s) |
| Bioavailability | 60-70% | High | 100% | - | [3] |
| Time to Peak (Tmax) | 1.7-6.1 hours | 20 minutes | - | ~6 days | [3] |
| Protein Binding | ~90% | ~90% | ~90% | ~90% | [3] |
| Elimination Half-life (T1/2) | 14.5-36.7 hours | 20.7 hours | 14-26 hours | ~3 weeks | [3] |
Metabolic Pathway
This compound is extensively metabolized in the liver, primarily through glucuronidation and reduction, with the involvement of cytochrome P450 enzymes, mainly CYP3A4.[3][9]
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound typically involves the condensation of 4-(p-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[4]
Methodology:
-
Preparation of 4-(p-chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized through various routes, often starting from 4-chlorophenylacetonitrile.
-
Preparation of 4-chloro-4'-fluorobutyrophenone: This is typically prepared via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.
-
Condensation Reaction: 4-(p-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-4'-fluorobutyrophenone in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., toluene). The reaction mixture is typically heated under reflux.
-
Isolation and Purification: After the reaction is complete, the mixture is worked up to remove inorganic salts. The crude this compound is then purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 cells) or from rat striatum tissue. The tissue or cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then resuspended.[2]
-
Assay Buffer: A standard binding buffer is used, typically containing 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, and 0.1% BSA, at pH 7.4.[2]
-
Radioligand: [3H]-N-methylspiperone or [3H]-haloperidol is commonly used as the radioligand.[2][10]
-
Incubation: The assay is performed in 96-well plates. A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM chlorpromazine).[10] The incubation is typically carried out at room temperature for a defined period.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
This protocol describes a method to assess the binding affinity of compounds to the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig brain or rat liver membrane homogenates are commonly used as a source of sigma-1 receptors.[11][12]
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 8.0.[11]
-
Radioligand: [3H]-(+)-pentazocine is a selective radioligand for the sigma-1 receptor.[11][12]
-
Incubation: The assay is conducted by incubating the membrane preparation with the radioligand and various concentrations of the test compound. Non-specific binding is determined using a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM this compound or (+)-pentazocine).[11] Incubation is typically performed at 37°C for a specified time.
-
Separation and Detection: Similar to the D2 receptor assay, bound and free radioligands are separated by rapid filtration. The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: IC50 and Ki values are calculated as described for the D2 receptor binding assay.
Quantification of this compound in Plasma by HPLC
This protocol provides a general method for the quantitative determination of this compound in human plasma using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 2.0 mL plasma sample, add an internal standard (e.g., chlorothis compound).[13]
-
Make the plasma alkaline (e.g., with NaOH).
-
Extract the this compound and internal standard into an organic solvent (e.g., chloroform or a hexane/isoamyl alcohol mixture).
-
Vortex and centrifuge the sample.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[13]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[13]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is common. The pH may be adjusted. For example, 100 mM potassium dihydrogen phosphate-acetonitrile-triethylamine (10:90:0.1, v/v/v) with the pH adjusted to 3.5.
-
Flow Rate: A typical flow rate is around 1-2 mL/min.
-
Detection: UV detection at a wavelength of approximately 230-254 nm is used.[13]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known amounts of this compound into blank plasma.
-
Process the standards and samples as described in the sample preparation step.
-
Inject the processed samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Structure-Activity Relationship (SAR)
SAR studies on this compound and its analogs have provided valuable insights into the structural requirements for its antipsychotic activity.
-
Butyrophenone Chain: The propyl chain of the butyrophenone is crucial for activity. Shortening or lengthening this chain generally decreases potency.
-
Tertiary Amine: The tertiary amine in the piperidine ring is essential for binding to the D2 receptor.
-
4-Substituents on the Piperidine Ring: The 4-hydroxyphenyl group is important for activity. Modifications to this group can significantly alter the pharmacological profile. For example, replacement of the piperidine ring with a homopiperazine has been explored to develop atypical antipsychotics.[7]
-
Aromatic Ring Substituents: The fluorine atom on the butyrophenone phenyl ring and the chlorine atom on the other phenyl ring contribute to the high potency of this compound. Electron-donating groups at the meta-position of the phenyl ring can increase potency.
Conclusion
This compound remains a significant molecule in the field of psychopharmacology. A thorough understanding of its molecular structure, chemical properties, and the experimental methods used for its study is crucial for the development of new and improved antipsychotic agents. This technical guide provides a foundational resource for researchers and professionals, summarizing key data and methodologies to facilitate further investigation and innovation in this critical area of medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105503650A - Method for synthesis of this compound drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. CN106431978A - Synthesis method of this compound drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 6. Structure–activity relationship studies of SYA 013, a homopiperazine analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of this compound Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of [3H]this compound to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Haloperidol-Induced Catalepsy Model in Rodents for Antipsychotic Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Background
The haloperidol-induced catalepsy model in rodents is a widely utilized preclinical screening tool to assess the extrapyramidal side effects (EPS) liability of potential antipsychotic drugs.[1][2][3] Catalepsy, characterized by a state of immobility and failure to correct an externally imposed posture, is a hallmark of the motor side effects associated with typical antipsychotics that primarily act as dopamine D2 receptor antagonists.[4] this compound, a potent D2 antagonist, reliably induces a cataleptic state in rodents, providing a robust and reproducible model to evaluate the potential of novel compounds to either induce or mitigate these debilitating side effects.[1][2]
The underlying mechanism of this compound-induced catalepsy involves the blockade of dopamine D2 receptors in the nigrostriatal pathway.[4] Specifically, antagonism of D2 receptors on medium spiny neurons of the indirect pathway and on cholinergic interneurons within the striatum leads to a disinhibition of these cholinergic interneurons.[5] This results in increased acetylcholine release, which is thought to contribute significantly to the cataleptic phenotype.[5][6][7] Therefore, this model is not only predictive of D2 receptor-mediated motor side effects but also serves as a functional assay for the interplay between the dopaminergic and cholinergic systems in the basal ganglia.[7][8][9] Atypical antipsychotics, which generally exhibit a lower affinity for D2 receptors and/or possess activity at other receptors such as serotonin 5-HT1A, tend to induce less catalepsy in this model, reflecting their improved side effect profile in humans.[10][11]
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats are most commonly used.[2] Male Swiss mice are also frequently utilized.[5]
-
Weight: Rats typically weigh between 200-300g, and mice 25-35g.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before the experiment.
Materials and Reagents
-
This compound solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid to aid dissolution, pH adjusted to ~5.5).[12]
-
Vehicle control (e.g., physiological saline).
-
Test compounds (novel antipsychotics) at various doses.
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Catalepsy bar apparatus: A horizontal bar (for rats: ~1 cm diameter; for mice: ~0.5 cm diameter) elevated above a flat surface (for rats: ~9-12 cm high; for mice: ~4.5 cm high).[5][12][13]
-
Stopwatch or automated detection system.
Experimental Procedure: The Bar Test
The bar test is the most common method for assessing catalepsy.[2][13]
-
Animal Habituation: On the day of the experiment, allow animals to acclimate to the testing room for at least 30-60 minutes before the start of the procedure.
-
Drug Administration:
-
Divide animals into groups (e.g., vehicle control, this compound positive control, and test compound groups at various doses). A typical group size is 6-10 animals.
-
Administer the vehicle, this compound, or test compound via i.p. or s.c. injection. A common dose of this compound to induce robust catalepsy is 1.0 mg/kg for rats and mice.[2][5][12][14]
-
-
Catalepsy Assessment:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), assess the animals for catalepsy.[5][15]
-
Gently place the animal's forepaws on the horizontal bar. The animal's hind paws should remain on the surface below.[12][16]
-
Start the stopwatch immediately after placing the forepaws on the bar.
-
Measure the descent latency, which is the time the animal remains in this imposed posture.[16] The endpoint is typically when both forepaws are removed from the bar and placed on the surface below.[12]
-
A cut-off time is usually set to avoid animal distress (e.g., 180 or 300 seconds).[5][15] If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
The test can be repeated three times for each animal at each time point, with a brief rest period in between.[16]
-
-
Data Analysis:
-
Record the descent latency for each animal at each time point.
-
Calculate the mean ± SEM for each experimental group.
-
Statistical analysis can be performed using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the test compound groups to the vehicle and this compound control groups. A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation
Dose-Response of this compound-Induced Catalepsy in Rodents
| Species/Strain | Drug | Dose (mg/kg, i.p.) | Time Post-Injection (min) | Catalepsy Score (Mean Descent Latency in seconds) | Reference |
| Rat (Sprague-Dawley) | This compound | 0.29 (AED50) | 60 | N/A (50% of animals show catalepsy) | [17] |
| Rat (Sprague-Dawley) | This compound | 0.38 (AED50) | 60 | N/A (50% of animals show catalepsy in CLP test) | [17] |
| Rat | This compound | 0.12 (ED50) | N/A | N/A (50% of maximal effect) | [18] |
| Mouse (Swiss) | This compound | 0.1 | 30-120 | Lower than 1 mg/kg dose | [5] |
| Mouse (Swiss) | This compound | 1.0 | 30-120 | ~300 | [5] |
Comparative Effects of Typical and Atypical Antipsychotics on Catalepsy in Rats
| Drug | Class | Dose (mg/kg) | Catalepsy Induction | Reference |
| This compound | Typical | 0.29 (AED50) | Yes | [17] |
| Clozapine | Atypical | Up to 40 | No (in bar test) | [17] |
| Olanzapine | Atypical | 40 | Yes | [17] |
| Risperidone | Atypical | Dose-dependent | Yes | [10] |
| Raclopride | Typical | Dose-dependent | Yes | [10] |
Visualizations
Signaling Pathway of this compound-Induced Catalepsy
Caption: Signaling pathway of this compound-induced catalepsy.
Experimental Workflow for Antipsychotic Screening
References
- 1. This compound-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound‐induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies | Performance Analytics [scinapse.io]
- 4. LRRK2 mediates this compound-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the M4 Acetylcholine Receptor in the Basal Ganglia and the Treatment of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences among conventional, atypical and novel putative D(2)/5-HT(1A) antipsychotics on catalepsy-associated behaviour in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Catalepsy test in rats [protocols.io]
- 17. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Haloperidol-Induced Extrapyramidal Symptoms in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haloperidol, a typical antipsychotic agent, is widely used in preclinical research to induce extrapyramidal symptoms (EPS) in rodents, providing a valuable model for studying the motor side effects associated with dopamine D2 receptor antagonists. These symptoms in rats, analogous to those observed in humans, include parkinsonism-like catalepsy, and tardive dyskinesia-like vacuous chewing movements (VCMs). This document provides detailed protocols for the induction and assessment of these symptoms, guidance on data presentation, and visualization of the underlying signaling pathways and experimental workflows.
Core Concepts: Signaling Pathways of this compound-Induced EPS
This compound's primary mechanism of action involves the blockade of dopamine D2 receptors in the nigrostriatal pathway. This antagonism disrupts the normal balance of neurotransmission in the basal ganglia, leading to the manifestation of EPS. In striatopallidal medium spiny neurons, D2 receptor blockade by this compound disinhibits intracellular signaling cascades. This leads to the activation of multiple pathways, including the cAMP-dependent protein kinase A (PKA)/dopamine- and cAMP-regulated phosphoprotein (DARPP-32) and the mTOR pathways, which contribute to the regulation of transcriptional and translational modifications underlying the motor side effects.[1]
Experimental Workflow
The assessment of this compound-induced EPS in rats typically follows a standardized workflow, from animal acclimatization to behavioral testing and data analysis.
Detailed Experimental Protocols
Catalepsy Test (Bar Test)
Objective: To assess the akinetic and cataleptic state induced by this compound.
Apparatus:
-
A horizontal bar (approximately 1 cm in diameter) is fixed at a height of 9-12 cm above a flat surface.[2]
Procedure:
-
Administer this compound or vehicle to the rats. Doses typically range from 0.25 to 2 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).[2][3][4]
-
At a predetermined time post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.[5]
-
Start a stopwatch immediately.
-
Measure the latency for the rat to remove both forepaws from the bar.[5]
-
A cut-off time is typically set (e.g., 180 seconds) to avoid animal distress.[5]
-
The test can be repeated at multiple time points to assess the time course of the cataleptic effect.
Vacuous Chewing Movements (VCMs) Assessment
Objective: To quantify orofacial dyskinesia, an animal model of tardive dyskinesia.
Apparatus:
-
A transparent observation cage (e.g., Plexiglas) to allow for clear video recording of the rat's orofacial region.
Procedure:
-
Chronic administration of this compound is typically required to induce VCMs. A common regimen is daily oral administration of 0.2 mg/rat for several weeks.[6][7]
-
On the day of testing, place the rat individually in the observation cage and allow for a habituation period (e.g., 5-10 minutes).
-
Video record the rat for a set period (e.g., 2-5 minutes).
-
A trained observer, blind to the treatment groups, will later score the number of VCMs from the video recordings.
-
VCMs are defined as single mouth openings in the vertical plane not directed towards any physical object.
Locomotor Activity (Open Field Test)
Objective: To measure changes in spontaneous motor activity. This compound typically induces hypolocomotion.
Apparatus:
-
An open field arena, which is a square or circular area with walls to prevent escape. The arena is often equipped with automated photobeam detectors or a video tracking system to monitor the animal's movement.
Procedure:
-
Administer this compound or vehicle to the rats.
-
At a specified time post-injection, gently place the rat in the center of the open field arena.[8]
-
Allow the rat to explore the arena freely for a predetermined duration (e.g., 5-10 minutes).[8]
-
The automated system will record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: this compound-Induced Catalepsy (Bar Test)
| Treatment Group | Dose (mg/kg) | Administration Route | Time Post-Injection (min) | Catalepsy Latency (seconds, Mean ± SEM) |
| Vehicle | - | i.p. | 60 | 5.2 ± 1.3 |
| This compound | 0.5 | i.p. | 60 | 85.7 ± 15.4 |
| This compound | 1.0 | i.p. | 60 | 155.3 ± 20.1 |
| This compound | 2.0 | i.p. | 60 | 178.9 ± 1.8 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.
Table 2: this compound-Induced Vacuous Chewing Movements (VCMs)
| Treatment Group | Treatment Duration | Dose | Number of VCMs per 5 min (Mean ± SEM) |
| Vehicle | 5 weeks | - | 2.1 ± 0.5 |
| This compound | 5 weeks | 0.2 mg/rat/day (oral) | 15.8 ± 2.3 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.[6][7]
Table 3: this compound-Induced Changes in Locomotor Activity (Open Field Test)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) | Time in Center (seconds, Mean ± SEM) |
| Vehicle | - | 2500 ± 350 | 45 ± 8 |
| This compound | 1.0 | 800 ± 150 | 15 ± 4 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.
References
- 1. This compound-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on this compound-Induced Catalepsy in Rats [frontiersin.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Application Notes and Protocols for the Quantification of Haloperidol in Plasma Samples by HPLC
This document provides detailed application notes and experimental protocols for the quantitative analysis of haloperidol in human plasma using High-Performance Liquid Chromatography (HPLC). The methods described are tailored for researchers, scientists, and professionals in drug development, focusing on two primary detection techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and HPLC with Ultraviolet (UV) detection for robust, routine analysis.
This compound is a typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.[1] Due to its narrow therapeutic range (1-10 ng/mL) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is often recommended to optimize dosage and minimize side effects.[2][3] Accurate and reliable quantification of this compound in plasma is crucial for effective TDM.[2][3]
Application Note 1: High-Sensitivity Quantification by LC-MS/MS
This section details a highly sensitive and selective method for this compound quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is ideal for pharmacokinetic studies and clinical settings requiring low limits of quantification. The protocol is based on a combination of solid-phase extraction (SPE) for sample clean-up and tandem mass spectrometry for detection.
Experimental Protocol
1. Materials and Reagents:
-
This compound and this compound-d4 (internal standard, IS) reference standards.[4][5]
-
Methanol, Acetonitrile (HPLC or LC-MS grade).[2]
-
Water, purified (e.g., Milli-Q or equivalent).[2]
-
Human plasma (blank, for calibration standards and quality controls).[2]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X PRO or Oasis PRiME HLB).[4][6]
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.[2]
-
Working Standard Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., methanol or methanol:water mixture) to create calibration curve (CC) and quality control (QC) spiking solutions.[2]
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentration range. A typical range for LC-MS/MS can be from 5 pg/mL to 6000 pg/mL.[4]
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, CC, or QC, add the internal standard (this compound-d4).[4]
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically involving sequential washes with methanol and water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound and the IS from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.[7]
4. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1200 series or equivalent.[2]
-
Mass Spectrometer: Agilent 6460 triple quadrupole or equivalent.[2]
-
Column: Kromasil C18 or InterSustain C18 (e.g., 3.0 µm, 3.0 x 100 mm).[2][4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer like 10 mM ammonium trifluoroacetate or 0.1% formic acid in water.[2][4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 µL.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
Quantitative Data Summary (LC-MS/MS Methods)
| Parameter | Method 1[4] | Method 2[2] | Method 3[5] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Salt-Assisted LLE (SALLME) | Solid-Phase Extraction (SPE) |
| Internal Standard | This compound-d4 | This compound-d4 | This compound-d4 |
| Linearity Range | 5.03 - 6020.75 pg/mL | 1 - 15 ng/mL | 0.1 - 50 ng/mL |
| LLOQ | 5.03 pg/mL | 1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | 0.92% - 5.33% | < 6.3% | < 10% |
| Inter-day Precision (%CV) | 2.05% - 5.73% | Not Reported | < 10% |
| Accuracy | 95.40% - 102.66% | 94.7% - 103.0% | < 10% (inaccuracy) |
| Extraction Recovery | > 95% | Not Reported | Not Reported |
| Run Time | 3 min | Not specified | 3 min |
Workflow Diagram: LC-MS/MS Analysis
Application Note 2: Routine Quantification by HPLC-UV
This section describes a robust and cost-effective HPLC method with UV detection, suitable for routine therapeutic drug monitoring where ultra-high sensitivity is not the primary requirement. The protocol utilizes liquid-liquid extraction (LLE), a classic and effective technique for sample clean-up.
Experimental Protocol
1. Materials and Reagents:
-
This compound and a suitable internal standard (e.g., Diazepam, Loratidine) reference standards.[7][8]
-
Methanol, Acetonitrile, Isopropyl alcohol (HPLC grade).[8][9]
-
Orthophosphoric acid, Triethylamine (TEA).[8]
-
Organic extraction solvents (e.g., Chloroform, Hexane-isoamyl alcohol).[7][10]
-
Water, purified (HPLC grade).[7]
-
Human plasma (blank).
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol or the mobile phase.[7][11]
-
Working Standard Solutions: Serially dilute the stock solutions to prepare working standards for the calibration curve.
-
Calibration Standards and Quality Controls: Spike blank plasma with working standards to prepare CCs and QCs. A typical range for HPLC-UV is 20-90 ng/mL or higher.[8]
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To 0.5 mL of plasma sample, CC, or QC, add the internal standard solution.[7][11]
-
pH Adjustment: Add a small volume of a basic solution (e.g., 1N NaOH) to alkalinize the plasma.[7]
-
Extraction: Add an appropriate volume (e.g., 5-7 mL) of an immiscible organic solvent (e.g., chloroform or isopropyl alcohol).[7][8]
-
Mixing: Vortex the mixture for several minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a defined volume of the mobile phase and inject it into the HPLC system.[7]
4. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV/VIS detector.
-
Column: C18 reversed-phase column (e.g., Resolve C18, 5 µm).[7]
-
Mobile Phase:
Quantitative Data Summary (HPLC-UV Methods)
| Parameter | Method 1[7] | Method 2[8] | Method 3[12] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| Internal Standard | Diazepam | Loratidine | Chlorothis compound |
| Linearity Range | Not specified (tested 30-80 ng/mL) | 20 - 90 ng/mL (in plasma) | 5 - 50 ng/mL (therapeutic range) |
| LOD/LLOQ | 5 ng/mL (LOD) | 0.135 µg/mL (LOQ, in formulation) | 5 ng/mL (sensitive to at least) |
| Intra-day Precision (%CV) | 1.74% - 4.68% | Not Reported | Not Reported |
| Inter-day Precision (%CV) | 2.31% - 5.23% | Not Reported | Not Reported |
| Accuracy / Recovery | 97 ± 3.6% (Absolute Recovery) | 99.55 - 100.42% (in formulation) | Not Reported |
| Retention Time (this compound) | 6.3 min | 2.5 min | Not Reported |
| Run Time | < 10 min | 5 min | < 15 min |
Workflow Diagram: HPLC-UV Analysis
References
- 1. Quantitation of this compound, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. euchembioj.com [euchembioj.com]
- 3. Salt-assisted liquid–liquid microextraction for determination of this compound in human plasma by LC-MS/MS [ouci.dntb.gov.ua]
- 4. Pioneering Human Plasma Detection of this compound With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 'High throughput' solid-phase extraction technology and turbo ionspray LC-MS-MS applied to the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. jddtonline.info [jddtonline.info]
- 10. [Plasma assay of this compound by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Quantitative determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]haloperidol in In Vitro Dopamine D2 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing [3H]haloperidol, a widely used radioligand, for the in vitro characterization of the dopamine D2 receptor. This document outlines the principles of radioligand binding assays, provides detailed experimental protocols for saturation and competitive binding studies, and presents key binding data for [3H]this compound and other relevant compounds.
Introduction to Dopamine D2 Receptor Binding Assays
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. In vitro radioligand binding assays are fundamental tools for studying the interaction of compounds with the D2 receptor. These assays utilize a radiolabeled ligand, such as tritiated ([3H]) this compound, which binds with high affinity and selectivity to the D2 receptor.
By measuring the amount of radioligand bound to the receptor, researchers can determine the receptor density (Bmax) in a given tissue or cell preparation and the affinity (Kd) of the radioligand for the receptor. Furthermore, competitive binding assays can be employed to determine the affinity (Ki) of unlabeled test compounds for the D2 receptor by measuring their ability to displace the binding of [3H]this compound.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are primarily coupled to Gi/o proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2][3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following tables summarize the binding characteristics of [3H]this compound and the inhibition constants (Ki) for various D2 receptor ligands determined using [3H]this compound in competitive binding assays.
Table 1: [3H]this compound Binding Parameters
| Parameter | Value | Tissue/Cell Source | Reference |
| Kd | 7.42 ± 1.03 nM | Rat Striatum | [4] |
| Bmax | 1.58 ± 0.20 pmol/mg protein | Rat Striatum | [4] |
Table 2: Inhibition Constants (Ki) of D2 Receptor Ligands
| Compound | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |
| Fluphenazine | Value not explicitly stated, but pKi is high | [3H]this compound | Rat Striatum | [4] |
| Spiperone | Value not explicitly stated, but pKi is high | [3H]this compound | Rat Striatum | [4] |
| This compound | Value not explicitly stated, but pKi is high | [3H]this compound | Rat Striatum | [4] |
| Chlorpromazine | Value not explicitly stated, but pKi is high | [3H]this compound | Rat Striatum | [4] |
| Risperidone | 3.2 | [3H]spiperone | Not Specified | [5] |
| Clozapine | Value varies with competing radioligand | [3H]raclopride, [3H]spiperone, [3H]nemonapride | Dopamine D2 and D4 receptors | [6] |
Experimental Protocols
The following are detailed protocols for performing saturation and competitive binding assays using [3H]this compound. These protocols are intended as a guide and may require optimization depending on the specific tissue or cell preparation being used.
Experimental Workflow Overview
Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]this compound: Stock solution of known specific activity.
-
Non-specific binding displacer: 10 µM chlorpromazine or 100 nM (+)-butaclamol.[4][7]
-
Membrane Preparation: Homogenate from a tissue rich in D2 receptors (e.g., rat striatum) or from cells expressing recombinant D2 receptors.
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of [3H]this compound in assay buffer. The final concentrations should typically range from 0.1 to 20 nM to encompass the Kd value.
-
Set up two sets of tubes for each concentration of [3H]this compound: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add the displacer (e.g., 10 µM chlorpromazine).
-
Add the membrane preparation to all tubes. The amount of protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
Add the corresponding concentration of [3H]this compound to each tube.
-
Incubate the tubes at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Plot specific binding versus the concentration of [3H]this compound. The resulting curve can be fitted to a one-site binding model to determine the Kd and Bmax.
-
Alternatively, the data can be transformed using a Scatchard plot (Bound/Free versus Bound) where the slope is -1/Kd and the x-intercept is Bmax.[4]
Competitive Binding Assay Protocol
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the D2 receptor.
Materials:
-
Same as for the saturation binding assay.
-
Test compound: A series of dilutions of the unlabeled compound of interest.
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Set up tubes for total binding, non-specific binding, and for each concentration of the test compound.
-
To the non-specific binding tubes, add the displacer (e.g., 10 µM chlorpromazine).
-
To the test compound tubes, add the corresponding concentration of the unlabeled ligand.
-
Add a fixed concentration of [3H]this compound to all tubes. This concentration is typically at or near the Kd value determined from the saturation binding assay.
-
Add the membrane preparation to all tubes.
-
Incubate, filter, and count the samples as described in the saturation binding protocol.
Data Analysis:
-
Plot the percentage of specific binding of [3H]this compound against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used in the assay and Kd is the dissociation constant of [3H]this compound for the D2 receptor.[8]
Considerations and Troubleshooting
-
Choice of Displacer: It is crucial to use a displacer that selectively defines non-specific binding to the D2 receptor. While this compound itself can be used, other D2 antagonists like chlorpromazine, spiperone, or (+)-butaclamol are commonly employed.[4][7][9]
-
Ligand Depletion: At high receptor concentrations or with high-affinity radioligands, the free concentration of the radioligand may be significantly depleted, leading to an underestimation of the true affinity. It is important to use a receptor concentration that is substantially lower than the Kd of the radioligand.
-
Receptor Subtype Specificity: this compound also binds to other receptors, such as sigma receptors.[10] To ensure specific binding to D2 receptors, it may be necessary to include masking agents to block binding to other sites, or to use cell lines exclusively expressing the D2 receptor.
References
- 1. innoprot.com [innoprot.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of [3H]this compound to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deriving the therapeutic concentrations for clozapine and this compound: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Evaluation of Functional Selectivity of this compound, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 9. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Characteristics and regulation of 3H-haloperidol binding to rat brain sigma receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Haloperidol Efficacy in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models of schizophrenia and standardized protocols for evaluating the efficacy of the typical antipsychotic drug, haloperidol. The information is intended to guide researchers in designing and conducting preclinical studies to assess potential therapeutic agents for schizophrenia.
Introduction to Animal Models of Schizophrenia
Modeling a complex neuropsychiatric disorder like schizophrenia in animals is challenging. However, several models have been developed that recapitulate certain aspects of the disorder, including positive, negative, and cognitive symptoms. These models are invaluable tools for screening the efficacy of antipsychotic drugs like this compound. They are broadly categorized into pharmacological, neurodevelopmental, and genetic models. This document will focus on widely used pharmacological and neurodevelopmental models.
Pharmacological Models: These models involve the administration of psychotomimetic drugs to healthy adult animals to induce schizophrenia-like behaviors.
-
NMDA Receptor Antagonist Models (e.g., MK-801): Drugs like MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, induce a range of positive, negative, and cognitive symptoms akin to those seen in schizophrenia.[1]
-
Dopamine Agonist Models (e.g., Amphetamine): Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion and stereotyped behaviors, which are considered analogues of the positive symptoms of schizophrenia.
Neurodevelopmental Models: These models are based on the hypothesis that schizophrenia arises from early-life brain insults.
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: This model involves creating a lesion in the ventral hippocampus of neonatal rats.[2][3] These animals develop behavioral abnormalities in post-adolescence that resemble symptoms of schizophrenia.[2]
-
Maternal Immune Activation (MIA) Model: This model involves activating the maternal immune system during pregnancy, for example, by administering Polyinosinic:polycytidylic acid (Poly I:C), a viral mimetic. This prenatal immune challenge can lead to the development of schizophrenia-like behavioral and neuropathological changes in the offspring.[4][5]
This compound: A Typical Antipsychotic
This compound is a butyrophenone derivative and a first-generation (typical) antipsychotic medication. Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to be responsible for its efficacy in treating the positive symptoms of schizophrenia. This compound also has effects on other neurotransmitter systems, which may contribute to its side-effect profile.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in reversing schizophrenia-like behaviors in various animal models.
Table 1: Effect of this compound on MK-801-Induced Hyperlocomotion in Mice
| This compound Dose (mg/kg, i.p.) | MK-801 Dose (mg/kg, i.p.) | Locomotor Activity (Beam Breaks/Time) | % Reversal of MK-801 Effect | Statistical Significance | Reference |
| Vehicle | 0.2 | 3500 ± 300 | - | - | [6][7] |
| 0.5 | 0.2 | 2000 ± 250 | ~57% | p < 0.05 | [8] |
| 1.0 | 0.2 | 1500 ± 200 | ~71% | p < 0.01 | [9] |
| 2.0 | 0.2 | 1200 ± 150 | ~82% | p < 0.001 | [6][7] |
Table 2: Effect of this compound on Amphetamine-Induced Prepulse Inhibition (PPI) Deficits in Rats
| This compound Dose (mg/kg, s.c.) | Amphetamine Dose (mg/kg, i.p.) | % PPI | % Reversal of Amphetamine Effect | Statistical Significance | Reference |
| Vehicle | 0.5 | 35 ± 5 | - | - | [10][11] |
| 0.05 | 0.5 | 45 ± 6 | ~29% | Not Significant | [11] |
| 0.1 | 0.5 | 60 ± 7 | ~71% | p < 0.05 | [11] |
| 0.2 | 0.5 | 70 ± 8 | ~100% | p < 0.01 | [8] |
Table 3: Effect of this compound on Social Interaction Deficits in the NVHL Rat Model
| This compound Dose (mg/kg, s.c.) | Social Interaction Time (seconds) | % Improvement vs. Lesion Control | Statistical Significance | Reference |
| Sham + Vehicle | 180 ± 20 | - | - | [12][13] |
| NVHL + Vehicle | 100 ± 15 | - | p < 0.01 vs. Sham | [12][13] |
| NVHL + 0.025 (acute) | 105 ± 18 | 5% | Not Significant | [12] |
| NVHL + 0.075 (subchronic) | 130 ± 15 | 30% | p < 0.05 | [12] |
Table 4: Effect of this compound on Locomotor Hyperactivity in the MIA Mouse Model
| This compound Dose (mg/kg/day, s.c.) | Offspring Treatment | Locomotor Activity (Distance traveled in cm) | % Reduction vs. MIA Vehicle | Statistical Significance | Reference |
| Vehicle | Saline | 3000 ± 250 | - | - | [4] |
| Vehicle | Poly I:C | 4500 ± 300 | - | p < 0.01 vs. Saline | [4] |
| 0.5 | Poly I:C | 3500 ± 280 | ~33% | p < 0.05 | [4] |
Experimental Protocols
Pharmacological Model: MK-801-Induced Hyperactivity
Objective: To assess the ability of this compound to reverse locomotor hyperactivity induced by the NMDA receptor antagonist MK-801.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MK-801 (dizocilpine maleate)
-
This compound
-
Saline solution (0.9% NaCl)
-
Open field apparatus equipped with infrared beams to automatically record locomotor activity
-
Syringes and needles for intraperitoneal (i.p.) injections
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into the open field arena and allow for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle (saline).
-
30 minutes after this compound/vehicle administration, administer MK-801 (0.2 mg/kg, i.p.) or vehicle (saline).
-
-
Behavioral Testing: Immediately after the MK-801/vehicle injection, place the mouse back into the open field arena and record locomotor activity (total distance traveled, horizontal and vertical beam breaks) for 60-90 minutes.[6][7]
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA with this compound dose and MK-801 treatment as factors, followed by post-hoc tests for individual group comparisons.
References
- 1. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neonatal ventral hippocampal lesion as a heuristic neurodevelopmental model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D2 receptor genotype and striatal dopamine signaling predict motor cortical activity and behavior in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound inhalation on MK-801- and memantine-induced locomotion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound inhalation on MK-801- and memantine-induced locomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned increase of locomotor activity induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine dose dependently disrupts prepulse inhibition of the acoustic startle response in rats within a narrow time window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and clozapine affect social behaviour in rats postnatally lesioned in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neonatal lesions of the rat ventral hippocampus result in hyperlocomotion and deficits in social behaviour in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prevents ethanol-stimulated locomotor activity but fails to block sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Haloperidol's Effect on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haloperidol, a typical antipsychotic medication, is widely used in the treatment of schizophrenia and other psychiatric disorders. However, concerns regarding its potential cytotoxicity and contribution to adverse effects necessitate a thorough understanding of its impact on cell viability. These application notes provide a comprehensive overview and detailed protocols for various in vitro assays to determine the effects of this compound on different cell types. The provided methodologies and data will aid researchers in assessing the cytotoxic potential of this compound and investigating the underlying molecular mechanisms.
Mechanisms of this compound-Induced Cell Death
In vitro studies have demonstrated that this compound can induce cell death through multiple mechanisms, primarily apoptosis and necrosis.[1][2] The cytotoxic effects of this compound are often associated with the induction of oxidative stress, mitochondrial dysfunction, and the modulation of specific signaling pathways.[3][4][5]
Key Signaling Pathways Involved:
-
Sigma-2 Receptor and Bcl-XS Pathway: this compound-induced apoptosis can be mediated through the sigma-2 receptor system. This activation leads to the mitochondrial translocation of the pro-apoptotic protein Bcl-XS, which interacts with the voltage-dependent anion channel (VDAC), resulting in the release of cytochrome c and subsequent caspase activation.
-
Oxidative Stress Pathway: this compound has been shown to increase the production of reactive oxygen species (ROS) and decrease intracellular glutathione (GSH) levels.[3][6] This oxidative imbalance can lead to lipid peroxidation, damage to cellular macromolecules, and ultimately, cell death.[5]
-
Akt Signaling Pathway: this compound can disrupt the Akt pro-survival signaling pathway. Inactivation of Akt can lead to the dephosphorylation of pro-apoptotic proteins like Bcl-XS, promoting their apoptotic function.
The following diagrams illustrate these key signaling pathways and a general experimental workflow for assessing this compound's effect on cell viability.
Caption: this compound-induced cell death signaling pathways.
Caption: General experimental workflow for assessing this compound's effect on cell viability.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cell lines as determined by different in vitro assays.
Table 1: this compound IC50 Values
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| U87 Glioblastoma | MTT / Trypan Blue | 72 | 23 | [7] |
| T98 Glioblastoma | MTT / Trypan Blue | 72 | 35 | [7] |
| U251 Glioblastoma | MTT / Trypan Blue | 72 | 38 | [7] |
| Rat Primary Cortical Neurons | Not Specified | Not Specified | 35 | [3] |
| HT-22 (mouse hippocampal) | Not Specified | Not Specified | 45 | [3] |
Table 2: this compound-Induced Changes in Cell Viability and Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Assay | Observed Effect | Reference |
| NIH-3T3 | 0.1 | 24 | MTT / Neutral Red | Significant decrease in cell viability | [1] |
| SH-SY5Y & U937 | 25 µg/mL (~47) | 24 | Metabolic Assay | Significant decrease in metabolic activity | |
| SH-SY5Y & U937 | 50 µg/mL (~94) | 24 | Metabolic Assay | Significant decrease in metabolic activity | |
| SH-SY5Y | 10 | 48 (serum-free) | MTT | Exacerbated cell death | [8] |
| U87 Glioblastoma | IC50 (23 µM) | 48 | Annexin V/PI | 77.79% apoptosis | [7] |
| PC12 | 125 | 48 | Flow Cytometry (Sub-G0/G1) | Significant increase in apoptotic cells | [9] |
| PC12 | 200 | Not Specified | LDH Release | Significant LDH release | [9] |
| PC12 | 50 | Not Specified | Not Specified | Cytotoxic | [10] |
Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HT-22 | Not Specified | Not Specified | Six-fold increase in ROS levels | [3] |
| NIH-3T3 | 0.001, 0.01, 1 | 3, 6, 24 | Significant increase in ROS generation | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., SH-SY5Y, NIH-3T3)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control (100% viability).
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Protocol 2: Measurement of this compound-Induced Cytotoxicity by LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit, for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.
-
Include the following controls:
-
Untreated control (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release control (treat cells with lysis buffer 45 minutes before the end of the incubation period)
-
Medium background control (medium only, no cells)
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Protocol 3: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This assay differentiates between live, apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture flasks
-
Annexin V-FITC and PI staining kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in this compound-treated groups to the control group.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
Complete cell culture medium (phenol red-free for fluorescence measurements)
-
This compound stock solution
-
96-well black, clear-bottom plates
-
DCFH-DA stock solution (in DMSO)
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the MTT protocol. Use phenol red-free medium.
-
-
DCFH-DA Loading:
-
After this compound treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Dilute the DCFH-DA stock solution in serum-free medium or PBS to a final working concentration of 10-20 µM.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells once with PBS or HBSS to remove excess probe.
-
Add 100 µL of PBS or HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Calculate the fold change in ROS production in this compound-treated cells compared to the untreated control.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the in vitro effects of this compound on cell viability. By utilizing a combination of these assays, researchers can obtain a comprehensive understanding of the cytotoxic potential of this compound, elucidate the underlying mechanisms of cell death, and identify potential strategies to mitigate its adverse effects. Careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and reproducible results.
References
- 1. scielo.br [scielo.br]
- 2. Cytotoxicity evaluation of this compound, clozapine and a new molecule with antipsychotic potential, PT-31, in NIH-3T3 cells | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. Induction of reactive oxygen species in neurons by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced cell death--mechanism and protection with vitamin E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. mdpi.com [mdpi.com]
- 8. Protective effects of olanzapine and this compound on serum withdrawal-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action of Antipsychotics, this compound and Olanzapine in vitro [vtechworks.lib.vt.edu]
Application Notes & Protocols: Measuring Haloperidol-Induced Changes in Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Haloperidol is a first-generation antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1] Its principal mechanism of action is the antagonism of the dopamine D2 receptor (D2R) in the brain's mesolimbic pathway.[1] Beyond its immediate receptor-blocking effects, this compound induces significant alterations in gene expression that are thought to underlie both its therapeutic efficacy and its adverse side effects, such as extrapyramidal symptoms.[2] Chronic administration, in particular, leads to a cascade of molecular and cellular adaptations.[3][4] Understanding these changes in the transcriptome is crucial for elucidating the long-term effects of antipsychotic treatment, identifying novel therapeutic targets, and developing drugs with improved efficacy and safety profiles.
This document provides detailed protocols for the primary techniques used to measure and analyze this compound-induced changes in gene expression: DNA Microarray, RNA-Sequencing (RNA-Seq), and Quantitative Real-Time PCR (qPCR). It also outlines the key signaling pathways affected by the drug.
Key Experimental Techniques
The analysis of gene expression changes following this compound treatment can be approached at a global level (transcriptome-wide) or at the level of individual genes.
-
DNA Microarray: A high-throughput technique that allows for the simultaneous measurement of the expression levels of thousands of genes.[5] It relies on the hybridization of labeled cDNA from samples to an array containing thousands of known DNA probes.[6]
-
RNA-Sequencing (RNA-Seq): A powerful, next-generation sequencing (NGS) method that provides a comprehensive and highly quantitative snapshot of the entire transcriptome.[7] It can identify both known and novel transcripts, and offers a wider dynamic range compared to microarrays.[8]
-
Quantitative Real-Time PCR (qPCR): A sensitive and specific method used to measure the expression of a small number of target genes. It is often considered the gold standard for validating findings from microarray or RNA-Seq experiments.[5][9]
Experimental Workflow
The general workflow for analyzing this compound-induced gene expression changes involves several key stages, from initial sample preparation to final data interpretation.
Quantitative Data Summary
This compound treatment alters the expression of a wide range of genes. The tables below summarize representative quantitative findings from published studies.
Table 1: Global Gene Expression Changes Induced by this compound in Rat Cortex
| Treatment Duration | Regulation | Number of Genes Altered | Citation |
|---|---|---|---|
| Chronic | Up- or Down-regulated | 102 | [3] |
| Acute | Up-regulated | 13 | [5] |
| Acute | Down-regulated | 15 | [5] |
| Chronic | Up-regulated | 9 | [5] |
| Chronic | Down-regulated | 0 |[5] |
Table 2: this compound-Induced Fold-Changes in Epigenetic Modifier Gene Expression in SK-N-SH Cells
| Gene | Function | Fold Change (vs. Control) | Citation |
|---|---|---|---|
| DNMT1 | DNA Methyltransferase | 1.6 | [2] |
| DNMT3A | De Novo DNA Methyltransferase | 1.5 | [2] |
| DNMT3B | De Novo DNA Methyltransferase | 1.5 | [2] |
| MBD2 | Methyl-CpG Binding Protein | 1.5 |[2] |
Protocols
Protocol 1: DNA Microarray Analysis
This protocol outlines the steps for analyzing gene expression using DNA microarrays following this compound treatment of a neuroblastoma cell line.
1. Cell Culture and Treatment: a. Culture human neuroblastoma cells (e.g., SK-N-SH) in appropriate media until they reach ~80% confluency. b. Treat cells with this compound (e.g., 10 µM final concentration) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[2] Use at least three biological replicates per condition.
2. RNA Extraction and Quality Control: a. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. b. Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. c. Verify RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
3. Probe Labeling and Hybridization: [6][10] a. Synthesize first-strand cDNA from 100-200 ng of total RNA using reverse transcriptase. b. Synthesize biotin-labeled cRNA (complementary RNA) from the cDNA via in vitro transcription. c. Fragment the labeled cRNA to an optimal size for hybridization. d. Hybridize the fragmented cRNA to a microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.
4. Washing, Staining, and Scanning: [6] a. Wash the microarray chip to remove non-specifically bound cRNA. b. Stain the chip with a fluorescent dye (e.g., streptavidin-phycoerythrin) that binds to the biotin label. c. Scan the chip using a high-resolution microarray scanner to generate fluorescence intensity data for each probe.
5. Data Analysis: [6][8] a. Perform quality control checks on the raw image data. b. Normalize the data to correct for technical variations between arrays (e.g., using RMA or GCRMA algorithms). c. Use statistical analysis (e.g., t-test, ANOVA) to identify differentially expressed genes (DEGs) between this compound-treated and control groups. Common cutoffs are a fold-change > 1.5 or < -1.5 and a p-value < 0.05. d. Perform pathway and Gene Ontology (GO) analysis on the list of DEGs to identify enriched biological processes and molecular pathways.
Protocol 2: RNA-Sequencing (RNA-Seq) Analysis
This protocol provides a more comprehensive approach to studying the transcriptome.
1. Sample Preparation and RNA Extraction: a. Follow steps 1a-b and 2a-c from Protocol 1. High-quality RNA is critical for RNA-Seq.
2. Library Preparation: a. Deplete ribosomal RNA (rRNA) from the total RNA sample, as it constitutes the majority of RNA in a cell. b. Fragment the remaining RNA into smaller pieces. c. Synthesize first- and second-strand cDNA from the fragmented RNA. d. Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples. e. Amplify the library via PCR to generate a sufficient quantity for sequencing.
3. Sequencing: a. Quantify the final library and pool multiple libraries together if using indexing. b. Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis: [11] a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using an aligner like HISAT2 or STAR. c. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Use specialized packages like DESeq2 or edgeR to normalize the gene counts and perform statistical analysis to identify DEGs. e. Downstream Analysis: Perform pathway, GO, and other functional analyses on the resulting DEG list.
Protocol 3: Quantitative Real-Time PCR (qPCR) Validation
This protocol is for validating the expression changes of specific genes identified by microarray or RNA-Seq.
1. Sample Preparation and RNA Extraction: a. Prepare samples and extract high-quality RNA as described in Protocol 1 (steps 1a-b and 2a-c).
2. cDNA Synthesis: [9] a. Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random primers.
3. qPCR Reaction Setup: [9] a. Design or obtain validated primers for your target gene(s) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. b. Prepare a qPCR reaction mix containing:
- SYBR Green Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye)
- Forward Primer (final concentration ~0.3 µM)
- Reverse Primer (final concentration ~0.3 µM)
- Diluted cDNA template
- Nuclease-free water c. Run the reaction in a real-time PCR machine. A typical thermal profile is:
- Initial denaturation: 95°C for 10 min
- 40 cycles of: 95°C for 10s, 60-64°C for 30s, 72°C for 15s
- Melting curve analysis to verify product specificity.
4. Data Analysis: [12] a. Determine the cycle threshold (Ct) value for each reaction. The Ct is the cycle number at which the fluorescence signal crosses a background threshold. b. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the difference in ΔCt between the treated and control samples (ΔΔCt = ΔCt_treated - ΔCt_control). d. The fold change in gene expression is calculated as 2^(-ΔΔCt).
Affected Signaling Pathways
This compound's antagonism of D2 receptors initiates complex downstream signaling cascades that ultimately alter gene transcription.
D2R Downstream Signaling to Gene Expression
Blockade of D2 receptors in striatal neurons disinhibits these cells, leading to the activation of multiple intracellular pathways, including the PKA/DARPP-32 and Akt/mTOR cascades.[4][13] These pathways converge on transcription factors to induce the expression of immediate early genes (IEGs) like cFos and Arc, which are critical for long-term neural plasticity.[4]
Epigenetic Regulation by this compound
This compound can also induce pharmacoepigenetic changes.[2] Studies have shown it increases global DNA methylation by upregulating the expression of DNA methyltransferase (DNMT) enzymes.[2][14] This effect may be mediated by the downregulation of specific microRNAs, such as miR-29b, which are known to target DNMTs. These epigenetic modifications can lead to stable, long-term changes in the expression of genes related to neurotransmission.[2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound induces pharmacoepigenetic response by modulating miRNA expression, global DNA methylation and expression profiles of methylation maintenance genes and genes involved in neurotransmission in neuronal cells | PLOS One [journals.plos.org]
- 3. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and this compound may be related to their antipsychotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gene expression changes following chronic antipsychotic exposure in single cells from mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gtbinf.wordpress.com [gtbinf.wordpress.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Frontiers | Understanding Pharmaco-Epigenomic Response of Antipsychotic Drugs Using Genome-Wide MicroRNA Expression Profile in Liver Cell Line [frontiersin.org]
- 11. Molecular phenotypes associated with antipsychotic drugs in the human caudate nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 13. Antipsychotics increase Akt signalling to mTORC1-dependant translation [thermofisher.com]
- 14. This compound induces pharmacoepigenetic response by modulating miRNA expression, global DNA methylation and expression profiles of methylation maintenance genes and genes involved in neurotransmission in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brain Organoid Models to Study Developmental Effects of Haloperidol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing human pluripotent stem cell (hPSC)-derived brain organoids to investigate the neurodevelopmental effects of haloperidol, a typical antipsychotic medication. The protocols outlined below, adapted from studies on the impact of psychotropic drugs on brain development, offer a robust in vitro platform for assessing drug-induced alterations in neurogenesis, cortical organization, and underlying molecular pathways.
Introduction
Brain organoids are three-dimensional, self-organizing structures derived from hPSCs that recapitulate key aspects of early human brain development, including the formation of progenitor zones and rudimentary cortical layers.[1][2] This makes them a powerful tool for studying the potential developmental neurotoxicity of drugs like this compound. Long-term exposure to this compound has been shown to reduce brain size in both animals and humans, and brain organoid models provide a tractable system to dissect the cellular and molecular mechanisms underlying these effects.[3][4]
This document details the generation of cerebral organoids, chronic exposure to this compound, and subsequent analysis to quantify the drug's impact on organoid development. The primary mechanism explored is the interference with Notch1 signaling, a critical pathway in neurodevelopment that balances stem cell proliferation and differentiation.[3][4]
Data Presentation
The following tables summarize the quantitative effects of chronic this compound exposure on brain organoid size and the thickness of the ventricular zone (VZ)-like regions. Rescue experiments with sodium propionate and the Notch1 activator, valproic acid (VPA), are also presented.
Table 1: Effect of this compound on Brain Organoid Size (Diameter and Surface Area) at Day 63
| Treatment Group | Mean Diameter (μm) | Mean Surface Area (μm²) |
| Control | Data not explicitly provided in text | Data not explicitly provided in text |
| 1 µM this compound | Significantly reduced vs. Control | Significantly reduced vs. Control |
| 3 µM this compound | Significantly reduced vs. Control | Significantly reduced vs. Control |
Note: While the source material states a significant reduction, specific mean values for the control and this compound-only groups at day 63 were not detailed in the provided text. The data is presented to reflect the reported findings qualitatively.[5]
Table 2: Effect of this compound and Sodium Propionate on Brain Organoid Size at Day 63
| Treatment Group | Mean Diameter (μm) | Mean Surface Area (μm²) |
| Control | Data not explicitly provided in text | Data not explicitly provided in text |
| This compound | Reduced | Reduced |
| This compound + 300 µM Sodium Propionate | Rescued to near-control levels | Rescued to near-control levels |
Note: Sodium propionate was observed to prevent the this compound-induced reduction in organoid size.[3][6]
Table 3: Effect of this compound and Valproic Acid (VPA) on Brain Organoid Size at Day 63
| Treatment Group | Mean Diameter (μm) | Mean Surface Area (μm²) |
| Control | Data not explicitly provided in text | Data not explicitly provided in text |
| 3 µM this compound | Significantly reduced vs. Control | Significantly reduced vs. Control |
| 3 µM this compound + 300 µM VPA | Partially restored vs. 3 µM this compound | Partially restored vs. 3 µM this compound |
Note: VPA, a Notch1 activator, partially rescued the organoid size reduction caused by this compound.[3][4]
Table 4: Effect of this compound on Ventricular Zone (VZ)-like Region Thickness at Day 63
| Treatment Group | Mean VZ-like Region Thickness (μm) |
| Control | Data not explicitly provided in text |
| 1 µM this compound | Significantly reduced vs. Control |
| 3 µM this compound | Significantly reduced vs. Control |
| This compound + 300 µM Sodium Propionate | Rescued to near-control levels |
| 1 µM this compound + 300 µM VPA | No significant change vs. 1 µM this compound |
Note: this compound reduces the thickness of the VZ, an effect which is prevented by sodium propionate but not significantly restored by VPA in this context.[3][4][5][6]
Experimental Protocols
Protocol 1: Generation of Cerebral Organoids from hPSCs
This protocol has been optimized for robust and reproducible generation of cerebral organoids.[3][7][8]
Materials:
-
hPSCs (feeder-free culture)
-
Gentle Cell Dissociation Reagent
-
DMEM/F12
-
Neurobasal Medium
-
GlutaMAX
-
N2 and B27 supplements
-
2-Mercaptoethanol
-
Non-essential amino acids
-
Dual SMAD inhibitors (e.g., Noggin and SB431542)
-
Matrigel
-
Aggrewell plates or ultra-low attachment 96-well plates
-
Orbital shaker
Procedure:
-
Embryoid Body (EB) Formation (Day 0-7):
-
Culture hPSCs to 70-80% confluency.
-
Dissociate colonies into small clumps using a gentle dissociation reagent.
-
Transfer suspended colonies to non-adherent plates in neural induction medium containing dual SMAD inhibitors for 7 days to form spherical EBs.[3]
-
-
Neural Induction (Day 7-18):
-
Organoid Formation and Maturation (Day 19 onwards):
-
On day 19, transfer the aggregates to an orbital shaker to promote the formation of 3D brain organoids.[3]
-
Culture organoids in maturation medium, performing half-medium changes every 3-4 days.
-
Organoids will continue to grow and can be maintained for extended periods (e.g., 63 days or more) for chronic drug studies.
-
Protocol 2: Chronic this compound Exposure
Materials:
-
Mature brain organoids (e.g., Day 35)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Sodium Propionate (for rescue experiments)
-
Valproic Acid (for rescue experiments)
-
Organoid maturation medium
Procedure:
-
Treatment Initiation:
-
At day 35 of culture, transfer organoids into fresh maturation medium.
-
Prepare working solutions of this compound (e.g., 1 µM and 3 µM) in the maturation medium.
-
For rescue experiments, prepare medium containing this compound plus sodium propionate (e.g., 300 µM) or valproic acid (e.g., 300 µM).
-
-
Chronic Exposure:
-
Culture organoids in the drug-containing or control medium for the desired period (e.g., 42 days, from day 35 to day 63).[3]
-
Perform regular medium changes (every 3-4 days) with the respective fresh treatment or control medium.
-
-
Monitoring:
Protocol 3: Analysis of this compound Effects
A. Immunohistochemistry for Structural Analysis:
Procedure:
-
Fixation and Sectioning:
-
At the end of the treatment period (e.g., day 63), fix organoids in 4% paraformaldehyde.
-
Cryopreserve the fixed organoids in sucrose solution and embed in OCT compound.
-
Section the organoids using a cryostat (e.g., 10-20 µm sections).
-
-
Staining:
-
Permeabilize sections with Triton X-100 and block with normal serum.
-
Incubate with primary antibodies overnight at 4°C. Key markers include:
-
SOX2: Neural progenitor cells
-
TBR2: Intermediate progenitor cells
-
CTIP2: Deep-layer neurons
-
TUJ1: Immature neurons
-
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
B. Immunoblotting for Protein Expression Analysis:
Procedure:
-
Protein Extraction:
-
Harvest organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against Notch1.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
-
Quantification:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of Notch1 to the loading control.[3]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound impairs neurodevelopment by inhibiting Notch1 signaling.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects on brain organoids.
References
- 1. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Analysis of Brain Organoids: Current Approaches and Advancements [ouci.dntb.gov.ua]
- 3. Chronic this compound exposure impairs neurodevelopment via Notch1 signaling in human stem cell-derived brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A simplified protocol for the generation of cortical brain organoids [frontiersin.org]
- 8. A Simple Method for Generating Cerebral Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Analysis of Haloperidol in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of haloperidol in pharmaceutical formulations using spectrophotometric methods. These methods are essential for quality control and routine analysis in the pharmaceutical industry due to their simplicity, cost-effectiveness, and reliability. The protocols described herein are based on established and validated analytical procedures.
Principle of Spectrophotometry
Spectrophotometry is an analytical technique that measures the amount of light absorbed by a substance as a function of the wavelength of the light. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for the quantitative analysis of substances like this compound.
Application Notes: Electrophysiological Recording of Neuronal Activity Following Haloperidol Administration
References
- 1. This compound-induced changes in neuronal activity in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2 mediates this compound-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. estheradams.com [estheradams.com]
- 7. Effects of this compound on the activity and membrane physiology of substantia nigra dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]
- 9. This compound-induced changes in neuronal activity in the striatum of the freely moving rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic treatment with D2-antagonist this compound leads to inhibitory/excitatory imbalance in striatal D1-neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term K+ Channel-Mediated Dampening of Dopamine Neuron Excitability by the Antipsychotic Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic this compound decreases dopamine release in striatum and nucleus accumbens in vivo: depolarization block as a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and clozapine increase neural activity in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound modulates midbrain-prefrontal functional connectivity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a typical antipsychotic, inhibits 5-HT3 receptor-mediated currents in NCB-20 cells: a whole-cell patch-clamp study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Haloperidol Dosage for In Vivo Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing haloperidol dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in rodents?
A1: The appropriate starting dose of this compound depends on the research question, the animal model, and the desired level of dopamine D2 receptor occupancy. For acute dosing in rats, a range of 0.04 to 0.08 mg/kg (subcutaneous) has been shown to achieve clinically comparable D2 receptor occupancy (60-80%).[1] However, due to the shorter half-life of this compound in rodents compared to humans, higher or more frequent doses may be necessary for chronic studies to maintain therapeutic levels.[2][1] For instance, continuous infusion via an osmotic minipump at a dose of 0.25 mg/kg/day has been used to maintain clinically relevant D2 receptor occupancy in rats.[2]
Q2: What are the common routes of administration for this compound in animal studies?
A2: this compound can be administered via several routes, including:
-
Oral (p.o.): Can be given in drinking water or by gavage.[3][4]
-
Subcutaneous (s.c.): A common route for single injections.[1][5]
-
Intraperitoneal (i.p.): Frequently used for acute administration.[6][7]
-
Intravenous (i.v.): Used for pharmacokinetic studies requiring rapid bioavailability.[8]
-
Intramuscular (i.m.): Often used for the long-acting decanoate formulation to achieve sustained release.[4][9][10]
Q3: What are the key pharmacokinetic differences between rodents and humans that I should consider?
A3: A critical difference is the much shorter half-life of this compound in rodents (approximately 1.5-2.5 hours in rats) compared to humans (around 24 hours).[2][1][8] This means that a single daily injection may lead to high peak levels followed by a rapid decline, resulting in periods with little to no D2 receptor occupancy.[2][1] For studies requiring sustained receptor blockade, continuous infusion or multiple daily injections are recommended.
Q4: What are the expected side effects of this compound in animal models?
A4: The most common side effects are extrapyramidal symptoms (EPS), which are dose-dependent and related to high D2 receptor occupancy (>80%).[1] In rodents, these can manifest as:
-
Catalepsy: A state of immobility and rigidity, often measured using the bar test.[5][6][11][12]
-
Vacuous chewing movements: An animal model of tardive dyskinesia.[15]
Other potential side effects include weight gain and, at high doses, potential liver toxicity.[7][16]
Troubleshooting Guides
Issue 1: Lack of Efficacy or Inconsistent Results
-
Possible Cause: Inadequate D2 receptor occupancy due to suboptimal dosage or administration schedule.
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dose to the effective doses reported in the literature for your specific animal model and behavioral test.
-
Consider Pharmacokinetics: If administering single daily doses, the short half-life in rodents may lead to insufficient drug exposure. Consider switching to a continuous infusion model (e.g., osmotic minipumps) or administering the drug more frequently.[2]
-
Verify Drug Stability and Formulation: Ensure the this compound solution is properly prepared and stable. For oral administration in drinking water, verify the drug's stability in the solution over time.[3]
-
Issue 2: Excessive Side Effects (e.g., severe catalepsy, sedation)
-
Possible Cause: D2 receptor occupancy exceeding the therapeutic window (>80%).
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the administered dose. Even small adjustments can significantly impact the level of D2 receptor occupancy and the severity of side effects.[1]
-
Refine the Dosing Regimen: If using intermittent injections, the peak plasma concentration might be too high. A lower, more frequent dosing schedule or continuous infusion can provide more stable plasma levels and potentially reduce peak-dose side effects.[2]
-
Consider Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to this compound.[6][17] Review literature specific to your chosen strain and consider potential sex-based differences in drug metabolism and sensitivity.
-
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Rats
| Dosage | Administration Route | Study Focus | Observed Effects | Reference(s) |
| 0.04 - 0.08 mg/kg | Subcutaneous (single dose) | Antipsychotic action | Clinically comparable D2 receptor occupancy (60-80%) | [1] |
| 0.25 mg/kg/day | Osmotic minipump (continuous) | Antipsychotic action | Maintained clinically comparable D2 occupancy | [2] |
| 0.23 - 0.42 mg/kg (males) | Intraperitoneal | Catalepsy | ED50 for catalepsy | [6][15] |
| 0.13 - 0.45 mg/kg (females) | Intraperitoneal | Catalepsy | ED50 for catalepsy | [6][15] |
| 1.0 mg/kg | Intraperitoneal | Catalepsy model for Parkinsonism | Induction of catalepsy | [11][12] |
| 2.0 mg/kg/day | Oral (in drinking water) | Chronic treatment effects | Impairments in water maze performance | [3] |
| 0.4 mg/kg & 0.8 mg/kg | Intraperitoneal (6 weeks) | Liver toxicity | High dose may result in liver damage | [7] |
Table 2: this compound Dosage and Administration in Mice
| Dosage | Administration Route | Study Focus | Observed Effects | Reference(s) |
| 0.6 mg/kg | Subcutaneous | Pharmacokinetics & Catalepsy | Minimal effective brain level for catalepsy was ~0.1 µg/g | [5] |
| 0.05 - 0.075 mg/kg/day | Oral | Tourette Syndrome model | FDA-approved dosage range for children, used as a reference | [18] |
Experimental Protocols
Catalepsy Assessment (Bar Test)
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm for rats).
-
Procedure:
-
Administer this compound at the desired dose and route.
-
At a predetermined time post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.
-
Measure the time (in seconds) the animal remains in this imposed posture (catalepsy score). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the catalepsy scores between the vehicle control group and the this compound-treated groups.
Visualizations
Caption: this compound's mechanism of action as a dopamine D2 receptor antagonist.
Caption: A typical experimental workflow for assessing this compound-induced catalepsy.
References
- 1. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haldol, Haldol Decanoate (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Pharmacokinetics and effects of this compound in the isolated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-catalepsy response to this compound in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chronic treatment of this compound on the rat liver: a stereological and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linear pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound decanoate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound Decanoate in Rats [jstage.jst.go.jp]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on this compound-Induced Catalepsy in Rats [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Side Effects of this compound (Haldol®) to Treat Chronic Regurgitation in California Sea Lions - IAAAM_Archive - VIN [vin.com]
- 14. Behavioural effects of chronic this compound and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Genetics, this compound and pimozide: a comparative study in two mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review of the Current Treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Haloperidol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of haloperidol in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the intrinsic aqueous solubility of this compound?
This compound is a weakly basic drug with very low solubility in water.[1][2][3] Its aqueous solubility is reported to be approximately 14 mg/L (or 1.4 mg/100 mL) at 25°C.[4][5][6] This poor solubility can present significant challenges for in vitro experiments and the development of aqueous dosage forms.
2. How does pH affect the solubility of this compound?
As a weak base, the solubility of this compound is highly dependent on pH.[7] Its solubility increases in acidic conditions due to the protonation of the piperidine nitrogen atom, which forms a more soluble salt. The pH of maximum solubility (pHmax) for this compound is approximately 5.[8] Above this pH, the free base is the predominant and less soluble form.[8] For instance, this compound is soluble in 0.1 M hydrochloric acid at a concentration of 3 mg/mL with heating.[4][5]
3. What are the common strategies to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of this compound, including:
-
pH adjustment: Lowering the pH of the aqueous solution to form a soluble salt.[8]
-
Co-solvents: Using water-miscible organic solvents to increase the solubilizing capacity of the aqueous vehicle.[9]
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance solubility.[10][11][12]
-
Surfactants: Utilizing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[13][14]
-
Salt formation: Using different salt forms of this compound, such as the hydrochloride or mesylate salt, which exhibit higher aqueous solubility than the free base.[8]
Troubleshooting Guides
Issue: this compound precipitates out of solution during my experiment.
Possible Cause 1: pH of the solution is too high.
-
Troubleshooting Tip: this compound is a weak base and will precipitate at higher pH values. Ensure the pH of your aqueous solution is maintained below its pKa of approximately 8.3, and ideally around the pH of maximum solubility (pHmax ~5), to keep it in its protonated, more soluble form.[8][15] If your experimental conditions allow, consider using a buffer system to maintain a stable acidic pH.
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
Troubleshooting Tip: Even with solubility enhancement techniques, there is a limit to how much this compound can be dissolved. Refer to the solubility data tables below to ensure you are working within the solubility limits for your chosen method. If you need to work with higher concentrations, you may need to combine multiple solubilization techniques, for example, using a co-solvent in a pH-adjusted buffer.
Possible Cause 3: Temperature fluctuations.
-
Troubleshooting Tip: Solubility is often temperature-dependent.[7] Ensure your solutions are maintained at a constant temperature throughout your experiment. If you prepared your stock solution with heating, be aware that the drug may precipitate upon cooling to room temperature.
Issue: Inconsistent results in biological assays.
Possible Cause: Poor bioavailability due to low solubility.
-
Troubleshooting Tip: If this compound is not fully dissolved in your assay medium, its effective concentration at the site of action will be lower and more variable. Visually inspect your solutions for any signs of precipitation before use. Consider using a solubilization method that is compatible with your experimental system. For cell-based assays, the use of cyclodextrins or co-solvents at low, non-toxic concentrations can improve drug availability.
Quantitative Data on this compound Solubility Enhancement
The following tables summarize the reported solubility of this compound in various solvent systems and with different solubilizing agents.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | 1.4 mg/100 mL | [4][5] |
| 0.1 M Hydrochloric Acid (with heating) | 3 mg/mL | [4][5] |
| Ethanol | ~5 mg/mL | [16] |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | [16] |
| Dimethylformamide (DMF) | ~20 mg/mL | [16] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [16] |
Table 2: Solubility Enhancement using Cyclodextrins
| Cyclodextrin Derivative | Fold Increase in Solubility | Molar Ratio (Drug:CD) | Reference |
| Methyl-β-Cyclodextrin (Me-β-CD) | 20-fold | 1:10 | [10] |
| 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 12-fold | 1:10 | [10] |
Table 3: Solubility Enhancement using Co-solvents and pH Modifiers
| Formulation | Drug Release in 3h | Reference |
| This compound:Citric Acid (1:5) | 84% | [9] |
| This compound:Citric Acid:Propylene Glycol (1:5:0.6) | 93% | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 0.1 M hydrochloric acid to the powder.
-
Gently heat the mixture while stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to the desired value using a suitable buffer (e.g., citrate buffer for pH 3-6).
-
Bring the solution to the final desired volume with the buffer.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 2: Preparation of this compound Solution using Co-solvents
-
Prepare a stock solution of this compound in an organic solvent such as ethanol, DMSO, or DMF.[16]
-
For the final aqueous solution, slowly add the stock solution to the aqueous buffer of choice while stirring.
-
The final concentration of the organic solvent should be kept to a minimum to avoid potential toxicity in biological assays. It is recommended not to store the final aqueous solution for more than one day.[16]
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD or Me-β-CD).
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Shake the suspension at a constant temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved this compound.
-
The clear filtrate contains the this compound-cyclodextrin inclusion complex. The concentration of dissolved this compound can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing a solubilized this compound solution.
Caption: Logical relationship between the problem and solutions for this compound solubility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. β-Cyclodextrin-based ternary complexes of this compound and organic acids: the effect of organic acids on the drug solubility enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Novel non-acidic formulations of this compound complexed with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin-mediated Enhancement of this compound Solubility: Physicochemical Studies and In Vivo Investigation Using Planaria Worms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solution-mediated phase transformation of this compound mesylate in the presence of sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Haloperidol-Induced Neurotoxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying haloperidol-induced neurotoxicity in cell culture.
Troubleshooting Guides
This section is designed to help you identify and solve common problems that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Cell Viability Results (e.g., MTT, XTT, or LDH assays) | 1. This compound Precipitation: this compound can be poorly soluble in aqueous solutions, leading to inaccurate concentrations.[1] 2. Assay Interference: this compound may interfere with the chemistry of certain viability assays. 3. Inconsistent Seeding Density: Variations in the initial number of cells per well will lead to variability in results. | 1. Proper Solubilization: Dissolve this compound in a suitable solvent like DMSO at a high concentration to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all wells, including controls.[1] 2. Assay Validation: Run a control with this compound in cell-free media to check for direct reactions with the assay reagents. Consider using multiple viability assays based on different principles (e.g., metabolic activity vs. membrane integrity). 3. Standardized Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize overnight before adding this compound. |
| High Background Fluorescence in ROS Assays (e.g., DCFH-DA) | 1. Autofluorescence: this compound itself may possess some fluorescent properties. 2. Probe Oxidation: The DCFH-DA probe can be sensitive to light and air, leading to auto-oxidation.[2] 3. Phenol Red Interference: Phenol red in cell culture media can contribute to background fluorescence.[2] | 1. Include Controls: Always include a "this compound only" (no cells) and "cells only" (no probe) control to measure background fluorescence. 2. Fresh Reagents: Prepare the DCFH-DA working solution immediately before use and protect it from light.[2] 3. Use Phenol Red-Free Media: For the final incubation and measurement steps, switch to a phenol red-free medium or wash cells with PBS.[2] |
| Difficulty in Detecting Apoptosis (e.g., Caspase-3 Assay) | 1. Incorrect Timing: The peak of caspase-3 activation is transient. You may be measuring too early or too late. 2. Insufficient this compound Concentration: The concentration of this compound may not be high enough to induce a detectable apoptotic response in your specific cell line. 3. Cell Death Pathway: this compound can also induce necrotic cell death, which does not involve caspase-3 activation.[3] | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for measuring caspase-3 activity. 2. Dose-Response Curve: Conduct a dose-response experiment to identify the optimal concentration of this compound for inducing apoptosis in your cell model. 3. Assess Necrosis: Use an assay for necrosis (e.g., LDH assay or propidium iodide staining) to determine if a different cell death mechanism is predominant. |
| Unexpected Results in Mitochondrial Membrane Potential Assays (e.g., JC-1) | 1. Dye Aggregation Issues: The JC-1 dye's aggregation is dependent on mitochondrial health. Issues with dye concentration or incubation time can lead to artifacts.[4] 2. Photobleaching: JC-1 is sensitive to light, and excessive exposure during imaging can lead to inaccurate results.[5] 3. Cell Density: High cell density can lead to nutrient depletion and hypoxia, affecting mitochondrial potential independently of this compound treatment.[5] | 1. Optimize Staining: Titrate the JC-1 concentration and incubation time for your specific cell type. Ensure proper dissolution of the dye to avoid precipitates.[4] 2. Minimize Light Exposure: Protect cells from light during incubation and imaging.[5] 3. Control Cell Density: Seed cells at a density that prevents them from becoming over-confluent during the experiment.[5] |
| Cell Detachment During Experiment | 1. High this compound Toxicity: At high concentrations or with prolonged exposure, this compound can cause significant cell death and detachment.[3] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | 1. Lower Concentration/Shorter Exposure: Use a lower concentration of this compound or reduce the exposure time. 2. Solvent Control: Ensure the final solvent concentration is non-toxic and consistent across all conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: The primary mechanism involves the induction of oxidative stress. This compound treatment can lead to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH), a key antioxidant.[6] This oxidative stress can damage cellular components, leading to mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.[3]
Q2: What are the key signaling pathways involved in this compound neurotoxicity?
A2: Two major signaling pathways are implicated. This compound has been shown to reduce the phosphorylation of Akt, a key protein in cell survival pathways.[7] Additionally, it can activate stress-activated protein kinases such as p38 MAPK and JNK, which are involved in promoting apoptosis.
Q3: What are some common neuronal cell lines used to study this compound neurotoxicity?
A3: Commonly used cell lines include human neuroblastoma SH-SY5Y cells,[7] rat pheochromocytoma PC12 cells, and primary cortical neurons.[6] The choice of cell line can influence the observed toxicity and the effective concentration of this compound.
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. IC50 values (the concentration that causes 50% inhibition of cell viability) have been reported to be around 35 µM in primary rat cortical neurons and 45 µM in HT-22 mouse hippocampal cells.[6] For glioblastoma cell lines, IC50 values ranged from 23 µM to 38 µM after 72 hours of treatment.[8] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q5: How can I minimize this compound-induced neurotoxicity in my experiments?
A5: You can co-administer neuroprotective agents. Antioxidants like Vitamin E (α-tocopherol) have been shown to prevent this compound-induced DNA fragmentation and cell death.[3] Other potential protective agents include brain-derived neurotrophic factor (BDNF) and alpha-lipoic acid.
Q6: Should I be concerned about the stability of this compound in my culture medium?
A6: this compound lactate injection has been shown to be chemically stable under various storage conditions for up to 15 days.[9] However, it is always good practice to prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistency.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-induced neurotoxicity.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| Primary Rat Cortical Neurons | 35 | Not Specified | [6] |
| HT-22 (Mouse Hippocampal) | 45 | Not Specified | [6] |
| U87 (Human Glioblastoma) | 23 | 72 hours | [8] |
| T98 (Human Glioblastoma) | 35 | 72 hours | [8] |
| U251 (Human Glioblastoma) | 38 | 72 hours | [8] |
| NIH-3T3 (Mouse Fibroblast) | > 0.1 | 24 hours | |
| SH-SY5Y (Human Neuroblastoma) | Decreased viability at high concentrations | Not Specified |
Table 2: Effects of Neuroprotective Agents Against this compound-Induced Toxicity
| Neuroprotective Agent | Cell Line | Effective Concentration | Observed Effect | Reference |
| Vitamin E (α-tocopherol) | Primary hippocampal neurons, C6 glioma cells, NCB20 cells | Not Specified | Prevented DNA fragmentation and cell death | [3] |
| Brain-Derived Neurotrophic Factor (BDNF) | Primary rat cortical neurons | Not Specified | Reduced caspase-3 activity and protected against apoptosis | [7] |
| Propionate | SH-SY5Y, Primary mouse striatal neurons | 100 µM | Prevented neurite lesions and synaptic spine reduction | [10] |
Experimental Protocols
Here are detailed methodologies for key experiments used to assess this compound-induced neurotoxicity.
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Neuronal cell line of choice
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
This assay quantifies intracellular ROS levels.
Materials:
-
24-well cell culture plates
-
Neuronal cell line of choice
-
Complete culture medium (phenol red-free medium is recommended for the final steps)
-
This compound stock solution (in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use. Protect from light.
-
Wash the cells once with warm PBS or serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[2]
-
Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[2]
-
Add 500 µL of PBS to each well.[2]
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[2]
Assessment of Mitochondrial Membrane Potential using JC-1
This assay uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
96-well black, clear-bottom cell culture plates
-
Neuronal cell line of choice
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
JC-1 dye solution
-
Assay buffer
-
CCCP (a positive control for mitochondrial depolarization)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time. Include a positive control group treated with CCCP (e.g., 50 µM for 5-30 minutes).[5]
-
Prepare the JC-1 working solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with the provided assay buffer.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.[11]
-
Remove the staining solution and wash the cells twice with the assay buffer.
-
Add fresh assay buffer to each well.
-
Measure the fluorescence intensity for both JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[12]
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
96-well black plates
-
Neuronal cell line of choice
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Assay buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometric microplate reader
Procedure:
-
Seed cells in a suitable culture plate or flask and treat with this compound or vehicle control.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer.[13]
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add an equal amount of protein from each lysate to separate wells.
-
Prepare a reaction mix containing the assay buffer and the caspase-3 substrate (Ac-DEVD-AMC).
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measure the fluorescence intensity with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[13]
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying this compound neurotoxicity.
Caption: Key signaling pathways affected by this compound.
References
- 1. This compound | ISB Server Wahoo [wahoo.cns.umass.edu]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced cell death--mechanism and protection with vitamin E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of reactive oxygen species in neurons by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound disrupts lipid rafts and impairs insulin signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting inconsistent results in haloperidol behavioral assays
Technical Support Center
Welcome to the technical support center for haloperidol behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges and inconsistencies encountered when using this compound in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our catalepsy test results with this compound. What are the potential causes?
A1: High variability in the catalepsy test is a common issue. Several factors can contribute to this:
-
Dose and Administration: Inconsistent dosing, route of administration, or timing of drug delivery can lead to variable drug exposure and, consequently, variable cataleptic responses. There is significant interindividual variability in this compound blood levels, which can affect outcomes.[1][2]
-
Animal-Specific Factors: The age, sex, strain, and even the individual temperament of the animals can influence their response to this compound.
-
Environmental Conditions: The testing environment, including lighting, noise levels, and temperature, can impact the animal's stress levels and behavior.[3] Even the time of day can influence results due to diurnal variations in dopamine receptor density.[4]
-
Handling and Acclimation: Insufficient acclimation to the testing apparatus and excessive handling can increase stress and affect the cataleptic state.
-
Scoring Subjectivity: If manual scoring is used, inter-rater variability can be a significant source of inconsistency. Utilizing an automated system can help mitigate this.[5]
Q2: Our dose-response curve for this compound in the open field test is not showing a clear effect. What could be wrong?
A2: A flat or inconsistent dose-response curve in the open field test can be perplexing. Consider the following:
-
Dose Range: The selected dose range may be too narrow or outside the effective window for the specific behavior being measured (e.g., locomotion, rearing). This compound's effects can be dose-dependent, with lower doses sometimes producing different effects than higher doses.[6][7] For acute schizophrenia, the 95% effective dose (ED95) has been identified as 6.3 mg/day.[8]
-
Behavioral Parameter: this compound can differentially affect various parameters in the open field test. For example, it might significantly reduce locomotion but have a less pronounced effect on rearing behavior.[9] Ensure you are analyzing the most relevant parameters.
-
Time Course of Action: The timing of the test relative to drug administration is critical. The peak effect of this compound may not align with your testing window. It typically works within 30 to 60 minutes.[10]
-
Habituation: The level of habituation to the open field arena can influence the drug's effect. Highly anxious animals may show a different response profile compared to well-habituated ones.[3]
Q3: We are seeing inconsistent effects of this compound on the conditioned avoidance response. Why might this be happening?
A3: The conditioned avoidance response (CAR) is a complex behavior, and its modulation by this compound can be variable. Potential reasons for inconsistency include:
-
Training and Acquisition: The level of prior training can significantly impact this compound's disruptive effects. Well-trained animals may be less susceptible to the effects of the drug.[11]
-
Drug Administration Schedule: Intermittent versus continuous this compound administration can lead to different long-term outcomes, such as sensitization or tolerance, which will affect the CAR.[12]
-
Dose Selection: The dose of this compound is a critical factor. This compound can decrease successful avoidance responses and increase avoidance latencies in a dose-dependent manner.[13]
-
Catecholamine Levels: Prior depletion of catecholamines can increase the disruptive effects of this compound on avoidance behavior.[14]
-
Motor vs. Cognitive Effects: It's crucial to distinguish whether this compound is impairing the motor ability to perform the response or the cognitive processes underlying the learned avoidance. Escape latencies, which are typically unaffected, can help differentiate these effects.[13]
Troubleshooting Guides
Issue: High Variability in Catalepsy Scoring
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Standardize the route, volume, and timing of this compound injections. Ensure thorough mixing of the drug solution before each use. |
| Animal-Related Variability | Use animals of the same age, sex, and strain. Allow for a sufficient acclimation period (at least one week) to the facility. |
| Environmental Stressors | Conduct tests in a quiet, dedicated room with consistent lighting and temperature. Test at the same time of day to minimize circadian effects.[4] |
| Handling and Habituation | Handle animals gently and consistently. Habituate them to the testing apparatus (e.g., the bar) for a set period before the experiment. |
| Subjective Scoring | If using manual scoring, have two independent, blinded observers score the animals and assess inter-rater reliability. Consider using a semi-automated instrument for more objective measurements.[5] |
Issue: Unclear Dose-Response in Open Field Test
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Range | Conduct a pilot study with a wider range of doses to identify the optimal window for the desired effect. A meta-analysis suggests an ED95 of 6.3 mg/day for acute schizophrenia.[8] |
| Incorrect Timing of Test | Perform a time-course study to determine the peak effect of this compound on locomotor activity. This compound typically acts within 30-60 minutes.[10] |
| Choice of Behavioral Parameters | Analyze multiple parameters, including total distance traveled, velocity, time spent in the center, and rearing frequency. |
| Habituation Effects | Standardize the habituation protocol for all animals. Consider testing in a novel environment to maximize exploratory behavior. |
Experimental Protocols
This compound-Induced Catalepsy Test (Bar Test)
-
Animals: Male Wistar rats (200-250g) are commonly used. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a vehicle of 0.1% ascorbate/saline.[15] Prepare fresh on the day of the experiment.
-
Apparatus: A horizontal bar (e.g., 5 mm in diameter) is placed at a height where the rat's front paws can rest on it while its hind paws remain on the bench (e.g., 9 cm for rats).[16]
-
Procedure:
-
Administer this compound (e.g., 0.1-2.0 mg/kg, intraperitoneally) or vehicle.[15][16]
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.[17]
-
Measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[17]
-
-
Data Analysis: Analyze the mean latency to descend at each time point. The dose that produces catalepsy in 50% of the animals (AED50) can also be calculated.[5]
Open Field Test
-
Animals: Male Swiss albino mice (25-30g) or rats are frequently used.[18] Acclimate them to the testing room for at least 30 minutes before the experiment.[19]
-
Drug Preparation: Prepare this compound solution as described for the catalepsy test.
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls to prevent escape. The arena is often divided into a grid of central and peripheral squares.
-
Procedure:
-
Administer this compound (e.g., 0.1-0.2 mg/kg, i.p. for mice) or vehicle 30 minutes before the test.[18]
-
Place the animal in the center of the open field and allow it to explore for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use automated tracking software to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Number of rearings
-
Mean velocity
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for a this compound behavioral assay.
Caption: A logical troubleshooting guide for inconsistent results.
References
- 1. This compound dose and blood level variability: toxicity and interindividual and intraindividual variability in the nonresponder patient in the clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of a Physiologically Based Pharmacokinetic Model for Predicting this compound Exposure in Healthy and Disease Populations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal Factors Modulate this compound-Induced Conditioned Catalepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Effects of single and long-term this compound administration on open field behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Effects of Intermittent versus Continuous this compound Treatment throughout Adolescence on this compound Sensitization and Social Behavior in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A lever-release version of the conditioned avoidance response paradigm: effects of this compound, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased disrupting effects of this compound on a conditioned avoidance response after 6-hydroxydopamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conditioned increase of locomotor activity induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. mdpi.com [mdpi.com]
- 19. Oral this compound or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of haloperidol solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of haloperidol solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] this compound is susceptible to hydrolytic degradation in both acidic and alkaline environments, photodegradation upon exposure to natural and UV light, and degradation at elevated temperatures.[1][2][3]
Q2: What is the recommended solvent for preparing this compound solutions for research?
A2: Due to its low water solubility (0.1 mg/mL), this compound is often dissolved in organic solvents or acidic aqueous solutions.[1] Lactic acid (typically 1% v/v) is a commonly used solvent to prepare stable aqueous solutions of this compound.[1][3][4] For non-aqueous solutions, it is soluble in methanol, ethanol, and dimethylformamide (DMF).[5] When using organic solvents, it is recommended to prepare a concentrated stock solution and then dilute it with the aqueous buffer of choice for the experiment.[5]
Q3: How should I store my this compound solution to ensure its stability for long-term experiments?
A3: To ensure long-term stability, this compound solutions should be stored at a controlled room temperature (15°C to 30°C or 59°F to 86°F) and protected from light.[6] Storing solutions in amber glass vials is highly recommended to prevent photodegradation.[1] Studies have shown that solutions stored in clear glass vials can show discoloration within hours and form a precipitate over weeks, while those in amber glass remain stable for extended periods.[1]
Q4: Can I use a this compound solution that has changed color or formed a precipitate?
A4: No. A change in color, cloudiness, or the formation of a precipitate are indicators of this compound degradation.[1][3] Using a degraded solution will lead to inaccurate and unreliable experimental results. It is crucial to discard any solution that shows visual signs of instability.
Q5: What are the main degradation products of this compound?
A5: Under hydrolytic stress (acidic and alkaline conditions), several degradation products can form.[1] Oxidative stress, for example from hydrogen peroxide, can lead to the formation of cis- and trans-haloperidol N-oxides.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution appears cloudy or has a precipitate. | 1. Degradation: Exposure to light or extreme temperatures can cause degradation and precipitation.[1][3] 2. Low Solubility: The concentration may exceed the solubility in the chosen solvent system. This compound has low aqueous solubility.[1] 3. pH Shift: A change in pH can affect solubility and stability.[1][9] | 1. Verify Storage: Ensure the solution is stored in an amber vial at controlled room temperature.[6] 2. Check Solvent: Confirm the appropriate use of a solubilizing agent like lactic acid for aqueous solutions.[1] For buffered solutions, ensure the final concentration is below the solubility limit. 3. Measure pH: Check the pH of the solution and adjust if necessary. A pH of around 3 has been shown to be stable.[3] 4. Prepare Fresh: If in doubt, discard the solution and prepare a fresh batch. |
| Inconsistent experimental results over time. | 1. Gradual Degradation: The solution may be slowly degrading even without visible signs.[1] 2. Evaporation: Improperly sealed containers can lead to solvent evaporation and an increase in concentration. | 1. Perform Stability Check: Use an analytical method like HPLC to check the concentration of this compound.[1][2] 2. Ensure Proper Sealing: Use tightly sealed containers to prevent evaporation. 3. Establish Expiry: Based on your experimental needs, establish a "use by" date for your prepared solutions. |
| Solution discoloration (e.g., yellowing). | Photodegradation: Exposure to natural or UV light is a common cause of discoloration.[1][3] | 1. Protect from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.[1] 2. Minimize Light Exposure: During experiments, minimize the solution's exposure to direct light. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the degradation of this compound solutions under various stress conditions.
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| Hydrolytic | ||||
| 0.1 N HCl | 60°C | 7 days | Significant | [1][3] |
| 1.0 N HCl | 60°C | 7 days | Significant | [1][3] |
| 0.1 N NaOH | 60°C | 7 days | Significant | [1][3] |
| 1.0 N NaOH | 60°C | 7 days | Significant | [1][3] |
| Oxidative | ||||
| 0.3% H₂O₂ | 60°C | 7 days | Minimal to None | [1] |
| 3.0% H₂O₂ | 60°C | 7 days | Minimal to None | [1] |
| 15% H₂O₂ | Room Temp | 48 hours | Formation of one degradation product | [8] |
| 15% H₂O₂ | 70°C | 7 hours | Formation of two degradation products | [7][8] |
| Thermal | ||||
| Dry Heat (Solid) | 60°C | 15 days | Stable | [1] |
| Dry Heat (Solid) | 80°C | 15 days | Stable | [1] |
| Solution | 60°C | 7 days | 10.03% | [3][10] |
| Photolytic | ||||
| Sunlight (Solution) | Ambient | 48 hours | 57.36% | [3][10] |
| UV Light (270 nm) (Solution) | Ambient | 48 hours | Significant | [1][3] |
| Sunlight (Solid) | Ambient | 48 hours | 6.20% | [3][10] |
| UV Light (270 nm) (Solid) | Ambient | 48 hours | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (Aqueous)
This protocol describes the preparation of a 2 mg/mL this compound stock solution using lactic acid as a solubilizing agent.
Materials:
-
This compound powder
-
Purified water
-
Lactic acid
-
Amber glass vials
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound powder.
-
For a 2 mg/mL solution, dissolve the this compound in purified water containing a small excess of lactic acid to ensure stability.[1] A 1% (v/v) lactic acid solution is commonly used.[3][4]
-
Stir the solution until the this compound is completely dissolved.
-
Transfer the solution to an amber glass vial for storage.
-
Store the solution at a controlled room temperature (15-30°C) and protected from light.[6]
Protocol 2: Stability Testing of this compound Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound solutions.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 9.8)
-
This compound reference standard
-
Prepared this compound solution for testing
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and phosphate buffer (pH 9.8) in a 90:10 (v/v) ratio.[1] Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1 to 50 µg/mL).[1]
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting decision tree for unstable this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Novel Mobile Phase for Green Chromatographic Determination of this compound: Application to Commercial Pharmaceutical Products and Forced Degradation Studies [mdpi.com]
- 4. Investigations of some physiochemical properties of this compound which may affect its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Articles [globalrx.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Haloperidol: A Guide to Addressing Off-Target Effects in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of haloperidol in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound that I should be aware of in my experiments?
A1: this compound, a typical antipsychotic, is well-known for its high-affinity antagonism of the dopamine D2 receptor, which is central to its therapeutic action. However, it also exhibits significant affinity for several other receptors, leading to a range of off-target effects. The most prominent of these include:
-
Sigma-1 and Sigma-2 Receptor Binding: this compound binds with high affinity to sigma receptors, which can contribute to motor side effects and potential neurotoxicity.[1] It's important to note that some metabolites of this compound can act as sigma-1 receptor agonists.
-
Alpha-1 Adrenergic Receptor Antagonism: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension.[2]
-
hERG Potassium Channel Blockade: Inhibition of hERG channels can prolong the QT interval, raising the risk of cardiac arrhythmias.[3][4]
-
Serotonin 5-HT2A Receptor Binding: this compound also interacts with serotonin receptors, which can influence its overall pharmacological profile.[5][6]
Q2: How can I differentiate between the on-target (D2 receptor-mediated) and off-target effects of this compound in my experimental results?
A2: Dissecting the specific receptor contributions to observed effects is crucial. Here are several strategies:
-
Use of Selective Ligands: Employ highly selective agonists or antagonists for the suspected off-target receptors (e.g., selective sigma-1 antagonists) in parallel with this compound treatment. If the selective ligand replicates or blocks the effect of this compound, it points to the involvement of that specific off-target receptor.
-
Knockout Animal Models: Utilize genetically modified animals lacking the specific off-target receptor (e.g., sigma-1 receptor knockout mice). If the effect of this compound is diminished or absent in these animals compared to wild-type controls, it confirms the receptor's role.
-
Dose-Response Studies: this compound's affinity for different receptors varies.[5] Conducting detailed dose-response experiments can help to distinguish effects. Effects observed at lower concentrations are more likely to be mediated by high-affinity targets like the D2 receptor, while effects appearing at higher concentrations may involve lower-affinity off-target receptors.
-
Structural Analogs: Compare the effects of this compound with those of structural analogs that have different receptor binding profiles.
Q3: My in vivo experiments with this compound are showing high variability. What are some common troubleshooting steps?
A3: High variability in animal studies with this compound can stem from several factors. Consider the following:
-
Route of Administration and Formulation: The pharmacokinetics of this compound can vary significantly with the route of administration (e.g., intraperitoneal, subcutaneous) and the vehicle used. Ensure consistent administration across all animals.
-
Metabolism: this compound is extensively metabolized, and its metabolites can be active.[7][8] Factors influencing metabolism, such as age, sex, and genetic background of the animals, can contribute to variability. It is advisable to use animals of the same age and sex and from a well-defined genetic background.
-
Behavioral Testing Parameters: For behavioral models like catalepsy, ensure that the testing environment is consistent (e.g., lighting, noise levels) and that the scoring criteria are objective and applied uniformly by all observers. The timing of the behavioral test relative to drug administration is also critical.[9][10]
-
Acclimatization: Properly acclimatize animals to the experimental procedures and environment to reduce stress-induced variability.
Troubleshooting Guides
In Vitro Experiments: Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand concentration too high. | Optimize the radioligand concentration to be near its Kd value. |
| Insufficient washing. | Increase the number and volume of washes to thoroughly remove unbound radioligand. | |
| Inappropriate blocking agent. | Ensure the use of a suitable concentration of a known ligand to define non-specific binding (e.g., a high concentration of unlabeled this compound). | |
| Low specific binding | Low receptor expression in the tissue/cell preparation. | Use a tissue or cell line known to have high expression of the target receptor. |
| Inactive radioligand or competitor. | Verify the integrity and activity of all reagents. | |
| Suboptimal assay conditions (pH, temperature, incubation time). | Optimize assay buffer composition, incubation temperature, and duration to ensure equilibrium is reached. | |
| Inconsistent Ki values | Inaccurate determination of IC50 or Kd. | Perform full saturation and competition binding curves with a sufficient number of data points to accurately determine these values. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
In Vivo Experiments: this compound-Induced Catalepsy
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak cataleptic response | Insufficient dose of this compound. | Perform a dose-response study to determine the optimal dose for inducing a robust cataleptic response in your specific animal strain and model.[9] |
| Incorrect timing of the test. | The peak cataleptic effect of this compound varies with the route of administration. Optimize the time window for testing after drug injection. | |
| Animal strain resistance. | Some rodent strains are less sensitive to the cataleptic effects of this compound. Consider using a different, more sensitive strain. | |
| High variability in catalepsy scores | Subjective scoring. | Use a standardized and objective scoring method, such as the bar test, with clear criteria for the duration of immobility.[9][10] Train all experimenters to ensure inter-rater reliability. |
| Environmental disturbances. | Conduct the tests in a quiet and controlled environment to minimize external stimuli that could affect the animals' behavior. | |
| Animal handling stress. | Handle the animals gently and consistently to reduce stress. | |
| Conditioned catalepsy interfering with results | Repeated testing in the same environment. | If not the intended outcome, vary the testing environment or use a control group that receives this compound in a different context to account for conditioning effects.[9] |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities (Ki values in nM)
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.66 - 2.84 | [11][12] |
| Dopamine D3 | 4.6 | [6] |
| Dopamine D4 | 10 | [6] |
| Sigma-1 | 1.67 | [13] |
| Sigma-2 | ~3.5 | [14] |
| Alpha-1 Adrenergic | 12 | [5] |
| Serotonin 5-HT2A | 120 | [6] |
| hERG Potassium Channel (IC50) | ~1000 | [4] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.
Key Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparation from a tissue or cell line expressing sigma-1 receptors (e.g., guinea pig liver, SH-SY5Y cells).
-
Radioligand: [³H]-(+)-pentazocine.
-
Unlabeled ligand for non-specific binding: this compound or another high-affinity sigma-1 ligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4).
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A serial dilution of unlabeled this compound.
-
For total binding wells, add assay buffer instead of unlabeled ligand.
-
For non-specific binding wells, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM this compound).
-
A fixed concentration of [³H]-(+)-pentazocine (typically near its Kd).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
This compound-Induced Catalepsy in Rodents (Bar Test)
Objective: To assess the cataleptic effects of this compound as a measure of its extrapyramidal side effects.
Materials:
-
Rodents (rats or mice).
-
This compound solution and vehicle control.
-
A horizontal bar raised a few centimeters from the surface of the testing arena.
-
A stopwatch.
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection). Doses typically range from 0.25 to 1 mg/kg for rats.[9]
-
Testing Period: At a predetermined time after injection (e.g., 30-60 minutes), begin the catalepsy test.
-
Bar Test:
-
Gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be set, at which point the animal is returned to its home cage if it has not moved.
-
-
Data Collection: Record the latency for each animal. Repeat the test at several time points after drug administration to capture the peak effect.
-
Data Analysis: Compare the mean latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Caption: Off-target signaling pathways of this compound.
Caption: Workflow for the this compound-induced catalepsy experiment.
Caption: Logical troubleshooting workflow for experimental issues.
References
- 1. Evidence for a role of this compound-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The inhibitory effect of the antipsychotic drug this compound on HERG potassium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of the antipsychotic drug this compound on HERG potassium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Multi-receptor drug design: this compound as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible blockade of sigma-1 receptors by this compound and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Cytotoxic Assessment of New this compound Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Chronic Haloperidol Administration in Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for chronic haloperidol administration in rodents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for chronic studies in rats and mice?
The optimal dose of this compound can vary depending on the research question, the specific rodent species and strain, and the desired level of dopamine D2 receptor occupancy. Generally, doses in rats range from 0.5 to 2.0 mg/kg/day.[1][2][3][4][5] For mice, concentrations higher than 0.1 mg/kg have been shown to induce cataleptic effects.[6] It is crucial to conduct pilot studies to determine the most appropriate dose for your specific experimental paradigm.
Q2: What is the most suitable route of administration for chronic this compound studies?
Several administration routes are available, each with its own advantages and disadvantages:
-
Oral Administration (in drinking water or food): This method is non-invasive and reduces handling stress.[4] However, it can be challenging to ensure accurate dosing due to variations in food and water intake.[4] this compound can be dissolved in 0.1 M acetic acid and then diluted in the drinking water.[4]
-
Intraperitoneal (IP) Injections: IP injections allow for precise dosing.[3][5][7][8] However, repeated injections can cause stress, inflammation, and potential abdominal adhesions.
-
Subcutaneous (SC) Injections: Similar to IP injections, SC administration offers accurate dosing but can cause skin irritation and sterile abscesses with chronic use.
-
Osmotic Minipumps: These devices provide continuous and controlled drug delivery, minimizing handling stress and ensuring stable plasma levels.[9] This method is ideal for long-term studies.
-
Depot Injections: Long-acting formulations like this compound decanoate can be administered via intramuscular (IM) injection, providing sustained release over several weeks.[10][11]
Q3: How long should a chronic this compound study last?
The duration of chronic this compound treatment in rodents can range from a few weeks to several months.[1][4][8][9][10] Studies lasting 21-28 days are common for investigating behavioral and neurochemical changes.[1][9] Longer-term studies of up to 6 months have also been conducted to assess more persistent effects.[4] The appropriate duration will depend on the specific research aims.
Q4: What are the common side effects of chronic this compound administration in rodents, and how can I mitigate them?
The most common side effects are extrapyramidal symptoms (EPS), including:
-
Catalepsy: A state of immobility and rigidity, which can be assessed using the bar test.[6][7][12]
-
Vacuous Chewing Movements: Involuntary chewing motions that can be a model for tardive dyskinesia.[9]
-
Motor Activity Suppression: A general decrease in spontaneous movement.[9]
To mitigate these effects, it is important to start with the lowest effective dose and carefully monitor the animals. If severe EPS are observed, a reduction in dose may be necessary. Other potential side effects include weight loss and, at high doses, potential liver toxicity.[8]
Q5: How should I monitor the health and welfare of rodents during a chronic this compound study?
Regular monitoring is critical. Key parameters to observe and document include:[13][14][15][16]
-
Body Weight: Monitor at least weekly.[14]
-
Food and Water Intake: Particularly important for oral administration to ensure proper dosing.
-
General Appearance: Note any changes in fur condition, posture (e.g., hunching), or signs of distress.[15]
-
Behavior: Observe for signs of catalepsy, abnormal movements, and changes in activity levels.
-
Injection Sites: For IP and SC routes, check for signs of inflammation, irritation, or infection.
A detailed monitoring checklist should be maintained for each animal.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data | - Inconsistent drug administration- Animal stress from handling/injections- Fluctuation in plasma drug levels | - Use osmotic minipumps for continuous delivery.- Acclimatize animals to handling and injection procedures.- Ensure consistent timing of drug administration and behavioral testing. |
| Severe extrapyramidal side effects (EPS) | - Dose is too high | - Reduce the dose of this compound.- Conduct a dose-response study to find the optimal therapeutic window. |
| Weight loss or reduced food/water intake | - Sedative effects of this compound- General malaise- Difficulty accessing food/water due to motor impairment | - Provide highly palatable and easily accessible food and water.- Monitor body weight closely and consider nutritional supplements if necessary.- If weight loss is significant, re-evaluate the drug dosage. |
| Inflammation or abscesses at injection sites | - Irritation from the vehicle or drug- Improper injection technique- Infection | - Ensure the pH of the vehicle is appropriate.- Rotate injection sites.- Use sterile techniques for all injections.- Consult with veterinary staff about appropriate treatment if infection occurs. |
| No observable effect of this compound | - Dose is too low- Drug degradation- Incorrect administration | - Increase the dose after careful consideration and a pilot study.- Verify the stability of the this compound solution.- Ensure proper administration technique (e.g., correct IP placement). |
Quantitative Data Summary
Table 1: Summary of Chronic this compound Dosages and Administration Routes in Rats
| Dosage | Administration Route | Duration | Key Findings | Reference |
| 1.3-1.5 mg/kg/day | Drinking Water | 21 weeks | Increased D2 receptor density in striatum and prefrontal cortex. | [1] |
| 2.0 mg/kg/day | Drinking Water | 15-180 days | Time-dependent impairments in water maze performance. | [4] |
| 1.0 mg/kg/day | IP Injection | 16 days | Increased apomorphine-induced stereotypy and striatal D2 receptor density. | [3] |
| 1.0 mg/kg/day | IP Injection | 14 days | Continuous administration for 14 consecutive days. | [5] |
| 0.4 or 0.8 mg/kg/day | IP Injection | 6 weeks | High dose (0.8 mg/kg) was associated with signs of liver toxicity. | [8] |
| Supratherapeutic doses | Osmotic Minipumps | 28 days | Diminished motor activity, impaired working memory, and increased anxiety. | [9] |
Experimental Protocols
Protocol 1: Chronic this compound Administration via Drinking Water
-
Preparation of this compound Solution:
-
Dosing:
-
Measure the average daily water consumption per animal before the experiment begins to calculate the necessary drug concentration.
-
Monitor water intake and body weight throughout the study to adjust the concentration as needed and ensure accurate dosing.[4]
-
-
Administration:
-
Replace the medicated water bottles daily to ensure freshness and stability of the drug.
-
Use opaque water bottles to protect the this compound solution from light degradation.
-
-
Monitoring:
-
Daily checks of general health, including posture, coat condition, and activity levels.
-
Weekly measurement of body weight and water intake.
-
Regular behavioral testing as required by the experimental design.
-
Protocol 2: Chronic this compound Administration via Intraperitoneal (IP) Injections
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of acid to aid dissolution, followed by pH adjustment). The vehicle composition should be reported in the study.
-
Sterile filter the solution before use.
-
-
Administration:
-
Administer injections at the same time each day to maintain consistent circadian rhythms.
-
Use proper animal restraint techniques to minimize stress.
-
Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Alternate the side of injection daily to reduce peritoneal irritation.
-
-
Monitoring:
-
Daily checks of general health.
-
Monitor the injection site for signs of inflammation, swelling, or pain.
-
Weekly measurement of body weight.
-
Conduct behavioral assessments at a consistent time relative to the daily injection.
-
Visualizations
Caption: Experimental workflow for a typical chronic this compound study in rodents.
Caption: Effect of chronic this compound on the dopamine D2 receptor signaling pathway.
References
- 1. Chronic this compound administration increases the density of D2 dopamine receptors in the medial prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic this compound alters dopamine receptors: effects of cocaine exposure during the preweaning period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permanent this compound-induced dopamine receptor up-regulation in the ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chronic this compound treatment on the expression of fear memory and fear memory extinction in the cued fear‐conditioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Effect of chronic treatment of this compound on the rat liver: a stereological and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioural effects of chronic this compound and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Characteristics of oral movements in rats during and after chronic this compound and fluphenazine administration. [scholars.duke.edu]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. Effects of Immediate Aversive Stimulation on this compound-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 15. staff.flinders.edu.au [staff.flinders.edu.au]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Interpreting variable D2 receptor occupancy with haloperidol treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with haloperidol and investigating its occupancy of the D2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the expected therapeutic range for D2 receptor occupancy with this compound?
A1: The generally accepted therapeutic window for antipsychotic efficacy is a D2 receptor occupancy of 65% to 80%.[1][2] Exceeding this range is associated with a higher risk of extrapyramidal symptoms (EPS) and other side effects.[1][2][3] Specifically, the likelihood of clinical response increases significantly when D2 occupancy exceeds 65%, while hyperprolactinemia and EPS become more probable at occupancies above 72% and 78%, respectively.[3][4]
Q2: We are observing high inter-individual variability in D2 receptor occupancy despite administering the same oral dose of this compound. What are the potential reasons for this?
A2: Significant inter-individual variation in D2 receptor occupancy at a fixed dose of this compound is a well-documented phenomenon.[4] Several factors can contribute to this variability:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion can lead to varying plasma concentrations of this compound, which in turn affects D2 receptor occupancy.[5][6]
-
Genetic Polymorphisms: The cytochrome P450 enzyme CYP2D6 is involved in the metabolism of this compound.[7] Individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) will clear the drug at different rates, leading to variations in plasma levels and consequently, D2 receptor occupancy.[7]
-
P-glycoprotein (P-gp) Efflux: While studies suggest this compound is not a major substrate for the P-gp efflux transporter at the blood-brain barrier, subtle variations in P-gp function could potentially contribute to minor differences in brain penetration of the drug.[8][9][10] However, research indicates that P-gp is unlikely to be a major contributor to inter-individual variability in this compound response.[8]
-
Patient-Specific Factors: Age, sex, body weight, and smoking status can also influence this compound pharmacokinetics.[7]
Q3: Our in vitro binding affinity (Ki) for this compound doesn't seem to directly predict the in vivo D2 receptor occupancy we are measuring with PET. Why is there a discrepancy?
A3: While in vitro binding affinity is a crucial parameter, it doesn't always directly translate to in vivo receptor occupancy for several reasons:
-
Plasma Protein Binding: this compound is heavily protein-bound in plasma, with only a small fraction being free to cross the blood-brain barrier and interact with D2 receptors.[11] In vitro assays typically measure binding to the receptor in the absence of plasma proteins.
-
Brain Tissue Penetration: The concentration of this compound in brain tissue can be significantly higher than in plasma, with estimates suggesting a 20-fold difference.[11] This differential distribution is not accounted for in simple in vitro systems.
-
Competition with Endogenous Dopamine: In the living brain, this compound competes with endogenous dopamine for binding to D2 receptors.[12] Standard in vitro binding assays are often conducted in the absence of this endogenous competitor.
-
Metabolism: this compound is metabolized into various compounds, some of which may have their own affinity for D2 receptors and can inhibit CYP2D6, the enzyme responsible for this compound's metabolism.[13] This complex metabolic profile is not replicated in a simple in vitro binding assay.
Q4: What is the relationship between this compound plasma concentration and D2 receptor occupancy?
A4: The relationship between this compound plasma concentration and D2 receptor occupancy is well-established and can be described by a saturating hyperbolic function.[5] This means that as the plasma concentration of this compound increases, D2 receptor occupancy also increases, but it eventually reaches a plateau. It has been shown that reliable predictions of D2 occupancy can be made from plasma levels, which can be a useful surrogate when PET imaging is not feasible.[6][14]
Troubleshooting Guides
Problem 1: Inconsistent D2 Receptor Occupancy Results in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | Verify the concentration and stability of the this compound solution. Ensure accurate and consistent administration volumes for each animal. |
| Variability in Animal Models | Use a genetically homogenous strain of animals. Control for age, weight, and sex. Acclimatize animals to the experimental environment to reduce stress, which can affect dopamine levels. |
| Timing of Measurement | This compound's concentration in the brain and its binding to D2 receptors have a specific time course.[15][16] Ensure that the timing of your occupancy measurement (e.g., PET scan or ex vivo autoradiography) is consistent across all animals relative to the time of drug administration. |
| Anesthesia Effects | If using anesthesia for imaging, be aware that some anesthetics can alter cerebral blood flow and neurotransmitter levels, potentially impacting radioligand delivery and binding. Use a consistent and well-validated anesthesia protocol. |
Problem 2: Low Signal or High Noise in PET/SPECT Imaging for D2 Receptor Occupancy
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Ensure the radioligand (e.g., [11C]raclopride or [123I]IBZM) has high specific activity and purity.[17][18] Improper synthesis or storage can lead to degradation and poor imaging results. |
| Patient/Subject Motion | Subject motion during the scan is a major source of artifacts. Use appropriate head fixation and monitor for movement. Motion correction algorithms can be applied during image reconstruction. |
| Incorrect Image Analysis | Use a validated and standardized method for defining regions of interest (ROIs) and for calculating binding potential (BPND) or receptor occupancy.[17] Ensure that the reference region is appropriately chosen and devoid of specific D2 receptor binding. |
| Suboptimal Scan Duration | The scan duration must be sufficient to achieve a stable signal and allow for accurate kinetic modeling. Consult established protocols for the specific radioligand being used. |
Data Presentation
Table 1: this compound Dose, Plasma Level, and D2 Receptor Occupancy
| Daily Dose (Oral) | Plasma Level (ng/mL) | D2 Receptor Occupancy (%) | Patient Population | Reference |
| 1 - 5 mg | 0.5 - 5.8 | 53 - 88 | Patients | [5] |
| 2 mg | Not Specified | 53 - 74 | Schizophrenia Patients | [18][19] |
| 1.0 mg | Not Specified | 59 (mean) | First-Episode Schizophrenia | [3] |
| 2.5 mg | Not Specified | 75 (mean) | First-Episode Schizophrenia | [3] |
| 30 - 50 mg (decanoate, 4-week interval) | 4.6 nmol/L (mean, 1 week post-injection) | 73 (mean, 1 week post-injection) | Schizophrenic Outpatients | [20] |
| 30 - 50 mg (decanoate, 4-week interval) | 2.3 nmol/L (mean, 4 weeks post-injection) | 52 (mean, 4 weeks post-injection) | Schizophrenic Outpatients | [20] |
Table 2: Thresholds for Clinical Effects of D2 Receptor Occupancy
| Clinical Effect | D2 Receptor Occupancy Threshold | Reference |
| Therapeutic Response | > 65% | [3][4] |
| Hyperprolactinemia | > 72% | [3][4] |
| Extrapyramidal Symptoms (EPS) | > 78% | [3][4] |
Experimental Protocols
Protocol 1: In Vivo D2 Receptor Occupancy Measurement using PET with [11C]raclopride
This protocol provides a general workflow for a human PET study.
-
Subject Selection: Recruit participants (healthy volunteers or patients). For patient studies, a washout period from other antipsychotic medications may be necessary.[17]
-
Baseline Scan: Perform a baseline PET scan prior to this compound administration to determine baseline D2 receptor availability.[17]
-
This compound Administration: Administer a single or multiple doses of this compound.
-
Post-Dosing Scan: At a predetermined time point after the final dose, perform a second PET scan.
-
Radiotracer Injection: A bolus of [11C]raclopride is injected intravenously at the start of each PET scan.
-
PET Data Acquisition: Dynamic 3D PET data are acquired over a period of 60-90 minutes.
-
Arterial Blood Sampling (optional but recommended): If a metabolite-corrected arterial input function is to be used for kinetic modeling, arterial blood samples are drawn throughout the scan.
-
Image Reconstruction: The acquired PET data are corrected for attenuation, scatter, and random coincidences and reconstructed into a series of 3D images over time.[17]
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on co-registered MRI scans for the striatum (caudate and putamen) and a reference region (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) is calculated using a suitable kinetic model (e.g., simplified reference tissue model).
-
-
Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in BPND from the baseline scan: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100[17]
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Dissect brain tissue rich in D2 receptors (e.g., striatum) from a suitable animal model (e.g., rat).[21]
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous substances.
-
Resuspend the final membrane pellet in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]-spiperone or [3H]-raclopride), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radioactive D2 antagonist like sulpiride).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a beta counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Experimental workflows for in vivo and in vitro D2 receptor occupancy studies.
References
- 1. This compound dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. The relationship between D2 receptor occupancy and plasma levels on low dose oral this compound: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting this compound occupancy of central dopamine D2 receptors from plasma levels | Semantic Scholar [semanticscholar.org]
- 7. The impact of the CYP2D6 polymorphism on this compound pharmacokinetics and on the outcome of this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an inhibitor but not substrate for MDR1/P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. P-glycoprotein in the blood-brain barrier of mice influences the brain penetration and pharmacological activity of many drugs.: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Potent inhibition of CYP2D6 by this compound metabolites: stereoselective inhibition by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting this compound occupancy of central dopamine D2 receptors from plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time course of D2-dopamine receptor occupancy examined by PET after single oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time course of D2-dopamine receptor occupancy examined by PET after single oral doses of this compound | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. High levels of dopamine D2 receptor occupancy with low-dose this compound treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychiatryonline.org [psychiatryonline.org]
- 20. D2 dopamine receptor occupancy during low-dose treatment with this compound decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Evaluation of Functional Selectivity of this compound, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
Technical Support Center: Mitigating the Impact of Haloperidol on Animal Welfare in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the adverse effects of haloperidol on animal welfare during in vivo experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound in animal research, offering potential solutions and protocol refinements.
Issue 1: Animals exhibit severe motor side effects (catalepsy, rigidity) shortly after this compound administration.
-
Question: My rodents are showing profound catalepsy and motor stiffness immediately after I administer this compound. How can I reduce these acute extrapyramidal symptoms (EPS)?
-
Answer: Severe acute EPS are a common consequence of this compound, a potent dopamine D2 receptor antagonist.[1][2] The intensity of these effects is closely linked to the dose and the resulting occupancy of D2 receptors in the brain.[3]
-
Troubleshooting Steps:
-
Dose Reduction: This is the most critical factor. Many studies have historically used doses of this compound (e.g., 1 mg/kg) that lead to very high D2 receptor occupancy (>80%), sharply increasing the incidence of side effects.[3][4] Doses as low as 0.06 mg/kg (subcutaneously) in rats can achieve a therapeutic-range D2 occupancy of 75%.[3] Review your experimental objectives to determine if a lower dose could be effective.
-
Route of Administration: The route of administration affects the drug's pharmacokinetics. Intraperitoneal (i.p.) injections, commonly used, lead to rapid absorption and high peak plasma concentrations.[5] Consider subcutaneous (s.c.) injection or oral administration in drinking water for a more gradual onset and potentially less severe peak effects.[6][7]
-
Acclimatization and Habituation: Ensure animals are thoroughly habituated to handling and injection procedures to minimize stress, which can exacerbate motor impairments.[8]
-
Pharmacological Intervention: Co-administration of certain compounds can alleviate EPS. For example, the antidepressant imipramine has been shown to attenuate this compound-induced vacuous chewing movements and motor coordination impairments in rats.[6][9]
-
-
Issue 2: Animals are developing abnormal, repetitive oral movements after chronic this compound treatment.
-
Question: After several weeks of this compound treatment, my rats are displaying frequent, purposeless chewing movements, even when their mouths are empty. What is this, and how can I manage it?
-
Answer: This phenomenon is known as vacuous chewing movements (VCMs), which is considered an animal analogue of tardive dyskinesia (TD) in humans.[9][10] TD is a serious, often irreversible, movement disorder that can develop after long-term use of antipsychotic drugs.
-
Troubleshooting Steps:
-
Re-evaluate the Necessity of Chronic Treatment: Determine if the experimental design can be modified to use a shorter treatment duration.
-
Dose Optimization: As with acute EPS, the risk and severity of VCMs are related to the cumulative dose and duration of treatment.[9] Use the minimum effective dose for the shortest possible time.
-
Consider Atypical Antipsychotics: If your research goals allow, switching to an atypical antipsychotic (e.g., risperidone, olanzapine) may be an option. These drugs generally have a lower risk of inducing TD, although the risk is not entirely eliminated.[11][12] However, note that switching to clozapine after chronic this compound did not lead to the extinction of VCMs in one study.[13]
-
Monitoring and Humane Endpoints: Implement a clear scoring system to quantify the severity of VCMs. If the VCMs become severe and impact the animal's ability to eat, drink, or maintain weight, humane endpoints should be considered in accordance with your institution's animal care and use committee (IACUC) guidelines.
-
-
Issue 3: this compound is causing a general decrease in locomotor activity, which is confounding my behavioral experiment.
-
Question: My study requires the assessment of voluntary movement, but this compound is significantly reducing overall locomotor activity in the animals. How can I separate the intended effects from sedation and motor impairment?
-
Answer: this compound's blockade of D2 receptors in the nigrostriatal pathway directly leads to motor suppression, including reduced locomotor activity.[5][11] This can be a significant confound for behavioral tests that rely on movement.
-
Troubleshooting Steps:
-
Dose-Response Characterization: Conduct a preliminary dose-response study to find a dose of this compound that achieves the desired effect on your primary measure without causing complete motor suppression. Low doses (e.g., less than 0.1 mg/kg) may be sufficient.[14]
-
Timing of Behavioral Testing: The half-life of this compound in rats is much shorter than in humans (around 2.5 hours vs. 24 hours).[3] Depending on your research question, you could conduct behavioral testing during the "trough" period when the drug's motor-suppressing effects are minimized, though D2 receptor occupancy may also be low.
-
Control for Motor Impairment: Include specific control tests to measure motor capacity independently. For example, if you are studying decision-making, you can use a separate test to confirm that the animals are physically capable of performing the required actions, even if they choose not to.[15]
-
Refine the Behavioral Paradigm: Consider using behavioral paradigms that are less dependent on high levels of locomotor activity. For instance, touchscreen-based tasks can sometimes dissociate motivational deficits from pure motor impairments.[15]
-
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Motor Behaviors in Rodents
| Species | Dose (mg/kg) | Route | Duration | Observed Effect on Animal Welfare | Citation(s) |
| Rat (Wistar) | 0.2 | i.p. | 30 days | Significant catalepsy and reduced locomotor activity 1 hour and 1 day after withdrawal. | [5] |
| Rat (Wistar) | 1.0 | i.p. | 30 days | More pronounced catalepsy and reduced locomotor activity compared to 0.2 mg/kg. | [5] |
| Rat | 0.2/day | Oral | 5 weeks | Development of vacuous chewing movements (VCMs) after 2 weeks; impaired motor coordination. | [9] |
| Rat | 0.5 | i.p. | 4 days | Conditioned increase in locomotor activity in a drug-free test. | [14] |
| Rat | 2.0 | i.p. | 4 days | Reduced locomotor activity. | [14] |
| Rat (Sprague-Dawley) | Supratherapeutic | Osmotic Minipump | 28 days | Diminished motor activity and exploration, increased anxiety, catalepsy. | [11] |
| Mouse | 0.1 | i.p. | Acute | Induced cataleptic effects. | [1] |
| Mouse | 1.0 | i.p. | Acute | Significant and prolonged catalepsy (up to 120 minutes). | [1] |
| Rat (Wistar) | 1.0 & 2.0 | i.p. | Acute | Long-lasting catalepsy, starting 30 minutes after administration. | [2][16] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Catalepsy (Bar Test)
This protocol is adapted from methodologies used to quantify extrapyramidal side effects in rodents.[4]
-
Objective: To measure the duration of an externally imposed, awkward posture as an indicator of catalepsy.
-
Apparatus: A horizontal metal or wooden bar, approximately 1 cm in diameter, raised 9 cm above the supporting surface.
-
Methodology:
-
Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle to the animal.[4]
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.[2]
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the animal remains on the bar for the entire duration, it is assigned the maximum score.[1]
-
The test should be conducted in a quiet, low-stress environment.
-
Protocol 2: Quantification of Vacuous Chewing Movements (VCMs)
This protocol provides a method for assessing tardive dyskinesia-like symptoms in rodents.[9]
-
Objective: To quantify the frequency of purposeless oral movements in chronically treated animals.
-
Apparatus: A standard observation cage with a clear front for video recording or direct observation.
-
Methodology:
-
Following chronic administration of this compound (e.g., 0.2 mg/rat/day, oral, for 5 weeks), place the animal individually into the observation cage.[9]
-
Allow a brief habituation period (e.g., 5-10 minutes).
-
Observe the animal for a set period (e.g., 2-5 minutes).
-
Count the number of VCMs, defined as single mouth openings in the vertical plane not directed at physical material (e.g., cage walls, floor) and not associated with normal grooming or ingestion.
-
To improve reliability, scoring can be performed by two independent observers who are blind to the treatment conditions. Video recording allows for slow-motion playback and re-scoring.
-
Visualizations
Signaling Pathway: this compound's Primary Mechanism of Action and Side Effects
Caption: this compound blocks postsynaptic D2 receptors, leading to motor side effects.
Experimental Workflow: Mitigating Acute Motor Side Effects
Caption: Troubleshooting workflow for reducing acute this compound-induced EPS.
Logical Relationship: Dose, D2 Occupancy, and Welfare Impact
Caption: Relationship between this compound dose, D2 occupancy, and welfare.
References
- 1. This compound-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on this compound-Induced Catalepsy in Rats [frontiersin.org]
- 3. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on rat behavior and density of dopaminergic D2-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral this compound or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound does not antagonize the effects of stress on aggressive behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. This compound-Induced Preclinical Tardive Dyskinesia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural effects of chronic this compound and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antipsychotic - Wikipedia [en.wikipedia.org]
- 13. Differential effects of antipsychotics on this compound-induced vacuous chewing movements and subcortical gene expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned increase of locomotor activity induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Refining the study of decision-making in animals: differential effects of d-amphetamine and this compound in a novel touchscreen-automated Rearing-Effort Discounting (RED) task and the Fixed-Ratio Effort Discounting (FRED) task - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Immediate Aversive Stimulation on this compound-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Haloperidol Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with haloperidol. Our goal is to enhance the translational relevance of your findings by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Q1: We are observing high variability in the behavioral responses to this compound in our rodent cohort. What could be the contributing factors and how can we mitigate this?
A1: High variability in behavioral responses to this compound is a common challenge in preclinical studies. Several factors can contribute to this, and addressing them systematically can improve the consistency of your data.
-
Pharmacokinetic Variability: this compound's metabolism can vary significantly between individual animals, leading to different plasma and brain concentrations even with consistent dosing.[1] Consider measuring plasma or brain levels of this compound to correlate with behavioral outcomes.
-
Dosing and Administration: The route and timing of administration can significantly impact drug exposure and behavioral effects. Ensure precise and consistent administration techniques. For chronic studies, osmotic minipumps can provide more stable drug levels compared to repeated injections.[2]
-
Circadian Rhythms: The behavioral effects of this compound can be influenced by the time of day the experiment is conducted. For instance, the cataleptic response to this compound in rats shows a significant circadian rhythm.[3] To minimize this variability, conduct all behavioral testing at the same time of day.
-
Animal Housing and Environmental Factors: Housing conditions, such as isolation, can influence the behavioral effects of this compound.[4] Standardize housing conditions and minimize environmental stressors to reduce variability.
-
Genetic Background: Different strains of mice and rats can exhibit varied responses to this compound. Ensure that you are using a consistent and well-characterized strain for your studies.
Troubleshooting Workflow for High Variability:
Caption: A troubleshooting workflow for addressing high variability in preclinical this compound studies.
Q2: How do we determine the appropriate dose of this compound for our preclinical model to ensure clinical relevance?
A2: Selecting a clinically relevant dose of this compound is crucial for the translational value of your study. The key is to aim for a dose that achieves a similar level of dopamine D2 receptor occupancy in your animal model as is seen in human patients.
-
D2 Receptor Occupancy: In humans, the therapeutic window for antipsychotic effects is generally considered to be between 65% and 80% striatal D2 receptor occupancy.[5] Exceeding 80% occupancy is associated with a higher risk of extrapyramidal side effects.[2][5]
-
Pharmacokinetic Differences: Rodents metabolize this compound much faster than humans. The half-life of this compound in rats is approximately 1.5 hours, whereas in humans it can be over 14 hours.[6][7] This means that a single daily dose that is equivalent on a mg/kg basis will result in much lower trough levels of D2 receptor occupancy in rodents.
-
Recommended Dosing Strategies: For acute studies, a single dose can be used. However, for chronic studies that aim to model long-term treatment, continuous administration via osmotic minipumps is recommended to maintain stable D2 receptor occupancy within the therapeutic range.
Q3: We are not observing the expected cataleptic effect of this compound in our mice. What are the possible reasons for this?
A3: A lack of a cataleptic response to this compound can be due to several factors. Here's a troubleshooting guide:
-
Insufficient Dose: The dose of this compound may be too low to induce catalepsy. Review the literature for effective doses in your specific mouse strain. Doses around 1 mg/kg are often used to induce catalepsy in mice.[8]
-
Timing of Observation: The peak cataleptic effect of this compound occurs at a specific time post-administration. Ensure you are testing for catalepsy at the appropriate time point, which is typically between 30 and 120 minutes after injection.[8]
-
Method of Catalepsy Assessment: The method used to measure catalepsy can influence the results. The bar test is a common and reliable method. Ensure the bar height and diameter are appropriate for the size of your animals.
-
Habituation: If animals are repeatedly tested, they may develop tolerance to the cataleptic effects of this compound.
Data Presentation
The following tables summarize key quantitative data to aid in the design of your preclinical this compound studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Bioavailability | Tmax | Half-life (t1/2) |
| Human | Oral | 60-70%[7][9] | 1.7-6.1 hours[7] | 14.5-36.7 hours[7] |
| Intramuscular | High[7] | 20 minutes[7] | 20.7 hours[7] | |
| Intravenous | 100%[7] | Seconds[7] | 14.1-26.2 hours[7] | |
| Rat | Intravenous | 100% | - | 1.5 hours[6] |
| Mouse | Subcutaneous | - | ~15 minutes (brain)[4] | Biphasic: Fast (~2.6h), Slow (~13.9h) (brain)[4] |
Table 2: this compound Dosing and D2 Receptor Occupancy
| Species | Dosing Goal | Recommended Dose Range | Target D2 Receptor Occupancy |
| Human | Therapeutic Effect | 2-4 mg/day (for first-episode psychosis)[10] | 65-80%[5] |
| Rat | Catalepsy | 0.25-1 mg/kg[11] | >80% |
| Conditioned Avoidance Response | 0.03-0.10 mg/kg[12] | 50-80%[12] | |
| Mouse | Catalepsy | ~1 mg/kg[8] | >80% |
| Prepulse Inhibition | 0.32-3.2 mg/kg[13] | - |
Table 3: Therapeutic Plasma Concentrations of this compound
| Species | Therapeutic Plasma Concentration |
| Human | 5-15 µg/L (or ng/mL)[7][14] |
| Rat | Steady-state concentrations of 5-20 ng/mL have been studied[6] |
Experimental Protocols
This section provides detailed methodologies for key behavioral assays used in preclinical this compound research.
Catalepsy Test
Objective: To assess the motor rigidity induced by this compound, a measure of extrapyramidal side effects.
Apparatus:
-
A horizontal bar (e.g., 0.5 cm in diameter) elevated approximately 4.5 cm above a flat surface.[8]
Procedure:
-
Administer this compound (e.g., 1 mg/kg, i.p. for mice) or vehicle to the animal.[8]
-
At predetermined time points post-injection (e.g., 30, 60, and 120 minutes), gently place the animal's forepaws on the horizontal bar.[8]
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) should be established, at which point the trial is terminated if the animal has not moved.[8][15]
Data Analysis:
-
The latency to descend from the bar is used as the measure of catalepsy.
-
Compare the latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenia and can be modulated by antipsychotic drugs.
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response (e.g., SR-LAB, San Diego Instruments).[13]
Procedure:
-
Place the animal in the startle chamber and allow for an acclimation period (e.g., 5 minutes) with background white noise (e.g., 65 dB).[13]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms broadband burst).[13]
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 71, 77, or 81 dB, 20 ms burst) presented shortly before the startling pulse (e.g., 100 ms inter-stimulus interval).[13]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Administer this compound or vehicle at an appropriate time before the test session.
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]
-
-
Compare the % PPI between treatment groups using ANOVA.
Conditioned Avoidance Response (CAR)
Objective: To assess the effects of this compound on learned avoidance behavior, a classic screen for antipsychotic activity.
Apparatus:
-
A shuttle box with two compartments separated by a door or opening. The floor of the compartments is a grid that can deliver a mild footshock. The apparatus should be equipped to present a conditioned stimulus (CS), such as a light or a tone.
Procedure:
-
Training Phase:
-
Place the animal in one compartment of the shuttle box.
-
Present the CS (e.g., a light) for a set period (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the animal does not move to the other compartment during the CS, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor, and the CS remains on.
-
If the animal moves to the other compartment during the shock, this is recorded as an escape response, and both the CS and US are terminated.
-
If the animal fails to escape, the trial is terminated after a set duration.
-
Repeat for a set number of trials per day until the animals reach a stable baseline of avoidance responding.
-
-
Drug Testing Phase:
-
Once the animals are trained, administer this compound (e.g., 0.05 mg/kg, s.c. for rats) or vehicle before the test session.[16]
-
Conduct the CAR test as in the training phase.
-
Data Analysis:
-
The primary measures are the number of avoidance responses, escape responses, and escape failures.
-
Antipsychotic-like drugs are expected to selectively decrease the number of avoidance responses without significantly affecting escape responses.[17][18]
-
Analyze the data using appropriate statistical methods to compare treatment groups.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to preclinical this compound studies.
Caption: A typical experimental workflow for a preclinical this compound study.
Caption: A simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of this compound.
References
- 1. This compound dose and blood level variability: toxicity and interindividual and intraindividual variability in the nonresponder patient in the clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural effects of chronic this compound and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circadian changes in behavioral effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 6. Linear pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High levels of dopamine D2 receptor occupancy with low-dose this compound treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Contextual and behavioral control of antipsychotic sensitization induced by this compound and olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound plasma levels and clinical response: a therapeutic window relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 18. A lever-release version of the conditioned avoidance response paradigm: effects of this compound, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Haloperidol: A Comparative Analysis of its Selectivity as a Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of haloperidol's selectivity as a dopamine D2 receptor antagonist, comparing its performance with other commonly used antipsychotic agents. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound, a typical antipsychotic of the butyrophenone class, has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1] Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] However, the clinical efficacy and side-effect profile of any antipsychotic are dictated by its broader receptor binding profile. This guide provides a detailed comparison of this compound's binding affinity for the D2 receptor versus other neurotransmitter receptors and benchmarks it against several atypical antipsychotics.
Comparative Receptor Binding Affinity
The selectivity of an antipsychotic drug is quantitatively expressed by its binding affinity (Ki) to various receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and selected atypical antipsychotics across a range of physiologically relevant receptors.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine | |||||
| D1 | 45[2] | 7.2 | 135 | 12.8 | >10,000 |
| D2 | 0.517 - 1.55[3][4] | 3.13 - 3.3[3][5] | 125 - 135[4][5] | 11 - 12.8[4][5] | 0.8 |
| D3 | 4.6 | 14 | 240 | 49 | 49 |
| D4 | 10 | 7 | 54 | 27 | 44 |
| Serotonin | |||||
| 5-HT1A | 3600 | 490 | 140 | >1000 | 1.7 |
| 5-HT2A | 120 | 0.16[3] | 8.9 | 4 | 3.4 |
| 5-HT2C | 4700 | 26 | 17 | 11 | 15 |
| Adrenergic | |||||
| α1 | 0.42 (ED50, mg/kg)[2] | 0.8[3] | - | 19 | 57 |
| α2 | - | 7.54[3] | - | - | - |
| Histamine | |||||
| H1 | Negligible[2] | 2.23[3] | - | 7 | 61 |
| Muscarinic | |||||
| M1 | Negligible[2] | >10,000 | 1.9 | 1.9 | >10,000 |
Data Interpretation:
As evidenced by the data, this compound demonstrates high and potent affinity for the dopamine D2 receptor, with Ki values in the low nanomolar range.[3][4] While it shows some affinity for D1, D4, and α1-adrenergic receptors, its affinity for serotonin, histamine, and muscarinic receptors is significantly lower.[2] This profile contrasts with atypical antipsychotics like risperidone, clozapine, and olanzapine, which exhibit a broader receptor engagement, including high affinity for various serotonin receptor subtypes.[3][5][6] Aripiprazole is unique due to its partial agonist activity at D2 receptors.[7][8]
Dopamine D2 Receptor Signaling Pathway
The therapeutic and adverse effects of this compound are a direct consequence of its interaction with the D2 receptor signaling cascade. The following diagram illustrates the canonical D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The binding affinity data presented in this guide are primarily generated through in vitro radioligand receptor binding assays.
Detailed Methodology for In Vitro Radioligand Receptor Binding Assay:
-
Membrane Preparation:
-
Target receptors are obtained from either cultured cell lines engineered to express a specific receptor subtype or from homogenized tissue from specific brain regions (e.g., striatum for D2 receptors).
-
The cells or tissues are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (a molecule with high affinity and selectivity for the target receptor, e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
A parallel set of experiments is conducted in the presence of a high concentration of a known potent ligand for the target receptor to determine non-specific binding.
-
-
Incubation and Separation:
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Following incubation, the bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the general workflow for a radioligand binding assay.
Conclusion
The experimental data robustly validate this compound as a potent dopamine D2 receptor antagonist.[3][4] Its high affinity for the D2 receptor, coupled with its relatively low affinity for a broad range of other neurotransmitter receptors, underpins its classification as a "typical" antipsychotic.[2] This selective profile is distinct from that of "atypical" antipsychotics, which generally exhibit a more complex pharmacology with significant interactions at serotonin and other receptors. Understanding these differences in receptor binding profiles is critical for predicting the therapeutic efficacy and potential side effects of these agents in both clinical practice and preclinical research. The methodologies outlined in this guide provide a framework for the continued evaluation and development of novel antipsychotic compounds with improved selectivity and therapeutic indices.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. researchgate.net [researchgate.net]
- 7. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aripiprazole - Wikipedia [en.wikipedia.org]
Head-to-head comparison of haloperidol and olanzapine on cognitive function in rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of haloperidol, a typical antipsychotic, and olanzapine, an atypical antipsychotic, based on experimental data from rodent studies. The following sections detail the performance of these two drugs across various cognitive domains, outline the experimental methodologies employed, and visualize key pathways and workflows.
Data Presentation: Quantitative Comparison
The cognitive effects of this compound and olanzapine have been evaluated in various rat models, yielding distinct profiles for each compound. The data below summarizes key findings from comparative studies.
| Cognitive Domain | Test/Measure | This compound Effect | Olanzapine Effect | Study Model | Citations |
| Spatial Learning & Memory | Morris Water Maze (Escape Latency) | Impaired learning performance, exacerbated deficits post-injury.[1][2][3][4] | No impairment post-injury; less impairment than this compound with chronic use.[1][2][3][4] | Traumatic Brain Injury (TBI) & Chronic Exposure | [1][2][3][4] |
| Memory Retention | Morris Water Maze (Probe Trial) | Impaired performance after 90-day administration.[2][4] | No significant impairment compared to vehicle.[2][4] | Chronic Exposure | [2][4] |
| Attention & Executive Function | 5-Choice Serial Reaction Time Task (Accuracy) | Did not abolish accuracy deficits.[5] | Abolished accuracy deficits.[5] | NMDA Antagonist (CPP) Induced Deficit | [5] |
| Response Control | 5-Choice Serial Reaction Time Task (Perseverative Responding) | Reduced perseverative over-responding.[5] | No effect on perseverative responding.[5] | NMDA Antagonist (CPP) Induced Deficit | [5] |
| Response Control | 5-Choice Serial Reaction Time Task (Anticipatory Responding) | No significant effect.[5] | Effectively controlled anticipatory responding.[5] | NMDA Antagonist (CPP) Induced Deficit | [5] |
| Neurobiological Marker | Method/Assay | This compound Effect | Olanzapine Effect | Study Model | Citations |
| Cholinergic System Integrity | Choline Acetyltransferase (ChAT) Staining | Reduced staining in cortex and hippocampus.[2][4] | No reduction compared to vehicle.[2][4] | Chronic Exposure | [2][4] |
| Glutamate Release (mPFC) | In Vivo Microdialysis | Did not suppress excessive glutamate release.[5] | Suppressed excessive glutamate release.[5] | NMDA Antagonist (CPP) Induced Deficit | [5] |
| Neurogenesis | BrdU-labeled cells / DCX & NeuN gene expression | Did not influence neurogenesis; suppressed DCX & NeuN expression.[6][7][8] | Increased neurogenesis; prevented MK-801-induced decrease in DCX & NeuN.[6][7][8] | NMDA Antagonist (MK-801) Induced Deficit | [6][7][8] |
| Hippocampal Structure | Magnetic Resonance Imaging (MRI) | Inward shape deformation (dorsal hippocampus).[9][10] | Outward shape deformation (dorsal hippocampus).[9][10] | Chronic Exposure | [9][10] |
| Neuroprotection | Neuronal Loss Assessment (Fluoro-Jade B) | No significant amelioration of neuronal loss.[11] | Ameliorated hippocampal neuronal loss.[11] | Neurodevelopmental Injury (Kainic Acid) | [11] |
Signaling Pathway Overview
This compound and olanzapine are distinguished by their receptor binding profiles, which dictates their mechanism of action and subsequent effects on cognition. This compound, a typical antipsychotic, primarily exhibits strong antagonism at dopamine D2 receptors.[1][3] Olanzapine, an atypical antipsychotic, has a broader profile, acting as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[12][13] This dual action is believed to contribute to its differing effects on cognitive function, potentially by modulating downstream glutamate and acetylcholine release in key brain regions like the prefrontal cortex and hippocampus.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are protocols from key comparative studies.
Protocol 1: Cognitive Performance in a Traumatic Brain Injury (TBI) Model
-
Objective: To assess the effects of this compound and olanzapine on cognitive recovery after TBI in rats.[1][3]
-
Animal Model: Male Sprague-Dawley rats subjected to fluid percussion-induced TBI.[1]
-
Drug Administration:
-
Behavioral Assessment:
-
Key Endpoint: Escape latency (time to reach the platform) was used as a measure of spatial learning and memory.[1]
Protocol 2: Cognitive Deficit Model (NMDA Receptor Antagonist)
-
Objective: To compare the effects of the drugs on attention and executive function deficits induced by NMDA receptor antagonism.[5]
-
Animal Model: Rats with a cognitive deficit induced by infusion of the NMDA receptor antagonist CPP into the medial prefrontal cortex (mPFC).[5]
-
Drug Administration:
-
This compound (0.1 mg/kg) or olanzapine (0.3 and 1.0 mg/kg) was administered orally.[5]
-
-
Behavioral Assessment:
-
Task: Five-Choice Serial Reaction Time Task (5-CSRTT).
-
Procedure: This task measures visual attention, accuracy, and response control (anticipatory and perseverative responses).[5]
-
-
Neurochemical Analysis: In vivo microdialysis was used concurrently to measure glutamate and serotonin release in the mPFC of conscious rats.[5]
Summary of Findings
The experimental evidence from rat models consistently indicates that this compound and olanzapine have divergent effects on cognitive function.
-
This compound: The typical antipsychotic this compound is frequently associated with negative cognitive outcomes. Studies show it can exacerbate cognitive deficits following a brain injury, impair spatial learning and memory with chronic use, and negatively impact the cholinergic system.[1][2][3][4] It does not appear to correct attentional deficits or suppress pathological glutamate release in models of cognitive impairment.[5] These effects are consistent with its potent D2 receptor antagonism, which can disrupt cognitive processes reliant on dopamine signaling.
-
Olanzapine: The atypical antipsychotic olanzapine generally demonstrates a more favorable cognitive profile. It does not impair cognitive performance in TBI models and can ameliorate memory deficits induced by NMDA receptor antagonists.[1][6] Its benefits may be linked to its ability to suppress excessive glutamate release, its neuroprotective properties, and its lack of detrimental effects on the cholinergic system.[2][4][5][11] While high-dose chronic administration can lead to some learning impairments, they are less severe than those caused by this compound.[2][4]
References
- 1. This compound, but not olanzapine, impairs cognitive performance after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of chronic this compound and olanzapine exposure on brain cholinergic markers and spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of aripiprazole, olanzapine, and this compound in a model of cognitive deficit of schizophrenia in rats: relationship with glutamate release in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of Olanzapine and this compound on MK-801-induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chronic exposure to this compound and olanzapine leads to common and divergent shape changes in the rat hippocampus in the absence of grey-matter volume loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic exposure to this compound and olanzapine leads to common and divergent shape changes in the rat hippocampus in the absence of grey-matter volume loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of olanzapine in a rat model of neurodevelopmental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Typical vs. Atypical Antipsychotics: How They Differ [verywellhealth.com]
- 13. Antipsychotic - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Haloperidol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of haloperidol in different matrices. The objective is to offer a comparative overview of the performance of commonly employed techniques, supported by experimental data from published studies. This document will delve into the methodologies of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, presenting their key performance metrics in a structured format for ease of comparison.
Data Presentation: A Comparative Analysis of this compound Detection Methods
The selection of an appropriate analytical method for this compound detection is contingent on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from therapeutic drug monitoring to pharmacokinetic studies. The following tables summarize the quantitative performance data for various analytical techniques as reported in the scientific literature.
Table 1: Performance Characteristics of HPLC-UV Methods for this compound Analysis
| Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Matrix | Reference |
| 1 - 50 | - | - | - | < 2% | Standard Solution | [1] |
| 1 - 16 | 0.045 | 0.135 | 99.55 - 100.42 | < 2% | Solid Lipid Nanoparticles | [2][3] |
| 5 - 25 | - | - | 99.88 - 100.07 | < 2% | Bulk Drug & Pharmaceutical Formulation | [4] |
| 20 - 200 | 0.90 | 2.75 | 98.8 - 100.8 | < 2% | Oral Solution | [5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Nominal) | Precision (%CV) | Matrix | Reference |
| 0.05 - 80 | 0.05 | - | - | Human Plasma | [6] |
| 1 - 15 | 1 | >99% | - | Human Plasma | [7] |
| 5.03 - 6020.75 pg/mL | 5.03 pg/mL | 95.40 - 102.66 | 0.92 - 5.73 | Human Plasma | [3] |
Table 3: Performance Characteristics of GC-MS/MS Method for this compound Analysis
| Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Accuracy | Precision | Matrix | Reference |
| 10 - (unspecified) | 1 - 10 | Acceptable | Acceptable | Human Plasma & Oral Fluid | [8] |
Table 4: Performance Characteristics of Radioimmunoassay (RIA) Methods for this compound Analysis
| Linearity Range (ng/mL) | Limit of Detection (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Matrix | Reference |
| 1 - 50 | - | - | - | Human Serum | [9] |
| 0.3 - 20 | - | - | - | Human Serum | [10] |
| - | < 25 pg | 8.2 | 10.6 | - | [11] |
| - | 2.6 | - | - | Serum & Striatum | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used technique, HPLC-UV offers a balance of sensitivity, specificity, and cost-effectiveness for the quantification of this compound in pharmaceutical formulations and biological samples.
Sample Preparation:
-
Pharmaceutical Formulations: Tablets are typically crushed, and a known amount of the powder is dissolved in a suitable solvent (e.g., methanol, 1% lactic acid).[1] The solution is then filtered prior to injection.
-
Biological Samples: Plasma or serum samples often require a protein precipitation step followed by centrifugation. The supernatant is then extracted and reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly employed.[1][2][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical.[1][2] The ratio and pH of the mobile phase are optimized to achieve good separation. For example, one method uses a mobile phase of methanol and phosphate buffer (pH 9.8) in a 90:10 (v/v) ratio.[1]
-
Flow Rate: Typically maintained around 1.0 to 2.0 mL/min.[2][4]
-
Detection: The UV detector is set at the maximum absorbance wavelength (λmax) of this compound, which is around 244-254 nm.[4][5]
Validation Parameters: The method is validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2][4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the determination of low concentrations of this compound in complex biological matrices.[13]
Sample Preparation:
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are commonly used to extract this compound from plasma or serum and to remove interfering substances.[13]
-
Protein Precipitation: A simpler and faster method involving the addition of an organic solvent like acetonitrile to precipitate proteins.[7]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-high-performance liquid chromatography (UPLC) is often used for rapid analysis.[6] A C18 column is frequently used for separation.[13] The mobile phase typically consists of a gradient of an organic solvent and water containing a modifier like formic acid.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6] The transitions from the precursor ion to product ions for this compound and an internal standard are monitored. For instance, the transition for this compound can be m/z 376.29 → 165.14.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides good sensitivity and accuracy for the analysis of this compound, particularly when coupled with tandem mass spectrometry (GC-MS/MS).
Sample Preparation:
-
Solid-Phase Extraction (SPE): Used to isolate the antipsychotic drugs from plasma or oral fluid.[8]
Chromatographic and Mass Spectrometric Conditions:
-
Gas Chromatography: A capillary column is used for separation. The oven temperature is programmed to ramp up to achieve separation of the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for quantification.
Radioimmunoassay (RIA)
RIA is a highly sensitive immunoassay technique that can be used for the direct measurement of this compound in serum without the need for an extraction procedure.[9][12]
Methodology:
-
Antibody Production: Antibodies specific to this compound are generated by immunizing animals with a this compound-protein conjugate.[9][12]
-
Competitive Binding: A known amount of radiolabeled this compound (e.g., ³H-haloperidol) competes with the unlabeled this compound in the sample for binding to the limited amount of antibody.
-
Separation and Detection: The antibody-bound this compound is separated from the free this compound, and the radioactivity is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the discussed analytical methods.
Caption: Experimental workflow for this compound analysis by HPLC-UV.
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Experimental workflow for this compound analysis by GC-MS/MS.
Caption: Experimental workflow for this compound analysis by Radioimmunoassay.
References
- 1. Comprehensive Stability Analysis of this compound: Insights from Advanced Chromatographic and Thermal Analysis | MDPI [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. jpsbr.org [jpsbr.org]
- 6. Development of Sensitive and High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Method for Quantification o… [ouci.dntb.gov.ua]
- 7. euchembioj.com [euchembioj.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in human serum by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct radioimmunoassay for this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of reduced this compound and this compound by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new radioimmunoassay for this compound: direct measurement of serum and striatal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Chlorpromazine, this compound, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Haloperidol and Novel Antipsychotic Compounds in the Management of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and underlying mechanisms of the conventional antipsychotic haloperidol with those of newer, second-generation antipsychotic compounds. The following sections detail their respective performance based on experimental data, outline the methodologies of key experiments, and visualize the associated signaling pathways and workflows.
Efficacy and Safety Profile: A Quantitative Comparison
The therapeutic efficacy of antipsychotic drugs is intrinsically linked to their receptor binding profiles and is clinically evaluated through rigorous trials. The following tables summarize key quantitative data comparing this compound with representative novel antipsychotics.
Receptor Binding Affinities
The affinity of a drug for various neurotransmitter receptors dictates its therapeutic effects and side-effect profile. The table below presents the dissociation constants (Ki, in nM) for this compound and several novel antipsychotics at the dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic action. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | 0.28 - 0.91 | > 2.6 mg/kg (ED50) |
| Olanzapine | ~11 | ~4 |
| Risperidone | ~3-6 | ~0.2-0.5 |
| Quetiapine | ~300-500 | ~100-300 |
| Clozapine | ~125 | ~5-20 |
Data compiled from multiple sources.[1][2][3][4]
Clinical Efficacy in Schizophrenia
Clinical trials provide the ultimate assessment of an antipsychotic's efficacy in treating the symptoms of schizophrenia, which are often categorized as positive (e.g., hallucinations, delusions) and negative (e.g., apathy, social withdrawal). The Positive and Negative Syndrome Scale (PANSS) is a standard instrument used to measure symptom severity, with a larger reduction in the total score indicating greater efficacy.
| Study / Drug | Duration | Primary Outcome Measure | Result (Compared to this compound) |
| Olanzapine vs. This compound (First-Episode Psychosis) | 12 weeks | Change in PANSS Total Score | Olanzapine showed a significantly greater decrease in PANSS total, negative, and general scores.[5] |
| CATIE Schizophrenia Trial (Chronic Schizophrenia) | Up to 18 months | Time to all-cause discontinuation | No significant difference in effectiveness between this compound and several second-generation antipsychotics, except for olanzapine which showed slightly better efficacy but was associated with more significant weight gain.[6][7] |
| Meta-analysis of SGAs vs. This compound (Cognitive Performance) | N/A | Cognitive domains (composite score, processing speed, etc.) | This compound showed poorer performance in global cognition and several specific cognitive domains compared to second-generation antipsychotics, though the effect sizes were small.[8] |
Common Side-Effect Profiles
The utility of an antipsychotic is often limited by its side-effect profile. This compound, a high-potency typical antipsychotic, is known for a high incidence of extrapyramidal symptoms (EPS), while many novel antipsychotics are associated with metabolic side effects.
| Side Effect | This compound | Novel Antipsychotics (Representative) |
| Extrapyramidal Symptoms (EPS) | High risk (e.g., akathisia, dystonia, parkinsonism)[9] | Lower risk (varies among agents)[10] |
| Weight Gain | Low to moderate risk[9] | Moderate to high risk (especially olanzapine and clozapine)[5] |
| Sedation | Low to moderate | Varies (e.g., high with clozapine and quetiapine) |
| Anticholinergic Effects | Low | Varies (e.g., high with clozapine and olanzapine) |
| Orthostatic Hypotension | Low | Moderate risk (especially with clozapine and risperidone) |
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to evaluate and compare antipsychotic compounds.
Receptor Binding Assay (Radioligand Binding)
This in vitro technique is used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound to dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human D2 or 5-HT2A receptor.
-
Radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).[11][12]
-
Test compounds (this compound and novel antipsychotics).
-
Assay buffer.
-
96-well filter plates.[12]
-
Scintillation counter.
Procedure:
-
Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates. The filters are then washed to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Animal Models of Antipsychotic Efficacy
Animal models are crucial for the preclinical evaluation of potential antipsychotic drugs.[13][14]
Objective: To assess the in vivo efficacy of antipsychotic compounds in models that mimic aspects of psychosis.
Common Models:
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperactivity in rodents. Effective antipsychotics can block this effect.[15]
-
Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. Antipsychotics can restore normal PPI in animal models where it has been disrupted.[16]
-
Conditioned Avoidance Response: This model assesses the ability of a compound to reduce avoidance behavior without producing sedation, which is predictive of antipsychotic efficacy.[13][14]
General Procedure (Amphetamine-Induced Hyperlocomotion):
-
Acclimation: Animals (typically rats or mice) are acclimated to the testing environment (e.g., an open field arena with automated activity monitoring).
-
Drug Administration: Animals are pre-treated with either the test compound (at various doses), a vehicle control, or a reference drug (e.g., this compound).
-
Psychostimulant Challenge: After a set period, animals are administered a psychostimulant, such as amphetamine, to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity is recorded and quantified for a specified duration.
-
Data Analysis: The locomotor activity of the test compound group is compared to the vehicle and reference drug groups to determine if the compound can significantly reduce amphetamine-induced hyperactivity.
Clinical Trial Design for Schizophrenia
Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy and safety of antipsychotic drugs in humans.[17][18]
Objective: To compare the efficacy and safety of a novel antipsychotic to this compound in patients with an acute exacerbation of schizophrenia.
Typical Design:
-
Phase: Phase 3, multicenter, randomized, double-blind, active-controlled.[19][20]
-
Participants: Patients meeting the diagnostic criteria for schizophrenia (e.g., DSM-5) who are experiencing an acute psychotic episode.
-
Intervention: Participants are randomly assigned to receive either the novel antipsychotic at a fixed or flexible dose, or this compound.
-
Duration: Typically 6 to 12 weeks for acute treatment studies.[5]
-
Primary Outcome Measure: The change from baseline in the total score on the Positive and Negative Syndrome Scale (PANSS).[17]
-
Secondary Outcome Measures: Changes in PANSS subscales, Clinical Global Impression (CGI) scale, rates of response and remission, and measures of safety and tolerability (e.g., incidence of adverse events, changes in weight and metabolic parameters).
-
Data Analysis: Statistical analyses are performed to compare the changes in outcome measures between the treatment groups.
Visualizations
The following diagrams illustrate key concepts in antipsychotic pharmacology and experimental design.
Caption: Simplified signaling pathways of this compound and novel antipsychotics.
Caption: A typical workflow for antipsychotic drug development.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchgate.net [researchgate.net]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. researchgate.net [researchgate.net]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 7. Psychiatric Pharmacy Essentials: Major Clinical Trials in Schizophrenia/Psychosis | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. psychiatrictimes.com [psychiatrictimes.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Replicating Haloperidol's Impact on Cellular Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of haloperidol's effects on key signaling pathways, supported by experimental data. Detailed methodologies for pivotal experiments are presented to aid in the replication of these key findings.
This compound, a typical first-generation antipsychotic, primarily exerts its therapeutic effects through the antagonism of the dopamine D2 receptor (D2R).[1] Its interaction with D2R triggers a cascade of intracellular signaling events that have been a central focus of schizophrenia research. This guide synthesizes findings on this compound's influence on critical pathways such as the Akt/GSK3β and mTORC1 signaling cascades, and provides a comparative analysis with other antipsychotic agents.
Comparative Effects of Antipsychotics on Akt/GSK3β Signaling
The Akt/GSK3β pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation has been implicated in the pathophysiology of schizophrenia.[2] this compound has been shown to modulate this pathway, primarily by increasing the phosphorylation of Akt, which in turn inhibits Glycogen Synthase Kinase 3β (GSK3β).[2][3][4]
| Antipsychotic | Target Receptor(s) | Effect on Akt Phosphorylation | Effect on GSK3β Phosphorylation (Inhibition) | References |
| This compound | D2R Antagonist | Transient Increase | Increase | [3] |
| Clozapine | D2R & 5HT2A Antagonist | Sustained Increase | Increase | [3] |
| Risperidone | D2R & 5HT2A Antagonist | Weak to no effect on apoptosis-related Akt signaling | Not specified in apoptosis context | [5] |
| Amisulpride | D2R Antagonist | Increase | Increase | [6] |
| Aripiprazole | D2R Partial Agonist | No change | Increased in PFC and NAc | [7] |
This compound's Influence on the mTORC1 Pathway
Recent studies have revealed that this compound's mechanism of action extends beyond the Akt/GSK3β axis to the mTORC1 pathway, a key regulator of protein synthesis and cell growth.[8] this compound has been found to activate the Akt-mTORC1 pathway, leading to increased protein synthesis, which may contribute to its therapeutic effects.[8]
| Treatment | Effect on mTORC1 Activity | Downstream Effect | References |
| This compound (20 nM) | Increased phosphorylation of S6 ribosomal protein (mTORC1 marker) | Increased synthesis of cytoskeletal proteins | [8] |
| Amisulpride | Activated the Akt-mTORC1 pathway | Not specified | [8] |
| Rapamycin (mTORC1 inhibitor) | Decreased this compound-induced phosphorylation | Attenuated the effects of this compound | [8] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis of Akt and GSK3β Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt and GSK3β in response to antipsychotic treatment.
1. Cell Culture and Treatment:
-
Cell Line: PC12 (pheochromocytoma) cells are a suitable model.[9]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Plate cells and allow them to adhere overnight. Treat with this compound (e.g., 10-100 μM) or other antipsychotics for specified time points (e.g., 30 minutes to 24 hours).[5]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (10% acrylamide gel).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunofluorescence Staining of Striatal Neurons
This protocol allows for the visualization of signaling protein localization within neurons.
1. Tissue Preparation:
-
Anesthetize and perfuse rodents with 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 40 μm coronal slices using a cryostat.
2. Staining:
-
Wash sections in PBS and then permeabilize with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
Incubate sections with primary antibodies (e.g., rabbit anti-phospho-Akt and mouse anti-NeuN) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear staining.
3. Imaging:
-
Visualize and capture images using a confocal microscope.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Conclusion
The replication of key findings regarding this compound's effects on signaling pathways is crucial for advancing our understanding of its therapeutic mechanisms and for the development of novel antipsychotics with improved efficacy and side-effect profiles. The data and protocols presented in this guide offer a framework for researchers to build upon, fostering further investigation into the complex molecular actions of this compound and related compounds. The consistent observation of Akt pathway modulation by this compound, and the emerging role of the mTORC1 pathway, highlight these as critical nodes for future research in antipsychotic drug development.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Measurement of striatal D2 dopamine receptor density and affinity with [11C]-raclopride in vivo: a test-retest analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]
- 4. Quantification of Human Caudate D2 Dopamine Receptor Density with Positron Emission Tomography: A Review of the Model | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes [protocols.io]
- 7. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of neuroreceptors in the living human brain: III. D2-like dopamine receptors: theory, validation, and changes during normal aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Haloperidol vs. Placebo in Animal Models of Psychosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of haloperidol and placebo in established animal models of psychosis. The data presented is compiled from peer-reviewed studies to assist researchers in the evaluation and design of preclinical experiments for novel antipsychotic drug development.
This compound, a typical antipsychotic, primarily functions as a dopamine D2 receptor antagonist.[1][2] Its efficacy in mitigating psychotic-like behaviors in animal models is well-documented and serves as a benchmark for the development of new antipsychotic agents. This guide will delve into the quantitative effects of this compound compared to placebo in three key behavioral paradigms: amphetamine-induced hyperlocomotion, conditioned avoidance response, and prepulse inhibition of the startle reflex.
Key Behavioral Models: Data and Protocols
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant effects of amphetamine, which are thought to mimic the hyperdopaminergic state associated with psychosis.[3]
Data Summary: this compound vs. Placebo in Amphetamine-Induced Hyperlocomotion
| Animal Model | Treatment Group | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Rat | This compound + Amphetamine | 0.05 | Distance Traveled | Significant reduction in hyperactivity at 0-30 and 30-60 min post-amphetamine | [4] |
| Rat | Placebo (Vehicle) + Amphetamine | N/A | Distance Traveled | Increased locomotor activity | [4] |
| Rat | This compound + Amphetamine | 0.01-0.10 | Motor Activity | Inhibition of hyperlocomotion, which attenuates with repeated treatment | [5] |
| Rat | Placebo (Vehicle) + Amphetamine | N/A | Motor Activity | Sustained hyperlocomotion with repeated treatment | [5] |
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[6]
-
Apparatus: An open-field arena equipped with automated photobeam tracking systems to measure locomotor activity.[3]
-
Habituation: Animals are habituated to the testing environment for 30-60 minutes to allow for exploration and stabilization of baseline activity.[6]
-
Drug Administration:
-
Administer this compound or placebo (vehicle) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
After a pretreatment interval (typically 30-60 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.).[5]
-
-
Data Collection: Immediately following amphetamine administration, record locomotor activity for 60-90 minutes.[5][6] Key parameters include total distance traveled, horizontal activity, and stereotypy.[4]
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. b-neuro.com [b-neuro.com]
- 4. imrpress.com [imrpress.com]
- 5. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative study of first-generation vs. second-generation antipsychotics on neurogenesis
For Researchers, Scientists, and Drug Development Professionals
The impact of antipsychotic medications on the intricate process of neurogenesis has become a critical area of investigation in neuroscience and pharmacology. Understanding the differential effects of first-generation (FGAs) and second-generation (SGAs) antipsychotics on the birth of new neurons is paramount for developing novel therapeutic strategies for psychiatric disorders, particularly schizophrenia. This guide provides an objective comparison of the performance of these two classes of drugs on neurogenesis, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Executive Summary
Numerous preclinical studies indicate a significant divergence in the effects of first and second-generation antipsychotics on adult neurogenesis, primarily within the hippocampus. In general, many second-generation antipsychotics have been shown to promote or enhance neurogenesis, whereas first-generation antipsychotics often exhibit neutral or even inhibitory effects. This disparity is largely attributed to their distinct pharmacological profiles, particularly the broader receptor-binding affinities of SGAs, including their potent antagonism of serotonin 5-HT2A receptors. These actions modulate key intracellular signaling pathways that govern cell proliferation, differentiation, and survival.
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of the effects of prominent first and second-generation antipsychotics on hippocampal neurogenesis. The primary metric for comparison is the quantification of 5-bromo-2'-deoxyuridine (BrdU)-positive cells, a marker for newly proliferated cells.
| First-Generation Antipsychotics (FGAs) | |||
| Drug | Study Animal | Dosage & Duration | Effect on Hippocampal Neurogenesis (BrdU+ cells) |
| Haloperidol | Gerbil | 5 mg/kg, acute treatment | ~75% increase in granule cell proliferation[1] |
| This compound | Mouse | Chronic (21 days) | Tendency to decrease[2] |
| This compound | Mouse | Chronic | No significant effect or decrease[2] |
| Second-Generation Antipsychotics (SGAs) | |||
| Drug | Study Animal | Dosage & Duration | Effect on Hippocampal Neurogenesis (BrdU+ cells) |
| Olanzapine | Mouse | Chronic (21 days) | Significant increase in density[2] |
| Risperidone | Mouse | Chronic (21 days) | Tendency to increase[2] |
| Quetiapine | Mouse | Chronic (21 days) | Significant increase in density[2] |
| Quetiapine | Rat | 10 mg/kg, 7 or 21 days (post-stress) | Reversed stress-induced suppression[3] |
| Clozapine | Mouse | Chronic (21 days) | Significant increase in density[2] |
| Clozapine | Mouse | Co-administration with PCP | Negated PCP-induced decrease[4] |
| Aripiprazole | Mouse | Chronic (21 days) | Significant increase in density[2] |
| Aripiprazole | Mouse | Chronic | Markedly increased in neuronally impaired animals[5] |
Key Signaling Pathways
The differential effects of first and second-generation antipsychotics on neurogenesis can be attributed to their distinct interactions with key signaling pathways. SGAs, through their potent 5-HT2A receptor antagonism, are thought to initiate a cascade of intracellular events that promote neurogenesis. In contrast, the primary action of FGAs at dopamine D2 receptors appears to have a less direct, and sometimes detrimental, impact on these pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section provides detailed methodologies for key experiments used to assess neurogenesis in the context of antipsychotic drug administration.
BrdU Labeling and Quantification of Cell Proliferation
This protocol is a standard method for labeling and quantifying newly synthesized DNA in dividing cells, providing a direct measure of cell proliferation.
Detailed Protocol:
-
BrdU Administration: Administer BrdU (5-bromo-2'-deoxyuridine) via intraperitoneal (i.p.) injection to rodents. A common dosage is 50 mg/kg of body weight. The timing and frequency of injections can be varied depending on the experimental question (e.g., single injection for acute proliferation, multiple injections over several days for cell survival studies).
-
Tissue Perfusion and Fixation: At the designated time point after BrdU administration, deeply anesthetize the animals and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS to fix the brain tissue.
-
Brain Sectioning: Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the brain into 40 µm coronal or sagittal sections using a vibratome or a cryostat.
-
Immunohistochemistry:
-
DNA Denaturation: To expose the BrdU epitope, incubate the sections in 2N HCl at 37°C for 30 minutes, followed by neutralization in a borate buffer.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) for 2 hours at room temperature.
-
-
Microscopy and Quantification: Mount the sections onto slides and visualize them using a fluorescence or confocal microscope. Perform unbiased stereological counting of BrdU-positive cells within the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus.
Immunofluorescence for Neuronal Differentiation Markers
This protocol is used to identify the phenotype of newly born cells by staining for markers of immature (Doublecortin, DCX) and mature (Neuronal Nuclei, NeuN) neurons.
Detailed Protocol:
-
Tissue Preparation: Follow the same tissue perfusion, fixation, and sectioning protocol as described for BrdU labeling.
-
Antigen Retrieval (if necessary): For some antibodies, an antigen retrieval step (e.g., heating sections in citrate buffer) may be required to unmask the epitope.
-
Blocking: Block non-specific binding as described above.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against DCX (e.g., goat anti-DCX) and/or NeuN (e.g., mouse anti-NeuN) overnight at 4°C. For co-localization studies with BrdU, a cocktail of primary antibodies can be used.
-
Secondary Antibody Incubation: After washing, incubate with appropriate fluorescently labeled secondary antibodies (e.g., donkey anti-goat Alexa Fluor 594, donkey anti-mouse Alexa Fluor 647) for 2 hours at room temperature.
-
Microscopy and Analysis: Visualize the stained sections using a confocal microscope. The co-localization of BrdU with DCX or NeuN can be quantified to determine the percentage of newly born cells that have differentiated into neurons.
Western Blotting for Neurotrophic Factors and Signaling Proteins
This technique is used to quantify the levels of specific proteins, such as Brain-Derived Neurotrophic Factor (BDNF) and key components of the Akt signaling pathway, in hippocampal tissue lysates.
Detailed Protocol:
-
Tissue Homogenization: Dissect the hippocampus from the brain and homogenize it in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., rabbit anti-BDNF, rabbit anti-phospho-Akt, rabbit anti-total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
-
Detection and Quantification: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The evidence strongly suggests that second-generation antipsychotics, as a class, are more conducive to promoting adult hippocampal neurogenesis than their first-generation counterparts. This pro-neurogenic effect is likely mediated by their broader receptor binding profile, particularly their antagonism of 5-HT2A receptors, which in turn modulates key intracellular signaling pathways involving Akt/GSK-3β and BDNF/CREB. In contrast, the primary D2 receptor antagonism of first-generation antipsychotics does not appear to robustly engage these pro-neurogenic pathways and may, in some instances, be detrimental to neuronal proliferation and survival.
These findings have significant implications for the development of novel antipsychotic drugs. Targeting pathways that enhance neurogenesis may not only improve the core symptoms of schizophrenia but also address the cognitive deficits associated with the disorder. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying these differential effects and to translate these preclinical findings into improved therapeutic strategies for patients.
References
- 1. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic atypical antipsychotics, but not this compound, increase neurogenesis in the hippocampus of adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quetiapine reverses the suppression of hippocampal neurogenesis caused by repeated restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine prevents a decrease in neurogenesis in mice repeatedly treated with phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Olanzapine and Haloperidol for Treatment-Resistant Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of the atypical antipsychotic olanzapine and the typical antipsychotic haloperidol in the context of treatment-resistant schizophrenia (TRS). The information presented is collated from a range of clinical trials and preclinical studies to support evidence-based research and development.
Efficacy in Treatment-Resistant Schizophrenia
Olanzapine has demonstrated superiority over this compound in managing the symptoms of treatment-resistant schizophrenia. A significant subpopulation analysis of a large, prospective, double-blind, 6-week study involving 526 patients who met criteria for treatment-resistant schizophrenia found that olanzapine was significantly more effective in improving key symptom domains.[1]
In completers of this 6-week study, olanzapine showed statistically significant greater improvement in total scores on the Brief Psychiatric Rating Scale (BPRS) (p = .006) and the Positive and Negative Syndrome Scale (PANSS) (p = .005), as well as in PANSS positive symptoms (p = .017).[1] Furthermore, olanzapine-treated patients exhibited a greater mean improvement from baseline in PANSS negative symptoms.[1] The response rate, a critical measure of clinical efficacy, was also significantly higher in the olanzapine group (47%) compared to the this compound group (35%) in the last-observation-carried-forward (LOCF) analysis (p = .008).[1]
While another 12-week, double-blind trial did not find significant differences in the total PANSS scores between clozapine, olanzapine, and this compound in patients with schizophrenia or schizoaffective disorder, it is important to note that this study did not exclusively focus on a treatment-resistant population.[2]
The following tables summarize the quantitative data from a key comparative study on treatment-resistant schizophrenia.
Table 1: Efficacy Measures in Treatment-Resistant Schizophrenia (6-Week Study - Completers Analysis)
| Efficacy Measure | Olanzapine Mean Improvement | This compound Mean Improvement | p-value |
| BPRS Total Score | Data not fully specified | Data not fully specified | .006[1] |
| PANSS Total Score | Data not fully specified | Data not fully specified | .005[1] |
| PANSS Positive Symptoms | Data not fully specified | Data not fully specified | .017[1] |
| PANSS Negative Symptoms | Significantly greater | Less improvement | Not specified |
Table 2: Response Rates in Treatment-Resistant Schizophrenia (6-Week Study - LOCF Analysis)
| Treatment Group | Response Rate | p-value |
| Olanzapine | 47%[1] | .008[1] |
| This compound | 35%[1] |
Safety and Tolerability Profile
A consistent finding across multiple studies is the difference in the side-effect profiles of olanzapine and this compound. Olanzapine is associated with a lower incidence of extrapyramidal symptoms (EPS), a significant advantage in patient tolerability and adherence. In the study of treatment-resistant patients, olanzapine demonstrated significantly greater improvement in extrapyramidal symptoms as measured by the Simpson-Angus Extrapyramidal Rating Scale and in akathisia as measured by the Barnes Akathisia Scale.[1]
Conversely, olanzapine is more frequently associated with metabolic side effects, including weight gain. While specific data on weight gain in the cited treatment-resistant study is not detailed in the abstract, it is a well-documented side effect of olanzapine in broader schizophrenia populations.
Table 3: Key Safety and Tolerability Findings
| Side Effect | Olanzapine | This compound |
| Extrapyramidal Symptoms (EPS) | Lower incidence[1] | Higher incidence |
| Akathisia | Lower incidence[1] | Higher incidence |
| Weight Gain | Higher incidence | Lower incidence |
Experimental Protocols
The methodologies of clinical trials comparing olanzapine and this compound in treatment-resistant schizophrenia generally adhere to rigorous standards to ensure the validity of the findings.
Example Experimental Protocol: A 6-Week, Double-Blind, Randomized Controlled Trial
-
Patient Population: Adult patients (typically 18-65 years of age) with a diagnosis of schizophrenia according to DSM-IV criteria who are considered treatment-resistant. Treatment resistance is often defined as a lack of satisfactory clinical improvement after at least two prior trials of antipsychotic medication from different chemical classes at an adequate dose and duration.
-
Study Design: A prospective, randomized, double-blind, parallel-group design. Patients are randomly assigned to receive either olanzapine or this compound. The double-blind nature ensures that neither the patients nor the investigators know which treatment is being administered.
-
Dosage: The dosage is typically flexible to mimic clinical practice. For instance, olanzapine might be administered in a range of 5-20 mg/day and this compound in a similar range of 5-20 mg/day.[3][4] In the specific study on treatment-resistant patients, the mean doses were 11.1 +/- 3.4 mg/day for olanzapine and 10.0 +/- 3.6 mg/day for this compound.[1]
-
Duration: The acute treatment phase is often 6 weeks, which is considered a standard duration to assess the efficacy of an antipsychotic in an acute setting.[1][4] Some studies may include a longer-term extension phase.[4]
-
Outcome Measures:
-
Primary Efficacy Measures: Change from baseline in the total scores of standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS).
-
Secondary Efficacy Measures: Changes in subscale scores of the PANSS (e.g., positive, negative, and general psychopathology), and the Clinical Global Impression (CGI) scale.
-
Safety and Tolerability Measures: Assessment of adverse events, including extrapyramidal symptoms (using scales like the Simpson-Angus Scale and the Barnes Akathisia Scale), weight change, and laboratory parameters.
-
-
Statistical Analysis: Efficacy analyses are often performed on both the intent-to-treat (ITT) population using a last-observation-carried-forward (LOCF) approach and on the completers (observed cases) population.
Signaling Pathways
The therapeutic and side-effect profiles of olanzapine and this compound are rooted in their distinct interactions with various neurotransmitter receptors and their downstream signaling cascades.
This compound , a typical antipsychotic, primarily exerts its effects through potent antagonism of the dopamine D2 receptor. Blockade of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms. However, its strong D2 antagonism in the nigrostriatal pathway is associated with a high incidence of extrapyramidal symptoms. D2 receptor blockade can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway in D2 receptor-expressing neurons.[5][6][7]
Olanzapine , an atypical antipsychotic, exhibits a broader receptor binding profile. It acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[8] The 5-HT2A antagonism is believed to contribute to its efficacy against negative symptoms and its lower propensity to cause EPS. The blockade of 5-HT2A receptors can modulate dopamine release in different brain regions. Furthermore, both olanzapine and this compound have been shown to modulate the Akt/GSK-3 signaling pathway, which is implicated in the pathophysiology of schizophrenia and the action of antipsychotic drugs.[9][10] Olanzapine has been shown to inhibit GSK-3beta, which may contribute to some of its pharmacological effects.[11]
References
- 1. Comparative efficacy of olanzapine and this compound for patients with treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacotherapy for treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Olanzapine versus this compound in the treatment of schizophrenia and other psychotic disorders: quality of life and clinical outcomes of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposing patterns of signaling activation in dopamine D1 and D2 receptor-expressing striatal neurons in response to cocaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposing Patterns of Signaling Activation in Dopamine D1 and D2 Receptor-Expressing Striatal Neurons in Response to Cocaine and this compound | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liralab.it [liralab.it]
- 11. Olanzapine inhibits glycogen synthase kinase-3beta: an investigation by docking simulation and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Haloperidol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the antipsychotic drug haloperidol is a critical responsibility for researchers, scientists, and drug development professionals. Improper disposal not only poses risks to personnel but can also have detrimental effects on the environment. This guide provides essential, step-by-step information for the proper management of this compound waste in a laboratory setting.
This compound, while not classified as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is recognized as a toxic substance with potential for environmental harm.[1][2] For transportation purposes, it is classified as a toxic solid, organic, n.o.s. (UN2811).[3][4] Therefore, its disposal must be handled with care, adhering to all applicable local, state, and federal regulations.[5][6]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[3][5][6][7] Personnel handling this compound waste should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7] In case of a spill, the area should be contained and the material collected with an absorbent material.[5][6]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound waste in a laboratory environment:
-
Segregation: All this compound waste, including expired product, contaminated materials, and empty containers, must be segregated from general laboratory waste.[8][9][10] It should be collected in a designated, properly labeled, and sealed waste container.[5][6] The container must be compatible with the chemical properties of this compound.[9][11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."[10] The label should also indicate the accumulation start date.
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.[12] This area should be secure and away from incompatible materials.
-
Waste Characterization: While not a P- or U-listed waste, a hazardous waste determination should be conducted based on its characteristics of toxicity.[13][14][15]
-
Licensed Disposal Vendor: The disposal of this compound waste must be managed by a licensed hazardous waste disposal company.[10] This ensures that the waste is transported, treated, and disposed of in accordance with all regulatory requirements. Do not dispose of this compound down the drain or in the regular trash.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound disposal and safety.
| Parameter | Value | Reference |
| UN Number | 2811 | [3][4] |
| Transport Hazard Class | 6.1 (Toxic) | [3] |
| Acute Toxicity (Oral LD50, rat) | 128 mg/kg | [7] |
| Acute Toxicity (Oral LD50, mouse) | 71 mg/kg | [7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. This compound - Janusinfo.se [janusinfo.se]
- 2. wjgnet.com [wjgnet.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. somersetpharma.com [somersetpharma.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pccarx.com [pccarx.com]
- 8. gmpsop.com [gmpsop.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pwaste.com [pwaste.com]
- 14. Is Your Pharmaceutical Waste also Hazardous Waste - PUB2128 | Missouri Department of Natural Resources [dnr.mo.gov]
- 15. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Haloperidol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the antipsychotic drug Haloperidol. Adherence to these protocols is critical to minimize exposure risks and ensure operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-faceted approach to safety, incorporating both personal protective equipment and engineering controls, is necessary. The following table summarizes the recommended safety measures.
| Safety Measure | Specification | Rationale | Citations |
| Engineering Controls | A laboratory fume hood or other appropriate form of local exhaust ventilation should be utilized. | To control airborne levels of this compound below recommended exposure limits. | [1][2] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A faceshield (8-inch minimum) may also be necessary. | To protect eyes from splashes or dust. | [2][3][4] |
| Skin Protection | Wear chemical-impermeable, fire/flame resistant, and impervious clothing. A complete suit protecting against chemicals (e.g., Tyvek suit) is recommended. | To prevent skin contact with this compound. | [2][3][4] |
| Hand Protection | Handle with chemical impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. | To prevent skin absorption of this compound. | [2][3][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face particle respirator. NIOSH-approved N99 (US) or CEN-approved P2 (EN 143) particulate respirators are recommended. | To protect against inhalation of this compound dust or aerosols. | [3][4][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the necessary procedures from preparation to post-handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
